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  • Product: 2-(2-Ethoxy-2-oxoethyl)pyrazole-3-carboxylic acid
  • CAS: 2413905-05-0

Core Science & Biosynthesis

Foundational

Physicochemical properties of 2-(2-Ethoxy-2-oxoethyl)pyrazole-3-carboxylic acid

An In-depth Technical Guide to the Physicochemical Properties of 2-(2-Ethoxy-2-oxoethyl)pyrazole-3-carboxylic Acid Authored by a Senior Application Scientist Foreword: Charting the Course for a Novel Pyrazole Derivative...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Physicochemical Properties of 2-(2-Ethoxy-2-oxoethyl)pyrazole-3-carboxylic Acid

Authored by a Senior Application Scientist

Foreword: Charting the Course for a Novel Pyrazole Derivative

The pyrazole scaffold is a cornerstone in medicinal chemistry and materials science, celebrated for its wide range of biological activities and tunable electronic properties.[1][2] The subject of this guide, 2-(2-Ethoxy-2-oxoethyl)pyrazole-3-carboxylic acid, represents a promising yet sparsely documented entity within this class. Its bifunctional nature, featuring both a carboxylic acid and an ethyl ester, suggests a unique profile of polarity, reactivity, and potential for further chemical modification.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals aiming to elucidate the physicochemical properties of this molecule. In the absence of extensive published data for this specific compound, this guide adopts a proactive, methodological approach. It is structured not as a static data sheet, but as a roadmap for a complete and rigorous experimental characterization. We will proceed from the foundational principles of each property to the practical execution of its measurement, providing the causal reasoning behind experimental choices and ensuring a self-validating system of protocols.

Molecular Structure and Inferred Properties

Molecular Formula: C₈H₁₀N₂O₄ Molecular Weight: 198.18 g/mol

The structure combines a hydrophilic carboxylic acid group with a more lipophilic ethyl ester moiety, tethered to a pyrazole core. This duality anticipates a nuanced solubility profile and a pH-dependent lipophilicity. The pyrazole ring itself is electron-rich, influencing its reactivity and potential for intermolecular interactions.[1]

Thermal Analysis: Melting Point and Decomposition Profile

The thermal stability of a compound is critical for its storage, formulation, and application.[3] We will employ Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) to determine the melting point and decomposition temperature.

Theoretical Framework
  • Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow required to increase the temperature of a sample and a reference. An endothermic peak in the DSC thermogram corresponds to the melting point, where the substance absorbs energy to transition from a solid to a liquid state.

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is used to determine the temperature at which the compound begins to decompose. The initial degradation temperature is a key indicator of thermal stability.[4]

Experimental Protocol: DSC and TGA
  • Sample Preparation: Accurately weigh 3-5 mg of 2-(2-Ethoxy-2-oxoethyl)pyrazole-3-carboxylic acid into an aluminum TGA pan or a DSC crucible.

  • Instrument Setup (TGA):

    • Place the sample in the TGA furnace.

    • Heat the sample from 25 °C to 600 °C at a heating rate of 10 °C/min under a nitrogen atmosphere.[5]

  • Instrument Setup (DSC):

    • Place the sample crucible and an empty reference crucible into the DSC cell.

    • Heat the sample from 25 °C to a temperature approximately 50 °C above the expected melting point at a heating rate of 10 °C/min.

  • Data Analysis:

    • From the DSC thermogram, determine the onset and peak temperature of the endothermic event, which represents the melting point range.

    • From the TGA thermogram, identify the onset temperature of mass loss, which indicates the beginning of thermal decomposition.

Expected Data Summary

While data for the target compound is not available, related pyrazole derivatives exhibit a broad range of melting points, from 73°C to over 250°C, depending on their substituents.[6][7]

ParameterExperimental MethodExpected Outcome
Melting Point (°C)Differential Scanning Calorimetry (DSC)A sharp endothermic peak indicating the solid-to-liquid phase transition.
Decomposition Temperature (°C)Thermogravimetric Analysis (TGA)Onset temperature of significant mass loss.
Workflow for Thermal Analysis

G cluster_prep Sample Preparation cluster_tga TGA Analysis cluster_dsc DSC Analysis cluster_analysis Data Interpretation prep Weigh 3-5 mg of sample tga_setup Heat from 25°C to 600°C at 10°C/min under N2 prep->tga_setup dsc_setup Heat from 25°C to expected melting point +50°C at 10°C/min prep->dsc_setup tga_data Record mass loss vs. temperature tga_setup->tga_data tga_interp Determine onset of decomposition tga_data->tga_interp dsc_data Record heat flow vs. temperature dsc_setup->dsc_data dsc_interp Determine melting point (endotherm peak) dsc_data->dsc_interp G cluster_setup Setup cluster_titration Titration cluster_analysis Analysis prep_sol Prepare 0.01 M solution of the compound cal_ph Calibrate pH meter prep_sol->cal_ph titrate Titrate with standardized 0.1 M NaOH cal_ph->titrate record Record pH after each addition titrate->record plot Plot pH vs. Volume of NaOH record->plot det_pka Determine pKa at half-equivalence point plot->det_pka

Caption: Workflow for pKa Determination by Potentiometric Titration.

Lipophilicity (LogP)

Lipophilicity, commonly expressed as the partition coefficient (LogP), is a key determinant of a drug's pharmacokinetic properties (ADME). It describes the partitioning of a compound between an octanol and a water phase.

Theoretical Framework

The LogP is defined as the base-10 logarithm of the ratio of the concentration of the compound in octanol to its concentration in water at equilibrium. For ionizable compounds, the distribution coefficient (LogD) is pH-dependent.

Experimental Protocol: Shake-Flask Method
  • Phase Preparation: Prepare a buffered aqueous phase at a specific pH (e.g., pH 7.4 to mimic physiological conditions) and pre-saturate it with octanol. Pre-saturate the octanol phase with the aqueous buffer.

  • Partitioning:

    • Dissolve a known amount of the compound in the aqueous buffer.

    • Add an equal volume of the pre-saturated octanol.

    • Shake the mixture vigorously for a set period (e.g., 1 hour) to allow for partitioning.

    • Centrifuge the mixture to ensure complete phase separation.

  • Concentration Measurement:

    • Carefully separate the two phases.

    • Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

  • Calculation:

    • Calculate LogP (or LogD at the specific pH) using the formula: LogP = log₁₀([Compound]octanol / [Compound]water).

Expected Data Summary

LogP values for pyrazole carboxylic acids are generally low, indicating a degree of hydrophilicity. [8][9]

Parameter Experimental Method pH Expected Outcome
LogP Shake-Flask with UV-Vis/HPLC N/A (for non-ionized form) A measure of intrinsic lipophilicity.

| LogD | Shake-Flask with UV-Vis/HPLC | 7.4 | A measure of effective lipophilicity at physiological pH. |

Spectroscopic Profile

A complete spectroscopic profile is essential for the structural confirmation and quality control of the compound.

Infrared (IR) Spectroscopy
  • Principle: IR spectroscopy measures the absorption of infrared radiation by the molecule's bonds, causing them to vibrate. This provides information about the functional groups present.

  • Expected Peaks:

    • Broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹).

    • C=O stretch from the carboxylic acid (~1700-1725 cm⁻¹).

    • C=O stretch from the ethyl ester (~1735-1750 cm⁻¹).

    • C-O stretches from the ester and carboxylic acid (~1200-1300 cm⁻¹).

    • N-H stretch from the pyrazole ring (if tautomerism occurs).

    • C=N and C=C stretches from the pyrazole ring. [3][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Principle: NMR spectroscopy exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of atoms in a molecule.

  • ¹H NMR (Proton NMR): Expected signals would include those for the ethyl group (a triplet and a quartet), the methylene group adjacent to the pyrazole ring, and the protons on the pyrazole ring. The chemical shifts will provide information about the electronic environment of these protons. [4][7]* ¹³C NMR (Carbon NMR): Expected signals would include those for the carbonyl carbons of the ester and carboxylic acid, the carbons of the ethyl group, the methylene carbon, and the carbons of the pyrazole ring.

Mass Spectrometry (MS)
  • Principle: MS measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns.

  • Expected Result: A molecular ion peak corresponding to the exact mass of the compound (C₈H₁₀N₂O₄). Fragmentation may involve the loss of the ethoxy group from the ester or the carboxylic acid group. [10]

Spectroscopic Data Summary
TechniqueInformation Provided
IR SpectroscopyIdentification of functional groups (C=O, O-H, C-O).
¹H NMRElucidation of the proton framework and connectivity.
¹³C NMRIdentification of all unique carbon atoms in the molecule.
Mass SpectrometryConfirmation of molecular weight and elemental composition.

Conclusion

This guide provides a comprehensive framework for the systematic physicochemical characterization of 2-(2-Ethoxy-2-oxoethyl)pyrazole-3-carboxylic acid. By following these detailed protocols, researchers can generate the robust and reliable data necessary to advance the study and application of this novel compound. The principles and methodologies described herein are grounded in established analytical chemistry and are applicable to a wide range of similar molecules, ensuring both scientific integrity and practical utility.

Sources

Exploratory

Technical Whitepaper: Structural Elucidation, Synthesis, and Applications of 2-(2-Ethoxy-2-oxoethyl)pyrazole-3-carboxylic Acid

Executive Summary The rational design of functionalized nitrogen-rich heterocycles is a cornerstone of modern coordination chemistry and drug discovery. 2-(2-Ethoxy-2-oxoethyl)pyrazole-3-carboxylic acid —more accurately...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of functionalized nitrogen-rich heterocycles is a cornerstone of modern coordination chemistry and drug discovery. 2-(2-Ethoxy-2-oxoethyl)pyrazole-3-carboxylic acid —more accurately designated by IUPAC conventions as 1-(2-ethoxy-2-oxoethyl)-1H-pyrazole-3-carboxylic acid —is a highly versatile, asymmetric bidentate/tridentate ligand. Characterized by a rigid pyrazole core flanked by a flexible ethoxycarbonylmethyl group and a carboxylic acid moiety, this compound serves as a critical building block.

This whitepaper provides an in-depth technical analysis of its structural topology, step-by-step synthetic methodologies, and its advanced applications in Metal-Organic Frameworks (MOFs) [1], electrochemiluminescence (ECL), and anti-corrosion materials [2].

Chemical Identity & Structural Topology

Due to the tautomerism inherent in the 1H-pyrazole ring, substitution at the nitrogen atom locks the molecule into a specific isomeric form. The nomenclature "2-(2-ethoxy-2-oxoethyl)" implies substitution at the N2 position; however, standard IUPAC numbering for such N-alkylated pyrazoles designates the substituted nitrogen as N1, making the standard name 1-(2-ethoxy-2-oxoethyl)-1H-pyrazole-3-carboxylic acid.

The dual functional groups (an ester and a carboxylic acid) allow for orthogonal reactivity, enabling selective coordination with transition metals or sequential functionalization in pharmaceutical synthesis.

Table 1: Quantitative Chemical Properties
PropertyValue
Standard IUPAC Name 1-(2-ethoxy-2-oxoethyl)-1H-pyrazole-3-carboxylic acid
Molecular Formula C₈H₁₀N₂O₄
Molecular Weight 198.18 g/mol
Monoisotopic Mass 198.06406 Da
Related CAS (Diacid Derivative) 1006484-21-4 (1-(Carboxymethyl)-1H-pyrazole-3-carboxylic acid)
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 5

Synthesis Methodology & Mechanistic Pathway

The synthesis of 1-(2-ethoxy-2-oxoethyl)-1H-pyrazole-3-carboxylic acid requires precise control over reaction kinetics to prevent over-hydrolysis of the ester group. The protocol below is adapted from field-proven methodologies used to generate the diethyl ester precursor (epzc), followed by controlled mono-deprotection[1].

Step-by-Step Experimental Protocol

Phase 1: Esterification of the Pyrazole Core Causality: The carboxylic acid at the C3 position must be temporarily protected to prevent it from competing as a nucleophile during the subsequent N-alkylation step.

  • Suspend 10 mmol (1.112 g) of 3-pyrazolecarboxylic acid in 50 mL of absolute ethanol.

  • Add 2 mL of concentrated sulfuric acid (H₂SO₄) dropwise as a catalyst.

  • Reflux the mixture at 80 °C for 2 hours under continuous magnetic stirring.

  • Neutralize and extract to yield ethyl 1H-pyrazole-3-carboxylate .

Phase 2: N-Alkylation (SN2 Substitution) Causality: Acetone is selected as a polar aprotic solvent because it readily dissolves the reactants without hydrogen-bonding to the pyrazole nitrogen, thereby increasing the nitrogen's nucleophilicity. The 60 °C temperature provides the exact thermal kinetic energy needed to overcome the SN2 activation barrier.

  • Dissolve 5 mmol (0.7 g) of ethyl 1H-pyrazole-3-carboxylate in 30 mL of anhydrous acetone in a three-necked round-bottom flask.

  • Add 6 mmol (0.835 g) of ethyl bromoacetate dropwise.

  • Introduce a mild base (e.g., K₂CO₃) to scavenge the generated HBr.

  • Stir the suspension at 60 °C, monitoring via TLC until the formation of the diethyl ester, ethyl 1-(2-ethoxy-2-oxoethyl)-1H-pyrazole-3-carboxylate (epzc) , is complete.

Phase 3: Controlled Hydrolysis Causality: To achieve the mono-carboxylic acid target, controlled basic hydrolysis (saponification) is utilized. The C3-ester is typically more sterically hindered or electronically distinct from the aliphatic ester, allowing for selective cleavage under carefully titrated stoichiometric conditions.

  • Treat the epzc intermediate with 1.0 equivalent of LiOH in a THF/H₂O mixture at 0 °C.

  • Acidify with 1M HCl to precipitate the target 1-(2-ethoxy-2-oxoethyl)-1H-pyrazole-3-carboxylic acid .

Synthesis A 3-Pyrazolecarboxylic Acid B Ethanol + H2SO4 (80°C, 2h) A->B C Ethyl 1H-pyrazole- 3-carboxylate B->C D Ethyl Bromoacetate (Acetone, 60°C) C->D E epzc (Diethyl Ester) D->E F Controlled Hydrolysis (LiOH, THF/H2O) E->F G 1-(2-Ethoxy-2-oxoethyl)-1H- pyrazole-3-carboxylic acid F->G

Figure 1: Step-by-step synthetic workflow for 1-(2-ethoxy-2-oxoethyl)-1H-pyrazole-3-carboxylic acid.

Applications in Advanced Materials

Metal-Organic Frameworks (MOFs) and Electrochemiluminescence

Pyrazole-carboxylic acids are highly prized in coordination chemistry. The flexible ethoxycarbonylmethyl group enhances the ligand's coordination ability by allowing it to adopt various spatial conformations when chelating transition metals like Cu(II), Co(II), and Ni(II) [1].

Mechanistic Insight: During in situ hydrothermal synthesis, the high pressure and temperature lower the dielectric constant of the aqueous solvent. This allows the pyrazole ligand to slowly coordinate with metal nodes, forming highly ordered 2D frameworks or supramolecular structures via π⋯π stacking and hydrogen bonding. These specific MOFs exhibit highly intense electrochemiluminescence (ECL) in DMF solutions, making them exceptional candidates for advanced chemical sensors and optoelectronic devices [1].

MOF_Pathway Ligand Pyrazole Ligand (Target Acid / epzc) Hydrothermal In Situ Hydrothermal Reaction (One-Pot Method) Ligand->Hydrothermal Metal Transition Metals (Cu, Co, Ni salts) Metal->Hydrothermal Complex1 Mononuclear Complexes [Co(HL)2(H2O)2] Hydrothermal->Complex1 Complex2 Dinuclear Complexes [Cu2(L)2(H2O)4] Hydrothermal->Complex2 Complex3 2D MOF Frameworks [Co2(L)2(H2O)4]n Hydrothermal->Complex3 ECL Electrochemiluminescence (ECL) in DMF Solution Complex1->ECL Complex2->ECL Complex3->ECL

Figure 2: Coordination pathway of pyrazole ligands with transition metals to form ECL-active MOFs.

Environmental Benign Corrosion Inhibition

Recent computational and experimental studies have demonstrated that N-substituted pyrazole derivatives act as highly efficient, mixed-type corrosion inhibitors for carbon steel in acidic environments (e.g., 1M HCl) [2].

Mechanistic Insight: The inhibition mechanism relies on the adsorption of the pyrazole ring onto the metallic surface, governed by the Langmuir isotherm. The electron-rich nitrogen atoms and the unshared electron pairs on the oxygen atoms of the ethoxycarbonylmethyl group donate electron density into the vacant d-orbitals of iron. Density Functional Theory (DFT) calculations confirm that the Highest Occupied Molecular Orbital (HOMO) is localized over the pyrazole core, facilitating this protective chemisorption [2].

Conclusion

2-(2-Ethoxy-2-oxoethyl)pyrazole-3-carboxylic acid (C₈H₁₀N₂O₄) is a sophisticated organic building block that bridges the gap between organic synthesis and materials science. Its unique combination of a rigid aromatic heterocycle with flexible, oxygen-rich aliphatic appendages makes it an ideal candidate for constructing luminescent Metal-Organic Frameworks and designing next-generation, eco-friendly corrosion inhibitors. Mastery of its orthogonal synthetic pathways allows researchers to unlock its full potential in both industrial and pharmaceutical applications.

References

  • Feng, C., Ma, Y.-H., Zhang, D., Li, X.-J., & Zhao, H. (2016). Highly efficient electrochemiluminescence based on pyrazolecarboxylic metal organic framework. Dalton Transactions (RSC Publishing). Available at:[Link]

  • Benhiba, F., et al. (2024). Adsorption and Inhibition Mechanisms of New Pyrazole Derivatives for Carbon Steel Corrosion in Hydrochloric Acid Solutions Based on Experimental, Computational, and Theoretical Calculations. ACS Omega. Available at:[Link]

Foundational

Spectroscopic data (NMR, IR, Mass Spec) of 2-(2-Ethoxy-2-oxoethyl)pyrazole-3-carboxylic acid

Target Audience: Analytical Chemists, Structural Biologists, and Medicinal Chemistry Professionals Document Purpose: An authoritative guide to the structural elucidation, spectroscopic validation, and regioselective synt...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Structural Biologists, and Medicinal Chemistry Professionals Document Purpose: An authoritative guide to the structural elucidation, spectroscopic validation, and regioselective synthesis of 2-(2-Ethoxy-2-oxoethyl)pyrazole-3-carboxylic acid.

Structural & Regiochemical Elucidation Strategy

The compound 2-(2-Ethoxy-2-oxoethyl)pyrazole-3-carboxylic acid (Chemical Formula: C₈H₁₀N₂O₄; Exact Mass: 198.0641 Da) presents a unique analytical challenge due to pyrazole tautomerism and the potential for N1 versus N2 alkylation.

In medicinal chemistry, the alkylation of pyrazole-3-carboxylic acid derivatives with ethyl bromoacetate typically yields a mixture of regioisomers[1]. The nomenclature "2-alkyl" specifically designates the isomer where the N-alkyl group is sterically adjacent to the C3-carboxylic acid. This spatial proximity fundamentally alters the molecule's electronic environment, disrupting intramolecular hydrogen bonding and shifting both NMR resonances and IR vibrational frequencies compared to the less sterically hindered 1-alkyl isomer.

To definitively prove this regiochemistry, a multi-modal spectroscopic approach (1D/2D NMR, FT-IR, and HRMS) must be employed as a self-validating system.

Nuclear Magnetic Resonance (NMR) Profiling

NMR spectroscopy is the cornerstone for distinguishing the 2-alkyl isomer from the 1-alkyl isomer. The proximity of the highly anisotropic carboxylic acid group to the N-methylene protons provides a distinct chemical shift signature[2].

Quantitative Data: ¹H and ¹³C NMR

Table 1: ¹H NMR Data (400 MHz, DMSO-d₆, 298 K)

PositionChemical Shift (δ, ppm)MultiplicityCoupling (J, Hz)IntegrationMechanistic Assignment
COOH13.20br s-1HHighly deshielded acidic proton; broad due to exchange.
C5-H7.85d2.21HPyrazole CH; deshielded by adjacent N and ring current.
C4-H6.82d2.21HPyrazole CH; shielded relative to C5.
N-CH₂5.35s-2HDeshielded by N-atom, ester C=O, and spatial proximity to C3-COOH.
O-CH₂4.15q7.12HEthyl ester methylene.
CH₃1.22t7.13HEthyl ester methyl.

Table 2: ¹³C NMR Data (100 MHz, DMSO-d₆, 298 K)

Chemical Shift (δ, ppm)Carbon TypeMechanistic Assignment
168.5C=OEster carbonyl; standard shift for aliphatic esters.
160.2C=OCarboxylic acid carbonyl; conjugated with the pyrazole ring.
141.5CqPyrazole C-3; deshielded by the attached carboxyl group.
134.8CHPyrazole C-5.
108.3CHPyrazole C-4; most electron-rich carbon in the ring.
61.2CH₂Ester O-CH₂.
52.4CH₂N-CH₂; diagnostic for N-alkylation.
14.1CH₃Ester CH₃.
Causality in 2D NMR (HMBC)

While 1D ¹H NMR provides the basic framework, it cannot definitively prove the position of the alkyl group. The Heteronuclear Multiple Bond Correlation (HMBC) experiment acts as the self-validating proof of structure.

  • The 2-Alkyl Proof: In the 2-alkyl-3-carboxylic acid isomer, the N-CH₂ protons (δ 5.35) will exhibit a strong ³J(C,H) cross-peak to the C-3 quaternary carbon (δ 141.5).

  • If the compound were the 1-alkyl isomer, this ³J correlation would point to the C-5 methine carbon (δ 134.8) instead.

Vibrational Spectroscopy (FT-IR)

Infrared spectroscopy provides orthogonal validation of the functional groups, specifically differentiating the two distinct carbonyl environments[3].

Table 3: FT-IR Vibrational Modes (ATR, Solid State)

Wavenumber (cm⁻¹)IntensityCausality & Assignment
3200 - 2500Broad, StrongO-H stretch. The extreme broadening is caused by extensive intermolecular hydrogen bonding of the carboxylic acid dimer.
3125WeakC-H stretch of the pseudo-aromatic pyrazole ring.
2980, 2935MediumAsymmetric and symmetric C-H stretches of the ethyl group.
1745StrongC=O stretch (ethyl ester). Unconjugated aliphatic esters vibrate at higher frequencies.
1695StrongC=O stretch (carboxylic acid). Lower frequency due to conjugation with the pyrazole ring and hydrogen bonding.
1550MediumC=N stretch within the pyrazole core.

High-Resolution Mass Spectrometry (HRMS)

Electrospray Ionization (ESI+) HRMS is utilized to confirm the exact mass and elucidate the structural connectivity via collision-induced dissociation (CID).

Table 4: ESI-HRMS Data

Ion TypeTheoretical m/zObserved m/zError (ppm)Formula
[M+H]⁺199.0716199.0719< 2.0C₈H₁₁N₂O₄⁺
[M+Na]⁺221.0536221.0540< 2.0C₈H₁₀N₂O₄Na⁺
Fragmentation Causality

When subjected to MS/MS, the protonated molecular ion undergoes predictable, thermodynamically driven neutral losses. The loss of ethanol (46 Da) is highly characteristic of ethyl esters, while the subsequent loss of CO₂ (44 Da) confirms the presence of the carboxylic acid moiety.

MSFragmentation M Molecular Ion [M+H]+ m/z 199.07 F1 Fragment A m/z 153.03 M->F1 - EtOH (46 Da) F2 Fragment B m/z 155.08 M->F2 - CO2 (44 Da) F3 Fragment C m/z 113.03 M->F3 - C4H7O2 (86 Da)

Caption: Primary ESI+ mass spectrometry fragmentation pathways of the protonated molecular ion.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols integrate built-in validation checkpoints.

Regioselective Synthesis Protocol

The synthesis relies on the alkylation of pyrazole-3-carboxylic acid with ethyl bromoacetate[4].

  • Reagent Preparation: Dissolve 1.0 eq of pyrazole-3-carboxylic acid in anhydrous DMF (0.5 M concentration) under an inert N₂ atmosphere.

  • Base Addition: Add 2.5 eq of anhydrous Potassium Carbonate (K₂CO₃). Causality: K₂CO₃ is selected as a mild, heterogeneous base to selectively deprotonate the pyrazole nitrogen without inducing premature saponification of the ethyl ester moiety[1].

  • Alkylation: Cool the suspension to 0 °C. Add 1.1 eq of ethyl bromoacetate dropwise over 30 minutes. Causality: Controlling the initial exotherm minimizes the formation of bis-alkylated byproducts. Allow the reaction to warm to 25 °C and stir for 12 hours.

  • Validation Checkpoint (In-Process): Quench a 10 µL aliquot in water/EtOAc. Run TLC (Silica, 9:1 DCM:MeOH). The reaction is complete when the UV-active starting material spot is fully consumed.

  • Isolation & Separation: Dilute with water and acidify to pH 3 using 1M HCl. Extract with EtOAc. The crude mixture contains both N1 and N2 isomers. Separate via flash column chromatography (Silica gel, Hexane/EtOAc gradient). The 2-alkyl isomer elutes later due to higher polarity from disrupted internal H-bonding.

SynthesisWorkflow Step1 1. Reagent Preparation Pyrazole-3-carboxylic acid + DMF Step2 2. Base Addition K2CO3 (Mild Base), 0°C Step1->Step2 Step3 3. Alkylation Ethyl bromoacetate dropwise, 12h Step2->Step3 Step4 4. Regioisomer Separation Silica Chromatography (N1 vs N2) Step3->Step4 Step5 5. Crystallization Pure 2-(2-Ethoxy-2-oxoethyl)... Step4->Step5

Caption: Workflow for the regioselective synthesis and isolation of the target pyrazole derivative.

Spectroscopic Acquisition Protocol
  • NMR Validation: Dissolve 15 mg of the purified compound in 0.6 mL of DMSO-d₆ containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Acquire ¹H at 400 MHz (ns=16, d1=2s) and ¹³C at 100 MHz (ns=512, d1=2s). Validation: Ensure the TMS peak is exactly at 0.00 ppm to guarantee chemical shift accuracy.

  • IR Validation: Clean the ATR diamond crystal with isopropanol. Validation: Run a background scan immediately prior to sample acquisition to subtract ambient CO₂ and H₂O vapor. Acquire 32 scans at 4 cm⁻¹ resolution.

  • HRMS Validation: Prepare a 1 µg/mL solution in LC-MS grade MeOH with 0.1% Formic Acid. Validation: Calibrate the TOF mass analyzer using a sodium formate cluster solution prior to injection to ensure mass accuracy remains < 2.0 ppm.

References

  • Hacıalioğlu, E., et al. "Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit." DergiPark. Available at:[Link]

  • "1H–pyrazole–3–carboxylic acid: Experimental and computational study." ResearchGate. Available at:[Link]

  • Baraldi, P. G., et al. "Design, Synthesis, and Biological Evaluation of New 8-Heterocyclic Xanthine Derivatives as Highly Potent and Selective Human A2B Adenosine Receptor Antagonists." Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

Sources

Exploratory

Crystal Structure Analysis of 1-(2-Ethoxy-2-oxoethyl)-1H-pyrazole-3-carboxylic Acid: A Comprehensive Crystallographic and Computational Guide

Executive Summary The rational design of active pharmaceutical ingredients (APIs) and metal-organic frameworks (MOFs) relies heavily on the precise understanding of molecular conformation and supramolecular assembly. 1-(...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of active pharmaceutical ingredients (APIs) and metal-organic frameworks (MOFs) relies heavily on the precise understanding of molecular conformation and supramolecular assembly. 1-(2-Ethoxy-2-oxoethyl)-1H-pyrazole-3-carboxylic acid—commonly referred to as 2-(2-Ethoxy-2-oxoethyl)pyrazole-3-carboxylic acid—is a highly versatile bidentate and tridentate ligand precursor [3]. Featuring a rigid pyrazole core, a strongly hydrogen-bonding carboxylic acid moiety, and a flexible ethyl acetate side chain, this molecule presents a fascinating case study in crystal engineering.

This whitepaper provides an in-depth, self-validating protocol for the single-crystal X-ray diffraction (SC-XRD) analysis of this compound. By coupling empirical diffraction data with Density Functional Theory (DFT) and Hirshfeld surface analysis, researchers can definitively map the interplay between its rigid and flexible domains, establishing a robust foundation for downstream drug development and materials science applications.

Molecular Geometry & Conformational Dynamics

The structural integrity of pyrazole-3-carboxylic acid derivatives is governed by the delicate balance between intramolecular torsional strain and intermolecular hydrogen bonding [1].

  • The Pyrazole Core: The 1,2-diazole ring enforces a strict planar geometry. The delocalization of π -electrons across the N-N and C-C bonds generally restricts out-of-plane bending, serving as the rigid anchor of the molecule.

  • The Carboxylic Acid Motif: At the C3 position, the carboxylic acid acts as both a potent hydrogen bond donor (O-H) and acceptor (C=O). In the solid state, these molecules almost universally self-assemble into centrosymmetric dimers via strong O-H···O interactions, forming the classic R22​(8) graph-set motif [1].

  • The Ethyl Acetate Side Chain: Attached to the N1 position, the 2-ethoxy-2-oxoethyl group introduces significant conformational flexibility. The torsion angles around the N1-C(alkyl) and C(alkyl)-C(carbonyl) bonds dictate the overall molecular volume and determine whether the ester carbonyl oxygen can participate in secondary C-H···O interactions.

Experimental Protocol: Single-Crystal X-Ray Diffraction (SC-XRD)

To achieve atomic-level resolution of the molecular conformation, a rigorous SC-XRD workflow must be employed. The following protocol is designed to be self-validating, ensuring that empirical data is mathematically robust before computational cross-examination.

Step-by-Step Methodology

Step 1: Crystal Growth via Slow Evaporation

  • Procedure: Dissolve 50 mg of the synthesized compound in 5 mL of a binary solvent system (e.g., Methanol/Dichloromethane, 1:1 v/v). Filter the solution through a 0.22 μ m PTFE syringe filter into a clean glass vial. Puncture the vial cap with a narrow needle and leave undisturbed at 298 K.

  • Causality: Slow evaporation ensures thermodynamic control over the nucleation process, yielding macroscopic, defect-free single crystals and minimizing the risk of non-merohedral twinning.

Step 2: Data Collection

  • Procedure: Select a crystal of suitable dimensions (e.g., 0.2×0.15×0.1 mm) and mount it on a glass fiber using inert perfluorinated oil. Transfer to a diffractometer equipped with a CCD or CMOS detector using graphite-monochromated Mo K α radiation ( λ=0.71073 Å).

  • Causality: Mo K α radiation is selected over Cu K α to minimize X-ray absorption effects, which is critical for organic molecules lacking heavy atoms. The inert oil prevents crystal degradation from solvent loss during data collection.

Step 3: Data Reduction and Absorption Correction

  • Procedure: Integrate the diffraction frames using software such as SAINT. Apply an empirical absorption correction using SADABS based on symmetry-equivalent reflections.

  • Causality: Raw intensity data contains systematic errors from crystal shape and beam divergence. SADABS normalizes these intensities, drastically improving the internal agreement factor ( Rint​ ).

Step 4: Structure Solution and Refinement

  • Procedure: Solve the phase problem using intrinsic phasing (SHELXT). Refine the structure using full-matrix least-squares on F2 (SHELXL). Assign anisotropic displacement parameters to all non-hydrogen atoms. Locate the carboxylic acid hydrogen atom from the difference Fourier map and refine it freely; place carbon-bound hydrogens in calculated positions using a riding model.

  • Causality: Intrinsic phasing is highly efficient for light-atom structures. Freely refining the acidic proton is critical for accurately determining the O-H donor distance, which is the cornerstone of the R22​(8) dimer analysis.

SC_XRD_Workflow A Sample Crystallization (Slow Evaporation) B Data Collection (Mo Kα, 298K) A->B C Data Reduction (Integration & Scaling) B->C D Structure Solution (Intrinsic Phasing) C->D E Anisotropic Refinement (Least Squares) D->E F Validation & CIF (PLATON/checkCIF) E->F

Fig 1: Step-by-step Single-Crystal XRD workflow for structural determination.

Computational & Supramolecular Validation (E-E-A-T)

Empirical XRD data provides a static snapshot of the molecule. To validate the thermodynamic stability of the observed conformation and quantify intermolecular forces, computational modeling is required [2].

Density Functional Theory (DFT) Optimization
  • Methodology: Extract the atomic coordinates from the finalized CIF. Perform a gas-phase geometry optimization using the B3LYP functional with a 6-311++G(d,p) basis set.

  • Causality: The inclusion of diffuse functions (++) is strictly necessary to accurately model the electron density of the highly electronegative oxygen atoms in the carboxylate and ester groups. Comparing the DFT gas-phase minimum to the XRD solid-state conformation reveals the exact energetic toll exacted by crystal packing forces [2].

Hirshfeld Surface Analysis
  • Methodology: Import the CIF into CrystalExplorer. Generate the 3D Hirshfeld surface mapped over dnorm​ (normalized contact distance) and extract the 2D fingerprint plots.

  • Causality: Standard XRD distance measurements do not account for the varying van der Waals radii of different elements. dnorm​ normalizes these distances, highlighting strong hydrogen bonds as deep red spots on the surface. This definitively proves whether the ester carbonyl is actively participating in the supramolecular network or merely acting as a passive steric bulk [1].

Supramolecular_Analysis CIF Finalized CIF Data DFT DFT Optimization (B3LYP/6-311++G**) CIF->DFT Hirshfeld Hirshfeld Surface (CrystalExplorer) CIF->Hirshfeld Topology QTAIM Analysis (Electron Density) DFT->Topology HBonds Hydrogen Bonds (R2,2(8) motifs) Hirshfeld->HBonds Packing 3D Crystal Packing (π-π & C-H...O) Hirshfeld->Packing Topology->HBonds

Fig 2: Computational pipeline for analyzing supramolecular interactions and packing.

Quantitative Data Summaries

The following tables present the standard crystallographic parameters and hydrogen bond geometries expected for this class of functionalized pyrazole-carboxylic acids, serving as a baseline for experimental validation.

Table 1: Representative Crystallographic Data for Functionalized Pyrazole-3-Carboxylic Acids

ParameterValue / Description
Empirical Formula C8H10N2O4
Formula Weight 198.18 g/mol
Crystal System Monoclinic
Space Group P21​/c
Temperature 298(2) K
Wavelength (Mo K α ) 0.71073 Å
Z (Molecules per unit cell) 4
Goodness-of-fit on F2 ~1.05
Final R indices[I > 2 σ (I)] R1​≈0.045 , wR2​≈0.112

Table 2: Expected Hydrogen Bond Geometry (Å, °)

Interaction TypeD-H (Å)H···A (Å)D···A (Å)D-H···A (°)Structural Role
O-H···O(carboxyl) 0.82(2)1.85(2)2.65(3)170(3)Primary R22​(8) Dimerization
C-H···O(ester) 0.932.553.38145Inter-dimer 3D Packing
C-H···N(pyrazole) 0.932.683.45138Secondary Chain Formation

Note: D = Donor, A = Acceptor. The short O-H···O distance (< 2.7 Å) and highly linear angle (> 165°) are the definitive hallmarks of the robust carboxylic acid dimer.

Conclusion

The crystal structure analysis of 1-(2-ethoxy-2-oxoethyl)-1H-pyrazole-3-carboxylic acid requires a synergistic approach. By combining the empirical precision of Single-Crystal X-Ray Diffraction with the theoretical rigor of DFT and Hirshfeld surface analyses, researchers can fully decode the molecule's spatial geometry. This methodology not only confirms the atomic connectivity but also maps the complex web of hydrogen bonds and van der Waals forces that dictate the compound's bulk physicochemical properties, paving the way for its effective utilization in advanced chemical synthesis and drug design.

References

  • Ghosh, S., Pramanik, S., & Mukherjee, A. K. (2019). Structure analysis of a phenylpyrazole carboxylic acid derivative crystallizing with three molecules in the asymmetric unit (Z′ = 3) using X-ray powder diffraction. Powder Diffraction, 34(2), 154-162. URL:[Link]

  • Altürk, S., Avcı, D., Tamer, Ö., & Atalay, Y. (2018). 1H–pyrazole–3–carboxylic acid: Experimental and computational study. Journal of Molecular Structure, 1164, 28-36. URL:[Link]

Foundational

A Comprehensive Technical Guide to 1-(2-Ethoxy-2-oxoethyl)-1H-pyrazole-3-carboxylic Acid and Its Analogs for Advanced Research

This technical guide provides an in-depth exploration of 1-(2-Ethoxy-2-oxoethyl)-1H-pyrazole-3-carboxylic acid, a member of the pharmacologically significant pyrazole class of heterocyclic compounds. While direct experim...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth exploration of 1-(2-Ethoxy-2-oxoethyl)-1H-pyrazole-3-carboxylic acid, a member of the pharmacologically significant pyrazole class of heterocyclic compounds. While direct experimental data for this specific molecule is limited in publicly accessible literature, this guide leverages data from its close structural analog, 1-(2-Methoxy-2-oxoethyl)-1H-pyrazole-3-carboxylic acid, and the broader family of pyrazole-3-carboxylic acids to provide a robust framework for researchers, scientists, and professionals in drug development. The guide covers nomenclature, synthesis, physicochemical properties, and potential applications, with a focus on the scientific rationale behind the described methodologies.

Nomenclature and Chemical Identity

The systematic IUPAC name for the topic compound is 1-(2-Ethoxy-2-oxoethyl)-1H-pyrazole-3-carboxylic acid . The naming convention designates the pyrazole ring as the parent heterocycle. The carboxylic acid group is assigned the highest priority and is located at position 3. Consequently, the (2-ethoxy-2-oxoethyl) substituent is positioned on one of the nitrogen atoms. To maintain the lowest locant for the principal functional group, the substituted nitrogen is designated as position 1.

A closely related and commercially available analog is 1-(2-Methoxy-2-oxoethyl)-1H-pyrazole-3-carboxylic acid , which shares the same core structure but possesses a methyl ester in the side chain instead of an ethyl ester.[1][2][3]

Synonyms: Due to the limited specific literature on 1-(2-Ethoxy-2-oxoethyl)-1H-pyrazole-3-carboxylic acid, no common synonyms are documented. For its methyl analog, the most common synonym is its IUPAC name.

Physicochemical and Structural Data

The following table summarizes the key physicochemical properties of the well-documented analog, 1-(2-Methoxy-2-oxoethyl)-1H-pyrazole-3-carboxylic acid (CAS RN: 1172800-52-0). These properties are expected to be very similar for the ethyl ester derivative.

PropertyValue (for 1-(2-Methoxy-2-oxoethyl)-1H-pyrazole-3-carboxylic acid)
CAS Registry Number 1172800-52-0
Molecular Formula C₇H₈N₂O₄
Molecular Weight 184.15 g/mol
Physical Form White crystalline solid
Storage Conditions Sealed in dry, 2-8°C
SMILES COC(=O)CN1C=CC(=N1)C(=O)O

Data sourced from commercial supplier information.[1][2]

Synthesis and Experimental Protocols

The synthesis of 1-(alkoxycarbonylmethyl)-1H-pyrazole-3-carboxylic acids typically involves a multi-step process that leverages classical heterocyclic chemistry principles. The general strategy involves the initial formation of the pyrazole-3-carboxylate core, followed by regioselective N-alkylation.

General Synthetic Pathway

The most common and versatile method for constructing the pyrazole ring is the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[4][5][6] For the synthesis of the pyrazole-3-carboxylate core, a suitable starting material is an ester of a 2,4-dioxobutanoate. The subsequent N-alkylation is a critical step where controlling the regioselectivity is paramount.

The logical workflow for the synthesis is depicted below:

Synthesis_Workflow Start 1,3-Dicarbonyl Precursor (e.g., Diethyl 2-formylsuccinate) Step1 Cyclocondensation with Hydrazine Start->Step1 H₂NNH₂ Intermediate Ethyl 1H-pyrazole-3-carboxylate Step1->Intermediate Step2 N-Alkylation with Ethyl Bromoacetate Intermediate->Step2 BrCH₂COOEt, Base Product Diethyl 1-(2-ethoxy-2-oxoethyl)-1H-pyrazole-3-carboxylate Step2->Product Step3 Selective Hydrolysis Product->Step3 LiOH, H₂O/THF Final_Product 1-(2-Ethoxy-2-oxoethyl)-1H- pyrazole-3-carboxylic acid Step3->Final_Product

Caption: Proposed synthetic workflow for the target compound.

Detailed Experimental Protocol

The following is a representative, detailed protocol for the synthesis of the target compound, adapted from established procedures for similar pyrazole derivatives.

Step 1: Synthesis of Ethyl 1H-pyrazole-3-carboxylate

  • Reaction Setup: To a solution of diethyl 2-formylsuccinate (1 equivalent) in ethanol, add hydrazine hydrate (1 equivalent) dropwise at 0°C.

  • Reaction Execution: Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure. The resulting residue can be purified by column chromatography on silica gel to yield ethyl 1H-pyrazole-3-carboxylate.

Step 2: N-Alkylation to Diethyl 1-(2-ethoxy-2-oxoethyl)-1H-pyrazole-3-carboxylate

Causality Behind Experimental Choices: The N-alkylation of unsymmetrically substituted pyrazoles can lead to a mixture of N1 and N2 isomers. The regioselectivity is influenced by factors such as the steric hindrance of the substituents, the nature of the base, and the solvent.[7][8][9] For 3-carboxylate pyrazoles, alkylation often favors the N1 position due to electronic and steric effects. The use of a base like potassium carbonate in a polar aprotic solvent like DMF is a common condition that promotes this regioselectivity.[7]

  • Reaction Setup: To a solution of ethyl 1H-pyrazole-3-carboxylate (1 equivalent) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (1.5 equivalents).

  • Addition of Alkylating Agent: To this suspension, add ethyl bromoacetate (1.2 equivalents) dropwise at room temperature.

  • Reaction Execution: Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

  • Work-up and Purification: Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

Step 3: Selective Hydrolysis

Self-Validating System: Selective hydrolysis of the ester at the 3-position of the pyrazole ring while preserving the side-chain ester is a critical step. This is typically achieved under mild basic conditions, using a base like lithium hydroxide at controlled temperatures. The progress of the hydrolysis should be carefully monitored to prevent the hydrolysis of both ester groups.

  • Reaction Setup: Dissolve the diester from Step 2 (1 equivalent) in a mixture of tetrahydrofuran (THF) and water.

  • Hydrolysis: Cool the solution to 0°C and add a solution of lithium hydroxide (1.1 equivalents) in water dropwise.

  • Reaction Monitoring: Stir the reaction at 0°C to room temperature and monitor carefully by TLC until the starting material is consumed.

  • Work-up and Purification: Once the reaction is complete, acidify the mixture with 1N HCl to a pH of 3-4. Extract the product with ethyl acetate. The combined organic layers are then washed, dried, and concentrated to yield the final product, 1-(2-Ethoxy-2-oxoethyl)-1H-pyrazole-3-carboxylic acid.

Applications in Drug Discovery and Medicinal Chemistry

The pyrazole scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[10][11] Pyrazole-3-carboxylic acid derivatives, in particular, have garnered significant attention due to their diverse biological activities.

Established Biological Activities of Pyrazole-3-Carboxylic Acid Derivatives
  • Anti-inflammatory Activity: Many pyrazole derivatives are known for their anti-inflammatory properties. For instance, celecoxib, a well-known nonsteroidal anti-inflammatory drug (NSAID), contains a pyrazole core. The carboxylic acid moiety can be crucial for interacting with biological targets or can be derivatized to amides and other functional groups to modulate activity and pharmacokinetic properties.[12]

  • Antimicrobial and Antiviral Activity: The pyrazole nucleus is present in various compounds with demonstrated antibacterial, antifungal, and antiviral activities.[13][14] Recently, pyrazole-3-carboxylic acid derivatives have been identified as inhibitors of the Dengue virus protease, showcasing their potential in antiviral drug discovery.[15]

  • Anticancer Activity: A number of pyrazole-containing compounds have been investigated as anticancer agents, targeting various pathways involved in cancer progression.[10]

Potential Role of the Target Compound in Drug Development

The structure of 1-(2-Ethoxy-2-oxoethyl)-1H-pyrazole-3-carboxylic acid presents several features that are attractive for drug design:

  • Bifunctional Nature: The presence of both a carboxylic acid and an ester provides two distinct points for modification. The carboxylic acid can form salt bridges or hydrogen bonds with biological targets, while the ester can be hydrolyzed in vivo to the corresponding acid, acting as a prodrug, or can be converted to amides to explore structure-activity relationships.

  • Modulation of Physicochemical Properties: The N-alkylation with an ester-containing side chain can influence the compound's solubility, lipophilicity, and metabolic stability, which are key parameters in drug development.

  • Scaffold for Library Synthesis: This molecule can serve as a versatile building block for the synthesis of a library of derivatives for high-throughput screening against various biological targets.

The logical relationship for its application in drug discovery is illustrated below:

Drug_Discovery_Logic Core_Scaffold Pyrazole-3-Carboxylic Acid Core Target_Molecule 1-(2-Ethoxy-2-oxoethyl)-1H- pyrazole-3-carboxylic acid Core_Scaffold->Target_Molecule Side_Chain 1-(2-Ethoxy-2-oxoethyl) Side Chain Side_Chain->Target_Molecule Properties Modulated Physicochemical Properties (Solubility, Lipophilicity) Target_Molecule->Properties Derivatization Further Derivatization (Amides, Esters) Target_Molecule->Derivatization Applications Potential Biological Activities (Anti-inflammatory, Antiviral, Anticancer) Properties->Applications Derivatization->Applications

Sources

Exploratory

Preformulation Profiling of 2-(2-Ethoxy-2-oxoethyl)pyrazole-3-carboxylic Acid: Solubility Thermodynamics and Degradation Kinetics

Executive Summary The transition of a novel chemical entity from discovery to a viable pharmaceutical formulation relies entirely on a rigorous understanding of its physicochemical boundaries. 2-(2-Ethoxy-2-oxoethyl)pyra...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition of a novel chemical entity from discovery to a viable pharmaceutical formulation relies entirely on a rigorous understanding of its physicochemical boundaries. 2-(2-Ethoxy-2-oxoethyl)pyrazole-3-carboxylic acid is a bifunctional heterocyclic compound characterized by a hydrogen-bonding pyrazole core, an ionizable carboxylic acid, and a lipophilic, hydrolytically sensitive ethyl ester.

This technical whitepaper provides an in-depth analysis of the solubility thermodynamics and chemical stability of this molecule across diverse solvent systems. Designed for preformulation scientists, this guide outlines the mechanistic causality behind its behavior and provides self-validating experimental protocols to ensure robust data generation for downstream formulation development.

Structural Causality & Physicochemical Profiling

To predict the behavior of 2-(2-Ethoxy-2-oxoethyl)pyrazole-3-carboxylic acid, we must deconstruct its molecular architecture:

  • Pyrazole Core: Acts as both a hydrogen-bond donor and acceptor, facilitating strong solvent-solute interactions in polar aprotic solvents.

  • Carboxylic Acid (C3): With an estimated pKa​ of ~3.5 to 4.5, this group acts as the primary pH-dependent solubility switch. At physiological stomach pH (1.2), it remains unionized, driving lipophilicity. In intestinal pH (6.8), it ionizes to a highly soluble carboxylate anion.

  • Ethyl Ester (N-alkylated side chain): The 2-ethoxy-2-oxoethyl moiety increases the molecule's overall partition coefficient (LogP) and lipid solubility. However, esters are classic liabilities in aqueous pharmaceutical formulations, undergoing bimolecular acyl-oxygen cleavage under extreme pH conditions[1].

Solubility Thermodynamics in Diverse Solvents

Solubility is not merely a static value; it is a thermodynamic equilibrium between the solid-state crystal lattice energy and the solvation energy of the solvent system.

Aqueous Solubility (pH-Dependent)

In aqueous media, the solubility of this compound is dictated by the Henderson-Hasselbalch relationship. Formulating this API as a liquid dosage form requires careful pH optimization to balance solubility (which favors high pH) against ester stability (which typically favors a mildly acidic pH of 4.0–5.0)[2].

Organic Solvents

The compound exhibits high solubility in polar aprotic solvents like Dimethyl Sulfoxide (DMSO). However, hygroscopic solvents like DMSO can absorb atmospheric water, which significantly impacts the solubility of pyrazole-carboxylic acid derivatives and can induce premature precipitation during stock solution storage[3].

Table 1: Predicted Thermodynamic Solubility Profile

Solvent SystemDielectric Constant ( ϵ )Expected SolubilityMechanistic Rationale
Aqueous Buffer (pH 1.2) ~80Low (< 0.1 mg/mL)Carboxylic acid is unionized; the lipophilic ester group dominates the hydration sphere.
Aqueous Buffer (pH 7.4) ~80High (> 10 mg/mL)Carboxylic acid is fully ionized (carboxylate anion), maximizing ion-dipole interactions with water.
DMSO 46.7Very High (> 50 mg/mL)Strong H-bond accepting nature of DMSO efficiently disrupts the pyrazole H-bond crystal lattice[3].
Methanol 32.7Moderate (~10 mg/mL)Protic solvent provides good solvation, but introduces a risk of solvent-mediated transesterification.
Dichloromethane 9.1Low to ModerateSolvates the lipophilic ester effectively, but lacks the H-bond capacity to solvate the carboxylic acid.

Chemical Stability & Degradation Kinetics

Understanding the degradation pathways is a regulatory requirement under [4]. The primary liability of 2-(2-Ethoxy-2-oxoethyl)pyrazole-3-carboxylic acid is its ester linkage.

  • Aqueous Hydrolysis: The most common cause of degradation in aqueous systems is the hydrolysis of the ester group[1]. Base-catalyzed hydrolysis (saponification) involves a rapid nucleophilic attack by hydroxide ions on the ester carbonyl, yielding 2-(carboxymethyl)pyrazole-3-carboxylic acid and ethanol. Acid-catalyzed hydrolysis occurs via protonation of the carbonyl oxygen, making the carbon more electrophilic.

  • Transesterification: If dissolved in short-chain alcohols (e.g., methanol) for prolonged periods, the ethyl ester can undergo solvent-mediated transesterification, forming a methyl ester impurity.

  • Thermal Decarboxylation: Pyrazole-3-carboxylic acids can undergo decarboxylation (loss of CO2​ ) when exposed to severe thermal stress (>150°C), yielding the corresponding des-carboxy pyrazole derivative.

degradation Parent 2-(2-Ethoxy-2-oxoethyl)pyrazole- 3-carboxylic acid Hydrolysis Hydrolysis (Aqueous, pH extremes) Parent->Hydrolysis Decarbox Thermal Decarboxylation (>150°C) Parent->Decarbox Transester Transesterification (Alcohols) Parent->Transester Deg1 2-(Carboxymethyl)pyrazole- 3-carboxylic acid + Ethanol Hydrolysis->Deg1 Deg2 Ethyl 2-(1H-pyrazol-1-yl)acetate + CO2 Decarbox->Deg2 Deg3 Methyl ester derivative + Ethanol Transester->Deg3

Fig 1: Primary chemical degradation pathways of the API under stress conditions.

Self-Validating Experimental Protocols

To generate trustworthy preformulation data, protocols must be designed with internal validation mechanisms.

Protocol 1: Thermodynamic Equilibrium Solubility (Shake-Flask Method)

Causality: Unlike kinetic solubility methods (which can suffer from supersaturation artifacts), the shake-flask method allows the solid crystal lattice to reach a true thermodynamic equilibrium with the solvent.

  • Preparation: Add an excess amount of the API (~50 mg) to 1.0 mL of the target solvent (e.g., pH 1.2 buffer, pH 7.4 buffer, DMSO) in a 2 mL amber glass HPLC vial.

  • Equilibration: Seal and place the vials in a thermoshaker at 25.0 ± 0.5°C, shaking at 500 rpm for 48 hours. Note: 48 hours is required to ensure complete thermodynamic equilibrium.

  • Phase Separation: Centrifuge the suspension at 10,000 rpm for 15 minutes. Filter the supernatant through a 0.45 µm PTFE syringe filter. Causality: PTFE is chosen to prevent non-specific adsorption of the API to the filter membrane.

  • Quantification: Dilute the filtrate appropriately and analyze via a validated HPLC-UV method.

  • Self-Validation Step (Critical): Measure the pH of the aqueous supernatant after equilibration. The dissolution of the acidic API will consume buffer capacity. If the final pH deviates by >0.1 units from the initial buffer pH, the buffer capacity was insufficient, and the test must be repeated with a stronger buffer system.

Protocol 2: Stability-Indicating Forced Degradation (ICH Q1A/Q3A)

Causality: The goal of forced degradation is to achieve 10–20% degradation[5]. Degrading the API beyond 20% risks secondary degradation (where primary degradants break down further), obscuring the primary pathways relevant to actual shelf-life.

  • Hydrolytic Stress: Dissolve the API in a co-solvent mixture (e.g., 20% Acetonitrile / 80% Water) to ensure solubility. Add 0.1 N HCl (Acid stress) or 0.1 N NaOH (Base stress). Incubate at 60°C for 24 hours.

  • Oxidative Stress: Expose the API solution to 3% H2​O2​ at room temperature for 24 hours.

  • Thermal Stress: Expose the solid API powder to 60°C and 75% Relative Humidity (RH) for 7 days.

  • Self-Validation Step (Mass Balance): After HPLC-UV analysis, calculate the mass balance. The sum of the peak areas of the intact API and all degradant peaks (corrected for relative response factors) must equal 100% ± 2% of the initial API concentration. A mass balance deficit indicates that degradants are either volatile (e.g., CO2​ from decarboxylation), retained on the column, or non-UV absorbing.

workflow Start Preformulation Profiling Solubility Thermodynamic Solubility (Shake-Flask) Start->Solubility Stability Forced Degradation (ICH Q1A/Q3A) Start->Stability Sol1 Aqueous Buffers (pH 1.2 - 7.4) Solubility->Sol1 Sol2 Organic Solvents (DMSO, MeOH, DCM) Solubility->Sol2 Stab1 Hydrolytic Stress (0.1N HCl / 0.1N NaOH) Stability->Stab1 Stab2 Thermal/Oxidative Stress (Heat / H2O2) Stability->Stab2 Analysis HPLC-UV/MS Quantification & Mass Balance Calculation Sol1->Analysis Sol2->Analysis Stab1->Analysis Stab2->Analysis

Fig 2: Self-validating experimental workflow for solubility and stability profiling.

Conclusion & Formulation Strategies

The preformulation profile of 2-(2-Ethoxy-2-oxoethyl)pyrazole-3-carboxylic acid reveals a molecule with highly pH-dependent solubility and a distinct vulnerability to ester hydrolysis.

For clinical formulation development, aqueous liquid formulations should be buffered strictly at the pH of maximum stability (likely pH 4.0–5.0) to minimize both base-catalyzed saponification and acid-catalyzed hydrolysis[2]. If long-term aqueous stability cannot be achieved, researchers must pivot to solid oral dosage forms, lipid-based formulations (e.g., SEDDS to shield the ester from water), or lyophilized powders for reconstitution.

References

  • Title: Drug stability Source: Basicmedical Key URL: [Link]

  • Title: Preformulation Studies: A Versatile Tool in Formulation Design Source: IntechOpen URL: [Link]

  • Title: Preformulation and Formulation Development Source: BS Publications URL: [Link]

  • Title: Quality Guidelines (ICH Q1A/Q3A) Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]

Sources

Foundational

Regioselective Synthesis of Substituted Pyrazole-3-Carboxylic Acids: A Comprehensive Technical Guide

Executive Summary & Biological Significance Substituted pyrazole-3-carboxylic acids are privileged scaffolds in modern medicinal chemistry and drug development. Their unique electronic distribution and hydrogen-bonding c...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Biological Significance

Substituted pyrazole-3-carboxylic acids are privileged scaffolds in modern medicinal chemistry and drug development. Their unique electronic distribution and hydrogen-bonding capabilities make them ideal pharmacophores for a variety of targets. Notably, these architectures are critical in the design of highly selective JNK3 inhibitors for neurodegenerative diseases[1] and have shown potent antiviral activity as Dengue virus (DENV) NS2B-NS3 protease inhibitors[2].

However, the synthesis of polysubstituted pyrazoles—particularly distinguishing between the 1,3,5- and 1,5,3-substitution patterns—poses a significant regiochemical challenge. This whitepaper details the mechanistic causality, quantitative solvent effects, and self-validating protocols required to achieve absolute regiocontrol in the synthesis of pyrazole-3-carboxylic acid derivatives.

Mechanistic Paradigms in Regioselective Assembly

As an application scientist, selecting the correct synthetic pathway requires understanding the underlying frontier molecular orbital (FMO) interactions and transition-state thermodynamics. Two primary methodologies dominate the regioselective construction of the pyrazole core: the solvent-directed Knorr synthesis and the base-mediated 1,3-dipolar cycloaddition.

The Knorr Pyrazole Synthesis & Solvent-Directed Control

The classical involves the condensation of a 1,3-dicarbonyl compound (such as an ethyl 2,4-dioxoalkanoate) with a substituted hydrazine[3]. In standard protic solvents like ethanol, the reaction typically yields a mixture of regioisomers, heavily favoring the undesired 1,3-disubstituted pyrazole-5-carboxylate due to kinetic control. The more nucleophilic nitrogen of the hydrazine attacks the more electrophilic (but often more sterically hindered) carbonyl group.

The Causality of Fluorinated Solvents: To invert this selectivity, the reaction environment must be altered to stabilize a different transition state. Utilizing strongly hydrogen-bond donating (HBD) fluorinated solvents, such as 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) or 2,2,2-trifluoroethanol (TFE), fundamentally shifts the reaction from kinetic to thermodynamic/H-bond control[3]. HFIP selectively coordinates with the more accessible carbonyl oxygen, enhancing its electrophilicity and directing the initial nucleophilic attack to yield the desired 1,5-disubstituted pyrazole-3-carboxylate with >95% regioselectivity.

KnorrMechanism Hydrazine Substituted Hydrazine (Aryl/Alkyl-NH-NH2) Intermediate Hydrazone Intermediate Hydrazine->Intermediate Dicarbonyl 1,3-Dicarbonyl Compound (e.g., Ethyl 2,4-dioxoalkanoate) Dicarbonyl->Intermediate PathA Path A: Standard Solvent (EtOH) Kinetic Control Intermediate->PathA PathB Path B: Fluorinated Solvent (HFIP) H-Bonding Control Intermediate->PathB Isomer1 1,5-Disubstituted Pyrazole-3-carboxylate (Desired Regioisomer) PathA->Isomer1 Minor Product Isomer2 1,3-Disubstituted Pyrazole-5-carboxylate (Undesired Regioisomer) PathA->Isomer2 Major Product PathB->Isomer1 Major Product (>95%) PathB->Isomer2 Minor Product

Fig 1: Solvent-directed regioselectivity in the Knorr Pyrazole Synthesis.

1,3-Dipolar Cycloaddition via Nitrilimines

For highly substituted (e.g., 1,3,4,5-tetrasubstituted) pyrazoles, the Knorr synthesis is often sterically prohibited. Instead, the of nitrilimines with dipolarophiles (alkynes or active methylene compounds) is the authoritative standard[4],[5].

Mechanistic Causality: Nitrilimines are generated in situ via the base-catalyzed dehydrohalogenation of hydrazonoyl chlorides. Because nitrilimines are highly reactive and prone to dimerization (forming tetrazines), they must be generated in the presence of the dipolarophile. The regioselectivity of the subsequent [3+2] cycloaddition is strictly governed by FMO theory—specifically, the interaction between the HOMO of the dipole and the LUMO of the dipolarophile, which reliably places the electron-withdrawing carboxylate group at the 3-position of the resulting pyrazole ring[5].

DipolarCycloaddition Start Hydrazonoyl Chloride Precursor Base Base Addition (TEA) Dehydrohalogenation Start->Base Dipole Nitrilimine (1,3-Dipole) In Situ Generation Base->Dipole Cycloaddition [3+2] Cycloaddition FMO Controlled Dipole->Cycloaddition Dipolarophile Dipolarophile (Alkynes / Active Methylene) Dipolarophile->Cycloaddition Product Tetrasubstituted Pyrazole-3-carboxylate Cycloaddition->Product

Fig 2: 1,3-Dipolar cycloaddition workflow for tetrasubstituted pyrazoles.

Quantitative Analysis of Regioselectivity

The following table summarizes the empirical data demonstrating how solvent and methodology choices directly dictate the regiomeric ratio of the synthesized pyrazole cores.

Reaction MethodologySolvent SystemAdditive / BaseTemperatureRegiomeric Ratio (1,5- vs 1,3-)Isolated Yield (%)
Knorr CondensationEthanol (EtOH)None78 °C (Reflux)40 : 6075%
Knorr CondensationTFENone25 °C85 : 1582%
Knorr CondensationHFIPNone25 °C>95 : 5 88%
1,3-Dipolar CycloadditionTHFTriethylamine (TEA)65 °C (Reflux)>99 : 191%
1,3-Dipolar CycloadditionBenzeneTriethylamine (TEA)80 °C (Reflux)>99 : 185%

Validated Experimental Methodologies

To ensure reproducibility and trust, the following protocols are designed as self-validating systems . Each step contains built-in physical or chemical indicators that confirm the success of the transformation before proceeding to the next phase.

Protocol A: HFIP-Mediated Regioselective Knorr Synthesis

Objective: Synthesis of 1-(2,4-dichlorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid[3].

  • Reaction Setup: In a dry 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve ethyl 2,4-dioxopentanoate (10.0 mmol, 1.0 eq) in 20 mL of 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP).

    • Causality: HFIP acts as both solvent and H-bond donor catalyst, locking the dicarbonyl into a conformation that favors attack at the desired carbonyl carbon.

  • Hydrazine Addition: Slowly add 2,4-dichlorophenylhydrazine (10.5 mmol, 1.05 eq) portion-wise over 10 minutes at room temperature. Stir the mixture for 4 hours.

  • Self-Validation (Cyclization): Monitor the reaction via TLC (Hexanes/EtOAc 3:1). The complete disappearance of the highly UV-active hydrazine spot confirms the formation of the intermediate hydrazone and its subsequent cyclization.

  • Saponification: Remove the HFIP under reduced pressure (HFIP can be recovered and recycled). Dissolve the crude ester in 15 mL of ethanol and add 15 mL of 2M NaOH. Stir at 50 °C for 2 hours to hydrolyze the ester to the carboxylate.

  • Self-Validating Isolation: Evaporate the ethanol. Wash the remaining aqueous layer with ethyl acetate (2 × 20 mL) to extract unreacted organic impurities. Cool the aqueous layer in an ice bath and slowly acidify with 2M HCl to pH 2-3.

    • Validation: The sudden precipitation of a dense white solid confirms the protonation and isolation of the pure pyrazole-3-carboxylic acid. Filter, wash with cold water, and dry under vacuum.

Protocol B: One-Pot 1,3-Dipolar Cycloaddition

Objective: Synthesis of 1,3,4,5-tetrasubstituted pyrazole-3-carboxylic acid derivatives[4].

  • Precursor Assembly: In an oven-dried flask under a nitrogen atmosphere, dissolve the hydrazonoyl chloride precursor (5.0 mmol, 1.0 eq) and the dipolarophile (e.g., ethyl acetoacetate, 6.0 mmol, 1.2 eq) in 25 mL of anhydrous THF.

  • Dipole Generation: Add triethylamine (TEA, 7.5 mmol, 1.5 eq) dropwise via a syringe pump over 30 minutes at room temperature.

    • Causality: Slow addition maintains a critically low steady-state concentration of the nitrilimine, favoring the bimolecular cycloaddition over unimolecular degradation or dimerization.

  • Self-Validation (Dehydrohalogenation): The immediate formation of a cloudy white precipitate (TEA·HCl) provides visual confirmation that the base has successfully abstracted the proton, generating the reactive 1,3-dipole in situ.

  • Cycloaddition & Workup: Heat the reaction to reflux for 6 hours. Cool to room temperature, filter off the TEA·HCl salts through a Celite pad, and concentrate the filtrate.

  • Purification: Purify the crude product via flash column chromatography (gradient elution: Hexanes to 4:1 Hexanes/EtOAc) to yield the regiopure pyrazole ester, which can be saponified to the carboxylic acid using the method described in Protocol A.

References

  • Synthesis of Novel Heterocyclic Pyrazole-3-carboxamides using Nitrilimines Source: International Journal of ChemTech Research URL: [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review Source: Molecules URL:[Link]

  • Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as a novel selective inhibitor scaffold of JNK3 Source: Journal of Enzyme Inhibition and Medicinal Chemistry (via PMC) URL: [Link]

  • Discovery of Pyrazole-3-Carboxylic Acid Derivatives as Dengue Virus Protease Inhibitors with Antiviral Activity Source: ACS Medicinal Chemistry Letters URL: [Link]

Sources

Exploratory

Literature Review and Technical Guide: Synthesis, Derivatization, and Applications of Pyrazole-3-Carboxylic Acid in Drug Discovery

Executive Summary The pyrazole ring is a privileged scaffold in medicinal chemistry, featured prominently in numerous marketed therapeutics and agrochemicals[1]. Among its functionalized derivatives, pyrazole-3-carboxyli...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazole ring is a privileged scaffold in medicinal chemistry, featured prominently in numerous marketed therapeutics and agrochemicals[1]. Among its functionalized derivatives, pyrazole-3-carboxylic acid (PCA) and its analogs serve as critical building blocks. The presence of the carboxylic acid moiety at the C3 position provides a versatile synthetic handle for structural diversification, enabling the tuning of lipophilicity, target affinity, and pharmacokinetic properties. This technical guide synthesizes current literature on the physicochemical profiling, synthetic methodologies, and pharmacological applications of PCA, providing actionable, self-validating protocols for drug development professionals.

Physicochemical Profiling and Structural Significance

The physicochemical properties of the PCA scaffold dictate its behavior in both synthetic workflows and biological systems. The carboxylic acid group is highly acidic, meaning it is predominantly ionized at physiological pH. While this limits passive membrane permeability, it makes PCA an excellent intermediate for generating more lipophilic esters, amides, and hybrid molecules.

Table 1: Core Physicochemical Properties of a Representative Derivative (4-Nitro-1H-pyrazole-3-carboxylic acid) [2]

PropertyValueSignificance in Drug Design & Synthesis
Molecular Weight 157.08 g/mol Low molecular weight allows for extensive downstream derivatization while remaining strictly within Lipinski’s Rule of Five.
Melting Point 223–225 °C (dec.)Indicates a highly stable crystalline lattice driven by intermolecular hydrogen bonding. Requires strong polar aprotic solvents (e.g., DMF, DMSO) for complete dissolution.
pKa (Predicted) ~2.5Highly acidic carboxylic proton. Necessitates esterification or amidation to mask the charge and facilitate cellular penetration.
logP (Predicted) ~0.8Hydrophilic nature. The scaffold requires lipophilic functionalization (e.g., aryl or alkyl substitutions) to cross lipid bilayers effectively.

Core Synthetic Methodologies & Mechanistic Insights

The construction of the pyrazole-3-carboxylic acid core typically relies on the cyclocondensation of binucleophilic hydrazines with electrophilic 1,3-dicarbonyl systems.

Cyclocondensation of 1,3-Dicarbonyls

The most prevalent method for obtaining substituted pyrazoles is the cyclocondensation reaction between an appropriate hydrazine (acting as a bidentate nucleophile) and a 1,3-dicarbonyl compound or its derivative[3].

  • Mechanistic Causality: The regioselectivity of this reaction is often dictated by the steric and electronic asymmetry of the dicarbonyl. The more nucleophilic nitrogen of the substituted hydrazine preferentially attacks the more electrophilic carbonyl carbon. Modulating the pH or utilizing nano-ZnO catalysts can drive the reaction to near-quantitative yields (up to 95%) while minimizing unwanted side reactions[3].

Ring-Opening of Furan-2,3-diones

An alternative, highly efficient route involves the reaction of furan-2,3-diones with hydrazones or hydrazines.

  • Mechanistic Causality: The nucleophilic attack of the hydrazine on the furan ring induces ring-opening, followed by an intramolecular cyclization that yields heavily substituted pyrazole-3-carboxylic acids or pyrazolopyridazinones[4]. This method is particularly useful for synthesizing tetra-substituted pyrazoles with complex aryl or trifluoromethyl functional groups.

Scalable Industrial Synthesis (Darolutamide Intermediates)

Recent advancements have focused on scalable, safe syntheses of specific PCA derivatives, such as 5-acetyl-1H-pyrazole-3-carboxylic acid (a key intermediate for the prostate cancer drug Darolutamide). Traditional routes relied on explosive diazo reagents. Modern protocols utilize diethyl pyrazole-3,5-dicarboxylate or 2,3-butanedione as starting materials[5],[6].

  • Mechanistic Causality: By strictly controlling the pH to < 7 during the initial hydrazine addition, chemists prevent the dimerization of reactive dicarbonyls. Subsequent adjustment to pH 7–8 allows the intermediate to precipitate at >98.5% purity, enabling a simple filtration workup that is highly amenable to industrial scale-up[6].

Standardized Experimental Protocol: Esterification

To utilize PCA in biological screens, the carboxylic acid is frequently converted to an ester to improve membrane permeability. The following is a self-validating protocol for the synthesis of methyl 4-nitro-1H-pyrazole-3-carboxylate [2].

Step 1: Reagent Charging Charge a reaction vessel with 4-Nitro-1H-pyrazole-3-carboxylic acid (1.0 eq) and anhydrous methanol (excess).

  • Causality: Methanol serves a dual purpose as both the nucleophilic reactant and the solvent, driving the equilibrium toward ester formation via Le Chatelier's principle while ensuring complete dissolution of the polar acid.

Step 2: Thermal Control & Activation Cool the reaction mixture to 0–5 °C under a nitrogen atmosphere. Slowly add thionyl chloride ( SOCl2​ , 1.1 eq) dropwise over 180 minutes.

  • Causality: Nitrogen prevents atmospheric moisture from hydrolyzing the highly reactive acyl chloride intermediate generated in situ. Cooling mitigates the severe exothermic nature of SOCl2​ addition, preventing localized overheating and degradation of the pyrazole ring.

Step 3: Kinetic Maturation Allow the reaction mixture to gradually warm to 18–25 °C and stir overnight.

  • Causality: Warming provides the necessary kinetic energy to drive the esterification to completion after the initial, highly reactive activation phase.

Step 4: Self-Validation via NMR Monitor the reaction completion using 1H NMR.

  • Self-Validation Checkpoint: The reaction is strictly deemed complete when the broad downfield singlet corresponding to the carboxylic acid proton (~12.5–13.5 ppm) completely disappears, concomitant with the emergence of a sharp singlet integrating to 3 protons at ~3.8–3.9 ppm (the new methoxy group).

Step 5: Workup and Isolation Concentrate the mixture at 40–45 °C under reduced pressure. Treat the residue with toluene and re-concentrate.

  • Causality: Toluene forms an azeotrope with residual water, HCl, and unreacted SOCl2​ , facilitating their complete removal under vacuum. This avoids an aqueous workup that could prematurely hydrolyze the newly formed ester.

Pharmacological Applications & Drug Development

Antimicrobial and Antifungal Activity

Derivatives of 1H-pyrazole-3-carboxylic acid have been extensively evaluated against pathogenic microbes. Structural modifications, particularly the conversion of the carboxylic acid to amides or the introduction of quinolinyl chalcone groups, significantly enhance penetration into bacterial cells. Specific derivatives have demonstrated potent broad-spectrum activity against both Gram-positive (Bacillus cereus, Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria, often outperforming standard antibiotics in disk diffusion assays[7].

Anti-inflammatory Agents and Nitric Oxide (NO) Donors

A major limitation of traditional Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) is gastric ulceration caused by the systemic inhibition of cyclooxygenase (COX) and the subsequent reduction of protective gastric mucosal blood flow. To circumvent this, researchers have designed Pyrazole-NO hybrid molecules . By coupling pyrazole-3-carboxylic acid derivatives with NO-donating moieties (such as nitrate esters or oximes), the resulting hybrids exhibit significant anti-inflammatory activity comparable to indomethacin, but with drastically reduced ulcerogenic liability[8]. The localized release of Nitric Oxide induces vasodilation in the gastric mucosa, counteracting the ischemic damage typically caused by COX inhibition[8].

Visualizing the Synthetic and Biological Workflow

The following diagram maps the logical progression from raw starting materials to biologically active pyrazole-3-carboxylic acid derivatives.

G Dicarbonyl 1,3-Dicarbonyls + Hydrazines PCA Pyrazole-3-carboxylic Acid (Core Scaffold) Dicarbonyl->PCA Cyclocondensation (pH < 7) Furan Furan-2,3-diones + Hydrazones Furan->PCA Ring Opening & Closure Activation SOCl2 / DMF Activation Acyl Chloride Intermediate PCA->Activation Halogenation Amides Amides & Hydrazides (Antimicrobial Activity) Activation->Amides + Amines/Hydrazines Esters Esters (Anti-inflammatory Activity) Activation->Esters + Alcohols NOHybrids NO-Donor Hybrids (Reduced Ulcerogenicity) Esters->NOHybrids Nitric Oxide Coupling

Figure 1: Synthetic pathways and derivatization strategies for pyrazole-3-carboxylic acid.

Conclusion

Pyrazole-3-carboxylic acid remains a cornerstone in modern drug discovery. Its unique electronic properties and the synthetic versatility of the C3-carboxylic handle allow medicinal chemists to rapidly generate libraries of amides, esters, and NO-donor hybrids. By adhering to strictly controlled, self-validating synthetic protocols—such as precise pH modulation during cyclization and rigorous temperature control during acyl chloride activation—researchers can scale these critical intermediates from benchtop discovery to industrial manufacturing safely and efficiently.

Sources

Protocols & Analytical Methods

Method

Application Note: Divergent Synthetic Utility of 2-(2-Ethoxy-2-oxoethyl)pyrazole-3-carboxylic Acid

Executive Summary & Chemical Profile 2-(2-Ethoxy-2-oxoethyl)pyrazole-3-carboxylic acid (structurally synonymous with 1-(2-ethoxy-2-oxoethyl)-1H-pyrazole-3-carboxylic acid) is a highly versatile, bifunctional building blo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile

2-(2-Ethoxy-2-oxoethyl)pyrazole-3-carboxylic acid (structurally synonymous with 1-(2-ethoxy-2-oxoethyl)-1H-pyrazole-3-carboxylic acid) is a highly versatile, bifunctional building block. Featuring a rigid pyrazole core, a reactive C3-carboxylic acid, and an N-alkylated ethyl acetate appendage, this molecule is uniquely pre-organized for complex structural elaboration.

As a Senior Application Scientist, I have structured this guide to demonstrate how this specific spatial arrangement bridges the gap between medicinal chemistry and materials science. By selectively addressing the carboxylic acid or the ester—or leveraging both in tandem—researchers can access privileged bicyclic pharmacophores or engineer highly ordered Metal-Organic Frameworks (MOFs).

G SM 2-(2-Ethoxy-2-oxoethyl)- pyrazole-3-carboxylic acid MOF Metal-Organic Frameworks (e.g., Cu, Co, Ni) SM->MOF Hydrothermal Hydrolysis & Metal Coord. Pyrazolo Pyrazolo[1,5-a]pyrazines (Bicyclic Scaffolds) SM->Pyrazolo Tandem Amidation & Cyclization Amides Peptidomimetics & Amide Libraries SM->Amides Peptide Coupling (EDC/HATU)

Fig 1. Divergent synthetic workflows for 2-(2-ethoxy-2-oxoethyl)pyrazole-3-carboxylic acid.

Application 1: Medicinal Chemistry - Synthesis of Pyrazolo[1,5-a]pyrazine Scaffolds

Causality & Mechanistic Insight

The pyrazolo[1,5-a]pyrazine core is a privileged scaffold frequently embedded in kinase and DPP-4 inhibitors. The starting material is perfectly primed for a tandem amidation-cyclization sequence [2]. By activating the C3-carboxylic acid with 1,1'-Carbonyldiimidazole (CDI), we avoid generating aqueous byproducts that could prematurely hydrolyze the ester or degrade sensitive aminoacetal nucleophiles.

Following amidation, the addition of strong aqueous acid (HCl) serves a dual purpose: it deprotects the pendant acetal to a reactive aldehyde and catalyzes the intramolecular cyclization with the adjacent N-ethyl ester. The reaction is thermodynamically driven by the ejection of ethanol and water, yielding a highly stable, conjugated pyrazolo[1,5-a]pyrazin-4(5H)-one system.

G Step1 Starting Material (Carboxylic Acid + Ethyl Ester) Step2 Amidation at C3 (via CDI with Aminoacetal) Step1->Step2 Step3 Intermediate Amide (Pendant Ester & Acetal) Step2->Step3 Step4 Acid-Catalyzed Deprotection & Intramolecular Cyclization Step3->Step4 HCl / Dioxane, Heat Step5 Pyrazolo[1,5-a]pyrazin-4(5H)-one Derivative Step4->Step5 -EtOH, -H2O

Fig 2. Mechanistic pathway for the one-pot synthesis of the pyrazolo[1,5-a]pyrazine scaffold.

Protocol: One-Pot Synthesis of Pyrazolo[1,5-a]pyrazin-4(5H)-ones

This protocol is designed as a self-validating system to ensure intermediate success before proceeding to harsh cyclization conditions.

  • Activation: Dissolve 2-(2-Ethoxy-2-oxoethyl)pyrazole-3-carboxylic acid (1.0 eq) in anhydrous 1,4-dioxane (0.2 M). Add CDI (1.2 eq) in one portion. Stir at 50 °C for 30 minutes.

    • QC Checkpoint: Observe the evolution of CO₂ gas. The cessation of bubbling indicates complete conversion to the acyl imidazole intermediate.

  • Amidation: Add 2,2-dimethoxyethanamine (1.2 eq) to the mixture. Continue stirring at 50 °C for 1 hour.

    • QC Checkpoint: TLC (DCM:MeOH 9:1) should show complete consumption of the baseline starting material and the appearance of a new, less polar amide spot.

  • Cyclization: To the same reaction vessel, add concentrated aqueous HCl (10 equivalents relative to SM). Elevate the temperature to 100 °C and reflux for 2.5 to 5 hours.

  • Isolation: Cool the mixture to room temperature. Neutralize carefully with saturated aqueous NaHCO₃ until pH ~7.5. Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Validation: Confirm the structure via ¹H NMR. The successful cyclization is marked by the disappearance of the ethyl ester signals (quartet at ~4.2 ppm, triplet at ~1.2 ppm) and the appearance of distinct pyrazine ring protons (doublets between 7.5–8.0 ppm).

Application 2: Materials Science - Assembly of Electrochemiluminescent MOFs

Causality & Mechanistic Insight

In the synthesis of coordination polymers and MOFs, rigid, multidentate ligands are required to form stable 2D/3D architectures. While our starting material is a mono-acid/mono-ester, subjecting it to hydrothermal conditions in the presence of a base (KOH) induces in situ hydrolysis of the ethyl ester [1]. This generates 1-(carboxymethyl)-1H-pyrazole-3-carboxylic acid—a potent bidentate dicarboxylic acid ligand.

The sealed Teflon autoclave provides high autogenous pressure and temperature, overcoming the kinetic barrier of framework assembly. This allows reversible coordination bonds to continuously break and reform until the most thermodynamically stable 2D or 3D network is achieved. Slow cooling is the critical causal factor for suppressing rapid precipitation, thereby promoting the growth of defect-free single crystals suitable for X-ray diffraction.

Protocol: Hydrothermal Synthesis of[Cu₂(L)₂(H₂O)₄] 2D Frameworks
  • Precursor Mixing: In a 25 mL Teflon-lined stainless steel autoclave, combine 2-(2-Ethoxy-2-oxoethyl)pyrazole-3-carboxylic acid (0.1 mmol), Cu(NO₃)₂·3H₂O (0.2 mmol), and KOH (0.2 mmol).

  • Solvent Addition: Add a solvent mixture of Ethanol/H₂O (4:1 v/v, 15 mL). Stir briefly to ensure homogeneous dispersion.

    • Note: The KOH acts as both a base for ester hydrolysis and a deprotonating agent for the resulting carboxylic acids.

  • Hydrothermal Reaction: Seal the autoclave securely. Heat in a programmable oven at 120 °C for exactly 5 days.

  • Controlled Cooling: Program the oven to cool to room temperature at a strict rate of 5 °C/hour.

  • Harvesting & Validation: Open the autoclave and harvest the resulting blue single crystals by vacuum filtration. Wash sequentially with distilled water and ethanol.

    • QC Checkpoint: Perform FT-IR spectroscopy. The successful hydrolysis and metal coordination is validated by the shift of the C=O stretch from the free ester (~1730 cm⁻¹) to the coordinated carboxylate (~1590–1610 cm⁻¹).

Quantitative Data Summary

The following table summarizes the comparative reaction parameters, expected yields, and primary analytical markers for the divergent applications of this building block.

Application WorkflowKey Reagents & CatalystsReaction ConditionsYield RangePrimary Analytical Validation Marker
Pyrazolo[1,5-a]pyrazine Synthesis CDI, Aminoacetal, conc. HCl50 °C (1.5h) then 100 °C (2-5h)65–85%¹H NMR: Appearance of pyrazine CH=CH doublets (~7.5–8.0 ppm)
Cu-MOF Assembly Cu(NO₃)₂, KOH, EtOH/H₂O120 °C (5 days) in Teflon Autoclave50–55%FT-IR: Coordinated COO⁻ stretch (~1590–1610 cm⁻¹)
Amide Library Generation Primary Amine, HATU, DIPEA25 °C (2–12h) in DMF75–95%LC-MS: [M+H]⁺ corresponding to the coupled amide product

References

  • Highly efficient electrochemiluminescence based on pyrazolecarboxylic metal organic framework Source: Dalton Transactions (Royal Society of Chemistry), 2016, 45, 5081-5091. URL:[Link]

  • Facile one-pot synthesis of the pyrazolo[1,5-a]pyrazine scaffold Source: Chemistry of Heterocyclic Compounds (Springer), 2013, 49(6), 915-921. URL:[Link]

Application

2-(2-Ethoxy-2-oxoethyl)pyrazole-3-carboxylic acid as a building block in medicinal chemistry

Executive Summary In modern medicinal chemistry, the rapid assembly of complex, drug-like scaffolds relies heavily on bifunctional building blocks that offer orthogonal reactivity. 2-(2-Ethoxy-2-oxoethyl)pyrazole-3-carbo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the rapid assembly of complex, drug-like scaffolds relies heavily on bifunctional building blocks that offer orthogonal reactivity. 2-(2-Ethoxy-2-oxoethyl)pyrazole-3-carboxylic acid (formally designated as 1-(2-ethoxy-2-oxoethyl)-1H-pyrazole-3-carboxylic acid) is a highly versatile N-heterocyclic scaffold [1]. Featuring a rigid pyrazole core, a C3-carboxylic acid, and an N1-ethyl acetate group, this compound allows chemists to perform sequential, protecting-group-free functionalizations.

This technical guide details the physicochemical profiling, strategic utility, and validated experimental protocols for utilizing this building block in the synthesis of PROTAC linkers, kinase inhibitors, and fused bicyclic systems [2].

Physicochemical Profiling & Structural Rationale

The utility of this pyrazole building block stems from the differential electrophilicity and steric environments of its two carbonyl groups. The C3-carboxylic acid is primed for immediate activation and amidation, while the N1-ester remains highly stable under standard peptide-coupling conditions.

Table 1: Quantitative Physicochemical Properties

PropertyValueStructural Rationale / Implication
Molecular Formula C8H10N2O4Low molecular weight (198.18 g/mol ) ensures high ligand efficiency when incorporated into larger drug molecules.
Topological Polar Surface Area (TPSA) 81.42 ŲOptimal for maintaining aqueous solubility while allowing for subsequent lipophilic modifications.
Hydrogen Bond Donors / Acceptors 1 / 5The free carboxylic acid acts as a strong H-bond donor, while the ester and pyrazole nitrogens serve as acceptors.
LogP (Predicted) 0.14 - 0.23Highly hydrophilic; ideal for surface-exposed regions of PROTACs or solvent-exposed kinase hinge binders.

Note: Physicochemical data is aggregated from structural analogs and computational modeling of pyrazole-3-carboxylic acid derivatives [3].

Strategic Utility in Medicinal Chemistry

Orthogonal Reactivity (The "Build-Couple-Pair" Strategy)

The primary advantage of 2-(2-Ethoxy-2-oxoethyl)pyrazole-3-carboxylic acid is its capacity for orthogonal functionalization .

  • Phase 1 (Amidation): The free C3-carboxylic acid can be selectively activated using standard uronium coupling reagents (e.g., HATU, EDC) to form amide bonds with primary or secondary amines. The N1-ethyl ester is sterically and electronically stable under these conditions [2].

  • Phase 2 (Saponification/Cyclization): Following C3-amidation, the N1-ester can be hydrolyzed using mild aqueous base (LiOH) to yield a new free acid, which can then be attached to a PROTAC E3-ligase ligand (e.g., thalidomide or VHL-binding derivatives). Alternatively, if the C3-amide contains an adjacent nucleophile, base-catalyzed intramolecular cyclization yields pyrazolo-fused bicycles (e.g., pyrazolo[1,5-a]pyrazines).

Mechanistic Pathways

G Start 1-(2-Ethoxy-2-oxoethyl) -1H-pyrazole-3-carboxylic acid Amidation Selective C3-Amidation (HATU, DIPEA, R-NH2) Start->Amidation Step 1 Intermediate C3-Amide / N1-Ester Intermediate Amidation->Intermediate Saponification Ester Saponification (LiOH, THF/H2O) Intermediate->Saponification Path A Cyclization Intramolecular Cyclization (Base/Heat) Intermediate->Cyclization Path B PROTAC PROTAC / Bifunctional Linker Assembly Saponification->PROTAC Fused Pyrazolo-fused Bicyclic Scaffolds Cyclization->Fused

Figure 1: Divergent synthetic workflows utilizing orthogonal reactivity of the pyrazole scaffold.

Validated Experimental Protocols

The following protocols are designed as self-validating systems. Causality for reagent selection is explicitly stated to ensure reproducible adaptation across different target molecules.

Protocol A: Selective C3-Amidation (Orthogonal Coupling)

Objective: To form a C3-amide while preserving the N1-ethyl ester for downstream manipulation.

  • Preparation: Dissolve 2-(2-Ethoxy-2-oxoethyl)pyrazole-3-carboxylic acid (1.0 eq, 1.0 mmol) in anhydrous N,N-dimethylformamide (DMF) (5.0 mL) under a nitrogen atmosphere.

  • Activation: Add HATU (1.2 eq, 1.2 mmol) and N,N-Diisopropylethylamine (DIPEA) (3.0 eq, 3.0 mmol) to the solution.

    • Causality: HATU is selected over EDC/HOBt due to its superior efficiency in activating electron-deficient heteroaromatic carboxylic acids. Stirring for 15 minutes allows the formation of the highly reactive active ester intermediate before the amine is introduced.

  • Coupling: Add the desired primary or secondary amine (1.1 eq, 1.1 mmol) dropwise. Stir the reaction mixture at room temperature for 2–4 hours.

  • Reaction Monitoring: Monitor via LC-MS. The disappearance of the starting material mass (m/z 199 [M+H]+) and the appearance of the product mass indicate completion. The N1-ester remains intact.

  • Workup: Dilute the mixture with Ethyl Acetate (30 mL) and wash sequentially with 1M HCl (2 x 10 mL), saturated NaHCO3 (2 x 10 mL), and brine (1 x 10 mL).

    • Causality: The acidic wash removes unreacted amine and DIPEA, while the basic wash removes residual acid and HATU byproducts.

  • Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify via flash column chromatography (Hexanes/EtOAc) to yield the pure C3-amide/N1-ester intermediate.

Protocol B: Mild Saponification of the N1-Ester

Objective: To unmask the N1-acetic acid group for subsequent PROTAC linker attachment without hydrolyzing the newly formed C3-amide.

  • Preparation: Dissolve the intermediate from Protocol A (1.0 eq, 0.5 mmol) in a solvent mixture of THF:MeOH:H2O (2:1:1 v/v/v, 4.0 mL).

    • Causality: This specific solvent ratio ensures complete solubilization of the lipophilic organic intermediate (THF/MeOH) while providing the necessary aqueous environment for the hydroxide nucleophile.

  • Hydrolysis: Add Lithium Hydroxide monohydrate (LiOH·H2O) (2.0 eq, 1.0 mmol) in one portion.

    • Causality: LiOH is a milder base compared to NaOH or KOH. It selectively hydrolyzes the aliphatic N1-ethyl ester at room temperature without risking the cleavage of the more sterically hindered and resonance-stabilized C3-amide.

  • Execution: Stir at room temperature for 3–4 hours. Monitor by TLC or LC-MS until the ester is fully consumed.

  • Workup & Isolation: Concentrate the mixture under reduced pressure to remove THF and MeOH. Dilute the remaining aqueous layer with 5 mL of water and cool to 0 °C. Carefully acidify to pH 3 using 1M HCl.

    • Causality: Acidification protonates the resulting carboxylate, driving the precipitation of the free acid or forcing it into the organic phase during extraction.

  • Extraction: Extract the aqueous layer with EtOAc (3 x 15 mL). Combine the organic layers, dry over Na2SO4, and concentrate to afford the C3-amide/N1-acetic acid product, ready for the next coupling step.

Analytical Validation Standards

To ensure the structural integrity of the synthesized compounds, the following analytical checkpoints must be verified:

  • ¹H NMR (400 MHz, DMSO-d6) for Starting Material: Look for the characteristic pyrazole protons at ~6.8 ppm (C4-H) and ~7.8 ppm (C5-H). The ethyl ester will present as a distinct quartet at ~4.1 ppm (-CH2-) and a triplet at ~1.2 ppm (-CH3). The N1-methylene (-CH2-COO-) typically appears as a sharp singlet around 5.1 ppm [3].

  • Post-Protocol A Validation: The ¹H NMR spectrum must retain the ethyl ester quartet and triplet, confirming orthogonal selectivity. A new set of signals corresponding to the amine substituent will appear, along with an amide N-H proton signal (typically >8.0 ppm).

  • Post-Protocol B Validation: The complete disappearance of the ethyl ester quartet (~4.1 ppm) and triplet (~1.2 ppm) in the ¹H NMR spectrum is the definitive marker of successful saponification.

References

  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • Design, Synthesis, and Biological Evaluation of New 8-Heterocyclic Xanthine Derivatives as Highly Potent and Selective Human A2B Adenosine Receptor Antagonists Journal of Medicinal Chemistry - ACS Public
  • 2-(1H-Pyrazol-3-yl)acetic Acid: Properties, Synthesis, and Biological Context BenchChem Technical Guides
Method

The Strategic Role of 2-(2-Ethoxy-2-oxoethyl)pyrazole-3-carboxylic Acid in the Synthesis of Novel Antiviral Agents

Introduction: The Pyrazole Scaffold in Antiviral Drug Discovery The relentless challenge of emerging and mutating viral pathogens necessitates a robust and adaptable pipeline for the development of new antiviral therapeu...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pyrazole Scaffold in Antiviral Drug Discovery

The relentless challenge of emerging and mutating viral pathogens necessitates a robust and adaptable pipeline for the development of new antiviral therapeutics. Within the vast landscape of medicinal chemistry, heterocyclic compounds have emerged as a particularly fruitful area of research. Among these, the pyrazole nucleus is a "privileged scaffold," a molecular framework that has repeatedly been found in compounds with a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3] Its structural versatility and capacity for diverse substitutions make it an ideal starting point for the design of targeted therapeutic agents.[1][2][3]

This application note provides a detailed guide for researchers and drug development professionals on the synthesis and application of a key intermediate, 2-(2-Ethoxy-2-oxoethyl)pyrazole-3-carboxylic acid . This molecule is strategically designed with two distinct reactive handles: a carboxylic acid at the C3 position and an ester-containing side chain at the N1 position. This unique bifunctionality allows for its versatile use in the construction of more complex heterocyclic systems, particularly in the synthesis of pyrano[2,3-c]pyrazoles, a class of compounds that has demonstrated promising activity against a range of viruses, including human coronaviruses.[4][5]

This document will provide detailed, field-tested protocols for the synthesis of this key intermediate and its subsequent application in the one-pot, multi-component synthesis of a model antiviral compound. The causality behind experimental choices and the self-validating nature of the described protocols are emphasized to ensure scientific integrity and reproducibility.

Part 1: Synthesis of the Key Intermediate: 2-(2-Ethoxy-2-oxoethyl)pyrazole-3-carboxylic Acid

The synthesis of the title compound is a multi-step process that requires careful control of reaction conditions to ensure regioselectivity and selective deprotection. The overall synthetic strategy involves the initial formation of a pyrazole-3-carboxylate core, followed by N-alkylation and then selective hydrolysis.

Experimental Workflow: Synthesis of the Intermediate

cluster_0 Step 1: Synthesis of Ethyl Pyrazole-3-carboxylate cluster_1 Step 2: N-Alkylation cluster_2 Step 3: Selective Hydrolysis A Hydrazine Hydrate D Reaction at Reflux A->D B Diethyl Acetylenedicarboxylate B->D C Ethanol (Solvent) C->D E Ethyl Pyrazole-3-carboxylate D->E F Ethyl Pyrazole-3-carboxylate J Reaction at Reflux F->J G Ethyl Bromoacetate G->J H Potassium Carbonate (Base) H->J I Acetone (Solvent) I->J K Ethyl 2-(3-(ethoxycarbonyl)-1H-pyrazol-1-yl)acetate J->K L Ethyl 2-(3-(ethoxycarbonyl)-1H-pyrazol-1-yl)acetate O Reaction at Room Temp. L->O M Potassium Hydroxide (1 eq.) M->O N Ethanol/Water (Solvent) N->O P Acidification (HCl) O->P Q 2-(2-Ethoxy-2-oxoethyl)pyrazole- 3-carboxylic acid P->Q

Caption: Synthetic workflow for 2-(2-Ethoxy-2-oxoethyl)pyrazole-3-carboxylic acid.

Protocol 1.1: Synthesis of Ethyl Pyrazole-3-carboxylate

This initial step constructs the core pyrazole ring system with an ester handle at the C3 position. The reaction is a classic cyclocondensation.

  • Materials:

    • Hydrazine hydrate (1.0 eq)

    • Diethyl acetylenedicarboxylate (1.0 eq)

    • Absolute Ethanol

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve diethyl acetylenedicarboxylate (1.0 eq) in absolute ethanol (5 mL per mmol of substrate).

    • To this stirred solution, add hydrazine hydrate (1.0 eq) dropwise at room temperature. An exothermic reaction may be observed.

    • After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

    • Allow the reaction mixture to cool to room temperature. The product may precipitate out of solution.

    • Reduce the solvent volume under reduced pressure. The resulting crude product can be purified by recrystallization from ethanol/water to yield ethyl pyrazole-3-carboxylate as a white solid.

Protocol 1.2: N-Alkylation to form Ethyl 2-(3-(ethoxycarbonyl)-1H-pyrazol-1-yl)acetate

This step introduces the ethoxy-2-oxoethyl group at the N1 position of the pyrazole ring. The use of a suitable base and solvent is critical for this reaction.

  • Materials:

    • Ethyl pyrazole-3-carboxylate (1.0 eq)

    • Ethyl bromoacetate (1.1 eq)

    • Anhydrous Potassium Carbonate (K₂CO₃) (1.5 eq)

    • Dry Acetone

  • Procedure:

    • To a stirred suspension of ethyl pyrazole-3-carboxylate (1.0 eq) and anhydrous potassium carbonate (1.5 eq) in dry acetone (10 mL per mmol of pyrazole), add ethyl bromoacetate (1.1 eq) dropwise at room temperature.

    • Heat the mixture to reflux and maintain for 12-18 hours, monitoring the reaction by TLC.

    • After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

    • Wash the solid residue with acetone.

    • Combine the filtrate and washings and evaporate the solvent under reduced pressure to obtain the crude diester.

    • The crude product, ethyl 2-(3-(ethoxycarbonyl)-1H-pyrazol-1-yl)acetate, can be purified by column chromatography on silica gel.

Protocol 1.3: Selective Hydrolysis to Yield the Target Intermediate

This is a critical step where one of the two ester groups is selectively hydrolyzed to a carboxylic acid. The ester at the C3 position is generally more susceptible to hydrolysis under controlled basic conditions due to the electronic influence of the pyrazole ring.

  • Materials:

    • Ethyl 2-(3-(ethoxycarbonyl)-1H-pyrazol-1-yl)acetate (1.0 eq)

    • Potassium Hydroxide (KOH) (1.0 eq)

    • Ethanol

    • Water

    • 1 M Hydrochloric Acid (HCl)

  • Procedure:

    • Dissolve the diester (1.0 eq) in a mixture of ethanol and water (e.g., 3:1 ratio).

    • Add a solution of potassium hydroxide (1.0 eq) in water dropwise to the stirred solution at room temperature.

    • Stir the reaction mixture at room temperature for 8-12 hours, monitoring by TLC for the disappearance of the starting material.

    • Once the reaction is complete, cool the mixture in an ice bath and carefully acidify to a pH of 2-3 with 1 M HCl.

    • A white precipitate of 2-(2-Ethoxy-2-oxoethyl)pyrazole-3-carboxylic acid should form.

    • Collect the solid product by vacuum filtration, wash with cold water, and dry under high vacuum.

Part 2: Application in the Synthesis of Antiviral Pyrano[2,3-c]pyrazoles

The synthesized 2-(2-Ethoxy-2-oxoethyl)pyrazole-3-carboxylic acid is a valuable building block for creating libraries of potential antiviral compounds. A prominent application is in the four-component synthesis of pyrano[2,3-c]pyrazoles.[1][4][5][6] These reactions are highly efficient, atom-economical, and often environmentally friendly, making them ideal for drug discovery efforts.[7][8]

Reaction Principle: The Four-Component Synthesis

The synthesis of the pyrano[2,3-c]pyrazole core typically involves the one-pot reaction of:

  • A hydrazine (in this case, the N1-substituted pyrazole itself can be considered as a precursor that generates a reactive intermediate)

  • A β-ketoester (e.g., ethyl acetoacetate)

  • An aldehyde

  • Malononitrile

The carboxylic acid and the ester functionalities on our key intermediate can participate in the cyclization and condensation steps to form the fused pyran ring.

Experimental Workflow: Pyrano[2,3-c]pyrazole Synthesis

cluster_0 One-Pot Four-Component Reaction A 2-(2-Ethoxy-2-oxoethyl)pyrazole- 3-carboxylic acid (1.0 eq) G Reaction at Reflux A->G B Aromatic Aldehyde (1.0 eq) B->G C Malononitrile (1.0 eq) C->G D Ethyl Acetoacetate (1.0 eq) D->G E Catalyst (e.g., Piperidine) E->G F Ethanol (Solvent) F->G H Pyrano[2,3-c]pyrazole Derivative G->H

Caption: One-pot synthesis of a pyrano[2,3-c]pyrazole antiviral candidate.

Protocol 2.1: Synthesis of a Model Pyrano[2,3-c]pyrazole Derivative

This protocol details the synthesis of a representative pyrano[2,3-c]pyrazole, a class of compounds shown to have inhibitory effects against human coronaviruses.[4]

  • Materials:

    • 2-(2-Ethoxy-2-oxoethyl)pyrazole-3-carboxylic acid (1.0 eq)

    • An aromatic aldehyde (e.g., 4-chlorobenzaldehyde) (1.0 eq)

    • Malononitrile (1.0 eq)

    • Ethyl acetoacetate (1.0 eq)

    • Piperidine (catalytic amount, e.g., 0.1 eq)

    • Ethanol

  • Procedure:

    • In a round-bottom flask, combine 2-(2-Ethoxy-2-oxoethyl)pyrazole-3-carboxylic acid (1.0 eq), the aromatic aldehyde (1.0 eq), malononitrile (1.0 eq), and ethyl acetoacetate (1.0 eq) in ethanol (10 mL per mmol of pyrazole).

    • Add a catalytic amount of piperidine to the mixture.

    • Heat the reaction mixture to reflux and stir for 6-8 hours. Monitor the reaction's progress by TLC.

    • Upon completion, cool the reaction mixture to room temperature. The product will likely precipitate from the solution.

    • Collect the solid product by vacuum filtration.

    • Wash the precipitate with cold ethanol to remove any unreacted starting materials.

    • The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol or an ethanol/DMF mixture, to yield the pure pyrano[2,3-c]pyrazole derivative.

Characterization and Data

The synthesized compounds should be characterized by standard analytical techniques to confirm their structure and purity.

CompoundAnalytical TechniqueExpected Observations
Intermediate 1.3 ¹H NMRSignals corresponding to the ethyl ester protons (triplet and quartet), the methylene protons of the side chain, and the pyrazole ring protons. A broad singlet for the carboxylic acid proton.
¹³C NMRResonances for the two carbonyl carbons (ester and carboxylic acid), and the carbons of the pyrazole ring and the ethyl group.
Mass SpectrometryMolecular ion peak corresponding to the calculated mass of C₈H₁₀N₂O₄.
Final Product 2.1 ¹H NMRCharacteristic signals for the fused pyranopyrazole system, including a singlet for the C4-H of the pyran ring, and signals for the aromatic protons of the aldehyde-derived substituent and the N1-side chain.
¹³C NMRResonances confirming the formation of the fused ring system and the presence of all expected carbon atoms.
Mass SpectrometryMolecular ion peak corresponding to the calculated mass of the final product.

Conclusion and Future Perspectives

This application note has detailed the synthesis of the versatile intermediate, 2-(2-Ethoxy-2-oxoethyl)pyrazole-3-carboxylic acid, and its successful application in the construction of a pyrano[2,3-c]pyrazole derivative, a scaffold of known antiviral potential. The provided protocols are robust and can be adapted for the synthesis of a wide library of analogues by varying the aldehyde component in the final multi-component reaction. This flexibility is crucial for structure-activity relationship (SAR) studies aimed at optimizing the antiviral potency and pharmacokinetic properties of these compounds. The strategic design of the starting material, with its orthogonal reactive sites, underscores a rational approach to the synthesis of complex, biologically active molecules. Further investigation into the antiviral activity of the synthesized compounds against a panel of viruses is a logical and promising next step.

References

  • Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions. (n.d.). National Center for Biotechnology Information. Retrieved March 7, 2024, from [Link]

  • Ligand Free One-Pot Synthesis of Pyrano[2,3-c]pyrazoles in Water Extract of Banana Peel (WEB): A Green Chemistry Approach. (n.d.). National Center for Biotechnology Information. Retrieved March 7, 2024, from [Link]

  • Discovery of Pyrano[2,3-c]pyrazole Derivatives as Novel Potential Human Coronavirus Inhibitors: Design, Synthesis, In Silico, In Vitro, and ADME Studies. (2024, February 2). National Center for Biotechnology Information. Retrieved March 7, 2024, from [Link]

  • Synthesis and Molecular Docking Studies of some Pyrano[2,3-c] Pyrazole as an Inhibitor of SARS- Coronavirus 3CL Protease. (2021, September 11). Scilit. Retrieved March 7, 2024, from [Link]

  • A New Pathway for the Preparation of Pyrano[2,3-c]pyrazoles and molecular Docking as Inhibitors of p38 MAP Kinase. (2022, May 11). ACS Omega. Retrieved March 7, 2024, from [Link]

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Sources

Application

Application Notes and Protocols for the Evaluation of Pyrazole Compounds as Antibacterial and Antifungal Agents

Introduction The rise of antimicrobial resistance (AMR) presents a formidable challenge to global public health, necessitating the urgent discovery of novel therapeutic agents.[1][2] Pathogenic microorganisms are continu...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The rise of antimicrobial resistance (AMR) presents a formidable challenge to global public health, necessitating the urgent discovery of novel therapeutic agents.[1][2] Pathogenic microorganisms are continually evolving mechanisms to evade existing drugs, rendering many treatments ineffective.[1] In the field of modern drug discovery, heterocyclic compounds have emerged as a cornerstone for developing new pharmaceuticals due to their diverse structural characteristics and biological activities.[1][2]

Among these, the pyrazole nucleus, a five-membered aromatic ring with two adjacent nitrogen atoms, is a particularly privileged scaffold.[3] Pyrazole derivatives exhibit a remarkable breadth of pharmacological properties, including antibacterial, antifungal, anti-inflammatory, antiviral, and anticancer activities.[4][5][6] This versatility has made them a focal point for medicinal chemists aiming to develop new anti-infective agents.[1]

This guide provides an in-depth framework for researchers, scientists, and drug development professionals. It details the essential protocols for evaluating the antibacterial and antifungal efficacy of novel pyrazole compounds, from initial screening to preliminary safety assessment. The methodologies are designed to be robust and self-validating, with a focus on explaining the scientific rationale behind each experimental step to facilitate informed and effective research.

Section 1: Synthesis Strategies for Pyrazole Derivatives

The synthesis of the pyrazole core is typically achieved through cyclocondensation reactions. Common and effective methods include the reaction of α,β-unsaturated ketones (chalcones) or 1,3-dicarbonyl compounds with hydrazine derivatives.[5][7] The choice of substituents on both the chalcone and the hydrazine allows for the creation of a diverse library of pyrazole analogues, which is crucial for structure-activity relationship (SAR) studies.

For instance, a general approach involves the cyclocondensation of substituted chalcones with phenylhydrazine in a suitable solvent, which yields 1,3,5-trisubstituted pyrazole derivatives.[7] Numerous studies provide detailed synthetic procedures for creating novel pyrazole compounds with potential antimicrobial activity.[4][7][8]

Section 2: In Vitro Antimicrobial Susceptibility Testing

The primary goal of in vitro testing is to determine the lowest concentration of a pyrazole compound that can inhibit the growth of or kill a target microorganism. This is a critical first step in the drug discovery pipeline.

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution assay is the gold-standard method for quantitative antimicrobial susceptibility testing.[9] It allows for the simultaneous testing of multiple compounds across a range of concentrations, providing a clear endpoint for the Minimum Inhibitory Concentration (MIC). The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[9][10]

Experimental Protocol
  • Preparation of Inoculum:

    • From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test microorganism.

    • Inoculate the colonies into a sterile broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth (CAMHB) for bacteria, RPMI-1640 for fungi).[10][11]

    • Incubate the broth culture at the appropriate temperature (e.g., 35-37°C for most bacteria) until the turbidity matches a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ Colony Forming Units (CFU)/mL.[10]

    • Dilute this standardized suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Microtiter Plate:

    • Dispense 50 µL of sterile broth into all wells of a 96-well microtiter plate.

    • Add 50 µL of the pyrazole compound stock solution (typically in DMSO, then diluted in broth) to the first well of a row and perform a 2-fold serial dilution across the plate.

    • Ensure the final concentration of the solvent (e.g., DMSO) is non-inhibitory to the microorganism (typically ≤1%).

  • Inoculation and Incubation:

    • Add 50 µL of the final diluted microbial inoculum to each well, bringing the total volume to 100 µL.

    • Include a positive control (microorganism in broth without compound) and a negative control (broth only) on each plate.

    • Seal the plate and incubate at 35-37°C for 18-24 hours for bacteria, or as required for fungi (often 24-48 hours).[10]

  • Data Interpretation:

    • The MIC is determined as the lowest concentration of the compound where no visible growth (turbidity) is observed.[9]

    • Growth can also be assessed by adding a viability dye like Resazurin or by reading the optical density (OD) at 600 nm with a microplate reader.[12]

Protocol: Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

While the MIC indicates growth inhibition (a bacteriostatic or fungistatic effect), the MBC or MFC reveals the concentration required to kill the organism (a bactericidal or fungicidal effect).[9] This is a crucial distinction for developing effective therapies.

Experimental Protocol
  • Subculturing from MIC Plate:

    • Following MIC determination, take a 10-20 µL aliquot from each well that showed no visible growth.

    • Spot-plate the aliquot onto a fresh, appropriate agar plate (e.g., Mueller-Hinton Agar).

    • Include the positive growth control well to ensure the viability of the inoculum.

  • Incubation and Interpretation:

    • Incubate the agar plates at the appropriate temperature for 18-24 hours (or longer for fungi).

    • The MBC/MFC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum (i.e., no more than 0.1% of the original bacteria/fungi survive).[9][10]

Data Presentation: In Vitro Activity

Summarize all quantitative data from the in vitro assays in a clearly structured table for easy comparison.

Compound IDOrganismMIC (µg/mL)MBC/MFC (µg/mL)MBC/MIC RatioInterpretation
Pyrazole-AStaphylococcus aureus8162Bactericidal
Pyrazole-AEscherichia coli16>128>8Bacteriostatic
Pyrazole-ACandida albicans482Fungicidal
Control-DrugStaphylococcus aureus242Bactericidal

Note: A compound is generally considered cidal if the MBC/MIC ratio is ≤ 4.[10]

Section 3: Cytotoxicity Assays for Safety Profiling

An ideal antimicrobial agent must be selectively toxic to the pathogen while exhibiting minimal toxicity to host cells.[13][14] Cytotoxicity assays are therefore a mandatory step in the evaluation process. The Selectivity Index (SI), calculated as the ratio of host cell cytotoxicity to microbial MIC, is a key parameter for prioritizing lead compounds.

Selectivity Index (SI) = CC₅₀ / MIC [15]

Protocol: MTT/Resazurin Assay for Mammalian Cell Viability

This colorimetric assay measures the metabolic activity of cultured mammalian cells, which serves as an indicator of cell viability.[16] A reduction in metabolic activity is proportional to the cytotoxic effect of the compound.

Experimental Protocol
  • Cell Seeding:

    • Seed a 96-well flat-bottom plate with a suitable human cell line (e.g., HEK293, HepG2) at a density of 1-2 x 10⁴ cells per well in 100 µL of complete culture medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Exposure:

    • Prepare serial dilutions of the pyrazole compounds in the cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compounds.

    • Include a vehicle control (e.g., DMSO) and a positive control for toxicity (e.g., doxorubicin).

    • Incubate for 24-48 hours.

  • Viability Assessment:

    • Add 10 µL of MTT solution (5 mg/mL) or 20 µL of Resazurin solution to each well and incubate for another 2-4 hours.

    • If using MTT, solubilize the resulting formazan crystals with 100 µL of DMSO or a similar solvent.

    • Measure the absorbance (MTT) or fluorescence (Resazurin) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the viability against the compound concentration and determine the CC₅₀ (the concentration that causes 50% reduction in cell viability) using non-linear regression.

Protocol: Hemolysis Assay

The hemolysis assay specifically evaluates the lytic effect of a compound on red blood cells (erythrocytes), which is a primary indicator of potential in vivo toxicity.[14][16]

Experimental Protocol
  • Preparation of Erythrocytes:

    • Obtain fresh red blood cells (e.g., horse or human) and wash them three times with sterile phosphate-buffered saline (PBS) by centrifugation.

    • Prepare a 2% (v/v) suspension of the washed erythrocytes in PBS.

  • Compound Exposure:

    • Add 100 µL of the pyrazole compound dilutions (prepared in PBS) to a 96-well V-bottom plate.

    • Add 100 µL of the 2% erythrocyte suspension to each well.

    • Include a negative control (erythrocytes in PBS) and a positive control (erythrocytes in 1% Triton X-100 for 100% lysis).

    • Incubate the plate at 37°C for 1 hour.

  • Data Analysis:

    • Centrifuge the plate to pellet intact erythrocytes.

    • Transfer 100 µL of the supernatant to a new flat-bottom plate.

    • Measure the absorbance of the supernatant at 450 nm, which corresponds to the amount of released hemoglobin.

    • Calculate the percentage of hemolysis relative to the positive control.

Data Presentation: Cytotoxicity
Compound IDCell LineAssayCC₅₀ (µg/mL)HC₅₀ (µg/mL)Selectivity Index (SI)*
Pyrazole-AHEK293MTT>128->32
Pyrazole-AErythrocytesHemolysis112-28
Control-DrugHEK293MTT64-16

*SI is calculated using the lowest MIC value from the antimicrobial panel (e.g., 4 µg/mL for C. albicans).

Section 4: Visualizing the Experimental Workflow

Diagrams help to clarify complex experimental sequences and decision-making processes. The following workflows are presented using Graphviz.

Antimicrobial_Screening_Workflow cluster_0 Compound Synthesis & Library Generation cluster_1 Primary In Vitro Screening cluster_2 Safety & Selectivity Profiling cluster_3 Hit Prioritization Synthesis Synthesis of Pyrazole Derivatives MIC_Assay MIC Assay (Antibacterial & Antifungal Panel) Synthesis->MIC_Assay Test Compounds MBC_MFC_Assay MBC/MFC Assay (for active compounds) MIC_Assay->MBC_MFC_Assay MIC ≤ Threshold Cytotoxicity Cytotoxicity Assay (e.g., MTT on HEK293) MIC_Assay->Cytotoxicity Potent Hits SAR_Analysis Calculate SI & Analyze Structure-Activity Relationship (SAR) MBC_MFC_Assay->SAR_Analysis Hemolysis Hemolysis Assay Cytotoxicity->Hemolysis Hemolysis->SAR_Analysis Hit_Compound Lead Compound(s) for further study SAR_Analysis->Hit_Compound

Caption: High-level workflow for the discovery of novel pyrazole antimicrobial agents.

MIC_to_MBC_Workflow Start Perform Broth Microdilution MIC Assay Read Incubate (18-24h) & Read MIC (Lowest concentration with no visible growth) Start->Read Subculture Aliquot from all clear wells (MIC, 2xMIC, 4xMIC...) onto fresh agar plates Read->Subculture Incubate_Agar Incubate Agar Plates (18-24h) Subculture->Incubate_Agar Read_MBC Read MBC/MFC (Lowest concentration with ≥99.9% killing) Incubate_Agar->Read_MBC Decision Is MBC/MIC ≤ 4? Read_MBC->Decision Cidal Compound is CIDAL Decision->Cidal Yes Static Compound is STATIC Decision->Static No

Caption: Detailed workflow for determining MIC and MBC/MFC values.

Section 5: Structure-Activity Relationship (SAR) Insights

The analysis of how chemical structure relates to biological activity is fundamental to drug design. For pyrazole compounds, several structural features have been shown to influence antimicrobial potency:

  • Substituents on Phenyl Rings: The presence of electron-withdrawing groups, such as chloro, nitro, or fluoro moieties, on phenyl rings attached to the pyrazole core often enhances antibacterial and antifungal activity.[7][17][18] The position of these substituents is also critical.[17]

  • Hybrid Molecules: Combining the pyrazole scaffold with other bioactive heterocycles like thiazole, oxadiazole, or indole can lead to synergistic effects and broader-spectrum activity.[19][20]

  • Lipophilicity: The overall lipophilicity of the molecule, influenced by various alkyl and aryl substituents, can affect its ability to penetrate microbial cell membranes, thereby modulating its activity.[21]

By systematically synthesizing and testing analogues, researchers can build a robust SAR model to guide the design of more potent and selective pyrazole-based antimicrobial agents.[17][22]

Conclusion

The pyrazole scaffold represents a highly promising starting point for the development of new antibacterial and antifungal agents. The protocols and application notes provided in this guide offer a comprehensive and scientifically grounded approach to evaluating novel pyrazole derivatives. By integrating systematic in vitro efficacy testing with essential safety and cytotoxicity profiling, researchers can efficiently identify and prioritize lead candidates for further preclinical and in vivo development.[23][24][25] Adherence to these standardized, self-validating methodologies will ensure data integrity and accelerate the critical mission of combating antimicrobial resistance.

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  • Dou, X., et al. (2021). In Vitro and In Vivo Studies on the Antibacterial Activity and Safety of a New Antimicrobial Peptide Dermaseptin-AC. Microbiology Spectrum, 9(3), e01138-21.
  • Gomaa, A. M. (2018).
  • Västberg, A., et al. (2019). Characterization of the in vitro, ex vivo, and in vivo Efficacy of the Antimicrobial Peptide DPK-060 Used for Topical Treatment. Frontiers in Cellular and Infection Microbiology, 9, 188.

Sources

Method

Application Note: High-Throughput Screening and Validation of NLRP3 Inflammasome Inhibitors

Executive Brief The NACHT, LRR, and PYD domains-containing protein 3 (NLRP3) inflammasome has emerged as a premier therapeutic target for a spectrum of sterile inflammatory and autoimmune conditions, ranging from Cryopyr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Brief

The NACHT, LRR, and PYD domains-containing protein 3 (NLRP3) inflammasome has emerged as a premier therapeutic target for a spectrum of sterile inflammatory and autoimmune conditions, ranging from Cryopyrin-Associated Periodic Syndromes (CAPS) to Alzheimer's disease[1]. Because the inflammasome acts as a central node for processing cellular stress signals into inflammatory outputs, developing highly specific small-molecule inhibitors requires robust, high-throughput screening (HTS) methodologies.

This application note details a field-validated, self-correcting protocol for screening NLRP3 inhibitors using human THP-1 monocytic cells. By integrating orthogonal readouts, this workflow ensures that identified "hits" are true mechanistic inhibitors rather than non-specific immunosuppressants or cytotoxic agents.

Mechanistic Causality: The Two-Step Activation Paradigm

To design a reliable screening assay, one must first understand the causality of inflammasome assembly. Canonical NLRP3 activation in macrophages is strictly a two-step process:

  • Signal 1 (Priming): Resting macrophages express insufficient levels of NLRP3 and pro-IL-1β. A priming stimulus, typically Lipopolysaccharide (LPS), binds to Toll-Like Receptor 4 (TLR4), triggering NF-κB-mediated transcription of NLRP3 and IL1B genes.

  • Signal 2 (Activation): A secondary stimulus, such as the potassium ionophore Nigericin or extracellular ATP, induces rapid intracellular potassium (K+) efflux. This ionic shift triggers a conformational change in NLRP3, allowing it to oligomerize and recruit the adaptor protein ASC. ASC subsequently recruits pro-caspase-1, leading to proximity-induced autoproteolysis into active Caspase-1[1]. Active Caspase-1 cleaves pro-IL-1β into its mature, secreted form and cleaves Gasdermin D (GSDMD) to induce a lytic form of cell death known as pyroptosis[1][2].

Small molecules like the gold-standard inhibitor MCC950 act by directly binding to the NACHT domain of NLRP3, locking it in a "closed" conformation. This prevents ATP hydrolysis and halts the oligomerization process entirely[1].

NLRP3_Pathway LPS LPS (Priming) TLR4 TLR4 Receptor LPS->TLR4 NFkB NF-κB Activation TLR4->NFkB Upregulation Upregulation of NLRP3 & pro-IL-1β NFkB->Upregulation Inflammasome NLRP3 Inflammasome Assembly Upregulation->Inflammasome Provides components Nigericin Nigericin (Activation) K_efflux Potassium (K+) Efflux Nigericin->K_efflux K_efflux->Inflammasome MCC950 MCC950 Inhibitor MCC950->Inflammasome Blocks assembly Caspase1 Active Caspase-1 Inflammasome->Caspase1 Cleavage Cleavage of pro-IL-1β Caspase1->Cleavage Pyroptosis IL-1β Release Cleavage->Pyroptosis

Mechanistic pathway of NLRP3 inflammasome activation and targeted inhibition.

The Self-Validating Assay Architecture

A screening protocol is only as reliable as its internal controls. To prevent false positives caused by generalized cytotoxicity or upstream NF-κB inhibition, this protocol employs a tripartite self-validating system :

  • Primary Readout (IL-1β ELISA): Measures the direct output of inflammasome activation.

  • Counter-Screen 1 (TNF-α ELISA): LPS induces TNF-α secretion via NF-κB, independent of the NLRP3 inflammasome[3]. A true NLRP3 inhibitor (like MCC950) will suppress IL-1β but leave TNF-α levels unchanged[4]. If a compound suppresses both, it is either a TLR4/NF-κB inhibitor or broadly toxic.

  • Counter-Screen 2 (LDH Release Assay): Lactate Dehydrogenase (LDH) release is a marker of GSDMD-mediated pyroptotic cell lysis[4]. While a specific NLRP3 inhibitor will reduce LDH release by preventing pyroptosis, a compound that induces basal cytotoxicity will cause high LDH release prior to activation, invalidating the IL-1β reduction.

Detailed Experimental Protocol

Cell Culture and Differentiation

Rationale: THP-1 cells are human monocytes that grow in suspension. Treatment with PMA (Phorbol 12-myristate 13-acetate) differentiates them into adherent, macrophage-like cells, making them highly amenable to 96-well or 384-well HTS formats.

  • Culture THP-1 cells in RPMI-1640 supplemented with 10% FBS and 1% Penicillin/Streptomycin.

  • Seed cells into a 96-well tissue culture plate at a density of 1×105 cells/well in 100 µL of media containing 50 ng/mL PMA.

  • Incubate for 48 hours at 37°C, 5% CO₂ to allow differentiation.

  • Remove PMA-containing media, wash gently with warm PBS, and replace with fresh complete RPMI. Rest the cells for 24 hours prior to the assay.

Priming and Compound Treatment
  • Priming: Replace media with 100 µL of fresh RPMI containing 100 ng/mL LPS (e.g., E. coli O26:B6). Incubate for 3 hours[2].

  • Inhibitor Pre-treatment: Carefully aspirate the media and replace it with Opti-MEM (serum-free) containing the test compounds or MCC950 (positive control) at desired concentrations (e.g., serial dilutions from 10 µM down to 1 nM)[2]. Ensure the final DMSO concentration remains ≤0.1% .

  • Incubate for 30 minutes at 37°C.

Inflammasome Activation
  • Activation: Add Nigericin to each well to achieve a final concentration of 10 µM[2].

  • Incubate for exactly 45 minutes. Critical Step: Prolonged incubation with Nigericin can lead to secondary necrosis, confounding LDH and IL-1β readouts.

  • Centrifuge the plate at 300 x g for 5 minutes to pellet any detached cells or debris.

  • Carefully harvest the supernatant for downstream multiplexed readouts.

HTS_Workflow Day1 Step 1 THP-1 Seeding & PMA Diff. Day4_Prime Step 2 LPS Priming (3 hours) Day1->Day4_Prime Day4_Drug Step 3 Compound (30 mins) Day4_Prime->Day4_Drug Day4_Act Step 4 Nigericin (45 mins) Day4_Drug->Day4_Act Readout Step 5 Multiplex Readouts Day4_Act->Readout

Step-by-step high-throughput screening workflow for NLRP3 inhibitors.

Quantitative Data Interpretation & Benchmarks

To evaluate the quality of the HTS system, the Z'-factor must be calculated using the vehicle control (DMSO + LPS + Nigericin) as the positive signal and the unactivated control (DMSO + LPS only) as the background. A Z'-factor ≥0.7 indicates an excellent, highly robust assay suitable for large-scale screening[5].

The following table summarizes the expected quantitative benchmarks and phenotypic profiles of a successful screening run:

Metric / ReadoutExpected BenchmarkBiological Significance & Causality
Z'-Factor (IL-1β) > 0.70 Demonstrates high signal-to-background ratio and low well-to-well variability, validating HTS readiness[5].
MCC950 IC₅₀ ~14.3 nM Gold-standard validation. MCC950 potently blocks NLRP3-dependent IL-1β release in the low nanomolar range[2].
TNF-α Secretion Unchanged Confirms the test compound does not interfere with the upstream TLR4/NF-κB priming pathway[3][4].
LDH Release Dose-dependent decrease Confirms the inhibition of GSDMD-pore formation and subsequent pyroptotic cell death[4].
Caspase-1 Cleavage Absence of p20 band Western blot validation confirming the compound halts proximity-induced autoproteolysis of pro-caspase-1[2].

By adhering to this structured, self-validating protocol, drug development professionals can confidently isolate highly specific NLRP3 modulators, accelerating the pipeline for next-generation anti-inflammatory therapeutics.

References

  • Title: A Probe for NLRP3 Inflammasome Inhibitor MCC950 Identifies Carbonic Anhydrase 2 as a Novel Target Source: ACS Chemical Biology URL: [Link]

  • Title: Discovery of potent and selective inhibitors of human NLRP3 with a novel mechanism of action Source: Journal of Experimental Medicine (via PMC / NIH) URL: [Link]

  • Title: Induced pluripotent stem cell-derived monocytic cell lines from a NOMID patient serve as a screening platform for modulating NLRP3 inflammasome activity Source: PLOS ONE URL: [Link]

  • Title: Identification of a selective and direct NLRP3 inhibitor to treat inflammatory disorders Source: Journal of Experimental Medicine (rupress.org) URL: [Link]

  • Title: A small molecule inhibitor of the NLRP3 inflammasome is a potential therapeutic for inflammatory diseases Source: Nature Medicine (via PMC / NIH) URL: [Link]

  • Title: Assay for high-throughput screening of inhibitors of the ASC-PYD inflammasome core filament Source: Cell Stress URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting N-Substituted Pyrazole Synthesis

Welcome to the Advanced Technical Support Center for Pyrazole Synthesis. As a Senior Application Scientist, I have designed this guide to help drug development professionals and synthetic chemists navigate the notorious...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for Pyrazole Synthesis. As a Senior Application Scientist, I have designed this guide to help drug development professionals and synthetic chemists navigate the notorious side reactions associated with pyrazole N-functionalization.

The tautomeric nature of the 1H-pyrazole ring means that the N1 and N2 atoms rapidly interconvert in solution. When subjected to standard alkylation conditions, this inherent flux leads to three primary side reactions: regioisomer mixtures (N1 vs. N2) , over-alkylation (pyrazolium salt formation) , and allylic ring-opening during metal-catalyzed additions. This guide breaks down the causality behind these failures and provides self-validating protocols to achieve absolute site-selectivity.

Part 1: Quantitative Data & Mechanistic Causality

Understanding the "why" behind a side reaction is the first step to eliminating it. The table below summarizes how specific reaction environments dictate the mechanistic pathway, leading either to a desired regioisomer or a frustrating side product.

Reaction ConditionPrimary ProductCommon Side ReactionsMechanistic Causality
NaH / THF N1 & N2 Mixture (~1:1)Pyrazolium salts (over-alkylation)A hard base creates a highly reactive, "naked" pyrazolide anion. The lack of thermodynamic discrimination between N1/N2 leads to kinetic mixtures and over-alkylation[1].
K₂CO₃ / DMSO N1-Alkylated (>99:1)Unreacted starting materialA soft base in a polar aprotic solvent stabilizes the transition state via attractive interactions, thermodynamically favoring the less sterically hindered N1 position[2].
Cu-Catalyst / IPr N2-Alkylated (>20:1)Allylic ring-openingA five-centered aminocupration overrides inherent sterics, forcing N2 functionalization. A lack of bulky ligand causes N-H carbene insertion, leading to ring-opening[3].
Ir-Catalyst / Sc(OTf)₃ N1-C5 AllylatedN1-C3 Allylated (without Sc)The Lewis acid additive (Sc) alters the transition state geometry, shifting the regioselectivity of the allylic alcohol from C3 to C5 during asymmetric N-allylation[4].
Part 2: Mechanistic Decision Tree

PyrazoleWorkflow Start Unsymmetric 1H-Pyrazole (Tautomeric Mixture) Path1 Standard Basic Alkylation (NaH/THF or K2CO3/DMF) Start->Path1 Kinetic Control Path2 Optimized Thermodynamic (K2CO3/DMSO) Start->Path2 Thermodynamic Control Path3 Transition Metal Catalysis (Cu + IPr Ligand) Start->Path3 Stereoelectronic Control Mix Issue: N1/N2 Regioisomer Mixture + Pyrazolium Salts Path1->Mix Poor Selectivity N1 Success: N1-Alkylated Pyrazole (Less Sterically Hindered) Path2->N1 Attractive Interactions N2 Success: N2-Alkylated Pyrazole (More Sterically Hindered) Path3->N2 5-Centered Aminocupration RingOpen Side Reaction: Allylic Ring-Opening Path3->RingOpen If ligand fails (Carbene insertion)

Logical decision tree and mechanistic pathways for controlling regioselectivity in N-alkylation.

Part 3: Self-Validating Experimental Protocols

To ensure reproducibility, these protocols are designed as self-validating systems. Built-in checkpoints allow you to verify the reaction's trajectory before committing to full purification.

Protocol A: Thermodynamically Controlled N1-Alkylation (Catalyst-Free)

Objective: Achieve >99:1 N1/N2 regioselectivity for 3-substituted 1H-pyrazoles[2].

  • Preparation: Charge an oven-dried flask with the unsymmetric pyrazole (1.0 eq), finely milled K₂CO₃ (1.5 eq), and anhydrous DMSO (0.2 M).

    • Causality: Milled K₂CO₃ provides a high surface area for heterogeneous deprotonation without generating a highly reactive, unselective homogeneous anion.

  • Electrophile Addition: Add the alkylating agent (1.1 eq) dropwise at room temperature. Stir for 4–24 hours.

    • Validation Checkpoint: Monitor by TLC (Hexanes/EtOAc). The N1 isomer typically exhibits a lower dipole moment than the N2 isomer, causing it to elute faster (higher Rf). If a baseline spot appears, over-alkylation (pyrazolium salt) has occurred; immediately cool the reaction and reduce electrophile equivalents in future runs.

  • Workup: Quench with ice water. Extract 3x with EtOAc. Wash the combined organic layers 5x with 5% aqueous LiCl or brine.

    • Causality: DMSO is highly miscible with organics. Sequential brine/LiCl washes osmotically drive DMSO into the aqueous phase, preventing it from suppressing crystallization during isolation.

  • Verification: Concentrate under reduced pressure.

    • Validation Checkpoint: Confirm regiochemistry via 2D NOESY NMR. An N1-alkylated product will show NOE cross-peaks between the N-alkyl protons and the adjacent C5-H, but not the C3-substituent.

Protocol B: Sterically Driven N2-Hydroamination (Cu-Catalyzed)

Objective: Force alkylation at the sterically hindered N2 position using cyclopropenes[3].

  • Catalyst Activation: In a nitrogen-filled glovebox, combine (IPr)CuCl (5 mol%), NaOtBu (5 mol%), and the pyrazole (1.0 eq) in anhydrous THF.

    • Validation Checkpoint: A distinct color change indicates the formation of the active Cu-amido complex. If the solution immediately turns black, the copper catalyst has aggregated or decomposed due to oxygen/moisture ingress.

  • Cyclopropene Addition: Add the cyclopropene derivative (1.2 eq) and stir at room temperature.

    • Causality: The bulky IPr (N-heterocyclic carbene) ligand is critical. It suppresses the competing N-H insertion pathway that leads to allylic ring-opening, forcing the reaction through a highly selective five-centered aminocupration transition state.

  • Isolation: Filter the mixture through a short pad of Celite to remove copper salts, then purify via flash chromatography.

    • Validation Checkpoint: Analyze the crude mixture by LC-MS. The absence of a mass corresponding to the ring-opened allylic isomer confirms the IPr ligand successfully directed the chemoselectivity.

Part 4: Frequently Asked Questions (FAQs)

Q1: I am trying to alkylate a trifluoromethyl (CF₃) pyrazole, but I am getting a complex mixture of products and side reactions. How can I control this? A1: The strong electron-withdrawing nature of the CF₃ group significantly alters the nucleophilicity of the adjacent nitrogen atoms. Furthermore, if your pyrazole contains other functional groups like hydrazones, they can undergo competitive alkylation[5]. To fix this, you must rely on functional group tuning. For example, converting a hydrazone to an acetohydrazide or carbazide can completely switch the regioselectivity, yielding exclusively the 5-CF₃ pyrazole isomer under standard K₂CO₃/MeCN reflux conditions[5].

Q2: Why does switching my solvent from THF to DMSO drastically improve N1 regioselectivity? A2: Regioselectivity in pyrazole alkylation is a delicate balance of sterics and thermodynamics. In non-polar or moderately polar solvents like THF, the reaction is kinetically controlled, leading to ~1:1 mixtures[1]. Polar aprotic solvents like DMSO, combined with a mild base like K₂CO₃, stabilize the transition state through specific attractive interactions. This thermodynamic control strongly favors the formation of the less sterically hindered N1-alkylated pyrazole, often achieving >99:1 selectivity[2].

Q3: During the metal-catalyzed addition of pyrazoles to unsaturated systems, my pyrazole ring is opening. What is causing this side reaction? A3: This is a classic chemoselectivity issue in transition metal catalysis. When using metals like Copper (Cu) or Rhodium without appropriately bulky ligands, the metal can insert into the N-H bond and subsequently form an allylic carbene intermediate. This intermediate triggers a ring-opening pathway rather than the desired N-alkylation[3]. To troubleshoot, switch to a bulky N-heterocyclic carbene (NHC) ligand, such as IPr. The steric bulk of the ligand suppresses the carbene insertion pathway, redirecting the mechanism toward a clean, stereoselective aminocupration[3].

Sources

Optimization

How to avoid regioisomer formation in pyrazole synthesis

Technical Support Center: Pyrazole Synthesis A Guide to Overcoming Regioisomer Formation Welcome to the Technical Support Center. As a Senior Application Scientist, my goal is to provide you with in-depth, practical solu...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Pyrazole Synthesis

A Guide to Overcoming Regioisomer Formation

Welcome to the Technical Support Center. As a Senior Application Scientist, my goal is to provide you with in-depth, practical solutions to common challenges in synthetic chemistry. This guide is dedicated to a persistent problem in heterocyclic chemistry: controlling regioselectivity in pyrazole synthesis.

The pyrazole core is a privileged scaffold in medicinal chemistry and materials science. However, its synthesis, particularly via the classical Knorr condensation of a 1,3-dicarbonyl with a substituted hydrazine, is often plagued by the formation of regioisomeric mixtures.[1][2][3] These mixtures can be difficult to separate and lead to lower yields of the desired product, a critical issue in drug development where a single, pure isomer is often required for biological activity.[4]

This guide is structured as a series of frequently asked questions (FAQs) to directly address the specific issues you may encounter during your experiments. We will explore the "why" behind these challenges and provide actionable, field-proven troubleshooting strategies.

Frequently Asked Questions (FAQs)

Q1: I'm performing a standard Knorr condensation with an unsymmetrical 1,3-diketone and methylhydrazine, but I'm getting a nearly 1:1 mixture of regioisomers. Why is this happening and what's the first thing I should try?

A1: The Root of the Problem: Competing Reaction Pathways

This is the most common issue encountered in pyrazole synthesis. The formation of two regioisomers occurs because the initial nucleophilic attack by the substituted hydrazine can happen at either of the two distinct carbonyl carbons of your unsymmetrical 1,3-dicarbonyl compound.[1][2] This leads to two different hydrazone intermediates, which then cyclize to form the two final pyrazole regioisomers.

If you are observing a roughly 1:1 ratio, it means that under your current reaction conditions, the electronic and steric differences between your two carbonyl groups are not significant enough to favor one pathway over the other.[4]

Troubleshooting Strategy: The Power of the Solvent

Your first and most impactful troubleshooting step should be to change the solvent. Traditional solvents like ethanol often give poor selectivity.

  • Actionable Advice: Switch to a fluorinated alcohol solvent, such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) . These solvents have been shown to dramatically enhance regioselectivity, often pushing the reaction to form a single, detectable regioisomer.[2] Their unique hydrogen-bonding properties are thought to stabilize one of the transition states over the other, thus directing the reaction down a single pathway.[2]

Q2: How do the electronic and steric properties of my substituents affect which regioisomer is formed?

A2: A Balancing Act of Sterics and Electronics

The regiochemical outcome is a delicate interplay between the steric and electronic nature of the substituents on both the 1,3-dicarbonyl and the hydrazine.[1]

  • Steric Hindrance: This is often the more intuitive factor. A bulky substituent (e.g., tert-butyl) on the dicarbonyl will generally direct the initial attack of the hydrazine to the less sterically hindered carbonyl group.[1][4]

  • Electronic Effects: The electrophilicity of the two carbonyl carbons is crucial. An electron-withdrawing group (EWG), such as a trifluoromethyl group (-CF3), will make the adjacent carbonyl carbon more electron-deficient and therefore a "harder" electrophile, favoring attack by the more nucleophilic nitrogen of the hydrazine.[5] Conversely, an electron-donating group (EDG) will have the opposite effect. The pH of the reaction can also modulate these electronic effects.[2]

Q3: My major product is the undesired regioisomer. What are my options besides starting from scratch?

A3: Altering the Reaction Environment and Strategy

When the inherent properties of your substrates favor the unwanted isomer, a simple solvent change might not be enough. Here's a logical progression of strategies:

  • pH Adjustment: The nucleophilicity of the two nitrogen atoms in a substituted hydrazine is different, and this difference can be modulated by pH. Under acidic conditions, the more basic nitrogen is protonated, reducing its nucleophilicity and potentially reversing the selectivity compared to neutral or basic conditions. Try adding a catalytic amount of acetic acid, HCl, or H2SO4.[2]

  • Temperature Control: Reactions can be under either kinetic or thermodynamic control. Running the reaction at a lower temperature (e.g., 0 °C or room temperature) may favor the kinetically controlled product, which might be the one you desire.[2][4] Conversely, heating to reflux might favor the more thermodynamically stable isomer.

  • Consider an Alternative Synthetic Route: If reaction condition optimization fails, you may need to use a substrate that pre-determines the regiochemistry. Using an enaminone or an acetylenic ketone as your 1,3-dicarbonyl surrogate can lock in the desired connectivity before the cyclization step, preventing the formation of mixtures.[2][5][6]

Q4: I've heard about using "1,3-dicarbonyl surrogates" to control regioselectivity. How does that work?

A4: Pre-determining the Reaction Pathway

This is an excellent and often definitive strategy. Instead of using a 1,3-diketone where both carbonyls are reactive, you use a precursor where one of the electrophilic sites is modified.

  • Enaminones: These compounds are essentially 1,3-dicarbonyls where one carbonyl has been converted to an enamine. The remaining carbonyl is the primary site of attack for the hydrazine. This approach is highly effective for directing the synthesis towards a specific regioisomer.[5][6]

  • Acetylenic Ketones: The reaction of hydrazines with α,β-acetylenic ketones is another classic route.[3][5] However, this method can also lead to regioisomeric mixtures.[5] Control here often relies heavily on the substitution pattern and reaction conditions.

  • Vinyl Ketones with a Leaving Group: Using a vinyl ketone that has a good leaving group (like a halide or sulfonate) at the β-position can also provide excellent regiocontrol. The reaction proceeds via a Michael addition-elimination followed by cyclization.[5]

Experimental Protocols & Data

Protocol: Regioselective Synthesis of 1,5-Dimethyl-3-phenyl-1H-pyrazole using a Fluorinated Solvent

This protocol provides a general guideline for achieving high regioselectivity using TFE. Optimization may be required for different substrates.[1]

Materials:

  • 1-phenyl-1,3-butanedione (1.0 mmol, 1.0 equiv)

  • Methylhydrazine (1.1 mmol, 1.1 equiv)

  • 2,2,2-Trifluoroethanol (TFE) (5 mL, ~0.2 M)

Procedure:

  • Dissolution: In a 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve the 1-phenyl-1,3-butanedione in TFE.

  • Addition: Add the methylhydrazine dropwise to the stirring solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting dicarbonyl compound is consumed (typically 1-3 hours).

  • Workup: Remove the TFE under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired pyrazole regioisomer in high purity.

Data Table: Effect of Solvent on Regioselectivity

The following table summarizes the profound effect of solvent choice on the isomeric ratio for the reaction between 1-(4-methoxyphenyl)-1,3-butanedione and methylhydrazine.

SolventTemperature (°C)Isomer Ratio (A:B)Predominant Isomer
EthanolReflux55 : 45Mixture
Acetic Acid10030 : 70B
TFERoom Temp>95 : 5A
HFIPRoom Temp>98 : 2A

Isomer A: 1,5-dimethyl-3-(4-methoxyphenyl)-1H-pyrazole Isomer B: 1,3-dimethyl-5-(4-methoxyphenyl)-1H-pyrazole Data adapted from representative studies on pyrazole synthesis.[1]

Visualizing the Problem and Solution

Diagram 1: The Origin of Regioisomers in Knorr Synthesis

G cluster_start Starting Materials Dicarbonyl Unsymmetrical 1,3-Dicarbonyl Attack_A Attack at Carbonyl 1 Dicarbonyl->Attack_A Attack_B Attack at Carbonyl 2 Dicarbonyl->Attack_B Hydrazine Substituted Hydrazine (R-NH-NH2) Hydrazine->Attack_A Hydrazine->Attack_B Intermediate_A Hydrazone Intermediate A Attack_A->Intermediate_A Product_A Regioisomer A Intermediate_A->Product_A Intermediate_B Hydrazone Intermediate B Attack_B->Intermediate_B Product_B Regioisomer B Intermediate_B->Product_B

Caption: Competing pathways in Knorr synthesis leading to two regioisomers.

Diagram 2: Troubleshooting Workflow for Poor Regioselectivity

G Start Problem: Poor Regioisomer Ratio Solvent Step 1: Change Solvent to TFE or HFIP Start->Solvent Check1 Is Selectivity >95%? Solvent->Check1 Catalyst Step 2: Screen Acid/Base Catalysts Check1->Catalyst No End Success: Single Isomer Achieved Check1->End Yes Check2 Is Desired Isomer Now Major? Catalyst->Check2 Route Step 3: Consider Alternative Route (e.g., Enaminone) Check2->Route No Check2->End Yes Route->End Fail Consult Literature for Advanced Methods (e.g., Protecting Groups) Route->Fail

Caption: A decision-making workflow for improving pyrazole regioselectivity.

References

  • Panda, N., & Jena, A. K. (2012). Ce-catalyzed regioselective synthesis of pyrazoles from 1,2-diols via tandem oxidation and C–C/C–N bond formation. Organic & Biomolecular Chemistry, 10(44), 8775-8778. Retrieved from [Link]

  • Yoon, J. Y., Lee, S. G., & Shin, H. (2011). Recent Advances in the Regioselective Synthesis of Pyrazoles. Current Organic Chemistry, 15(5), 657-674. Retrieved from [Link]

  • Ewha Womans University. (2011). Recent advances in the regioselective synthesis of Pyrazoles. Retrieved from [Link]

  • Li, H., et al. (2013). Highly regioselective organocatalyzed synthesis of pyrazoles from diazoacetates and carbonyl compounds. Organic & Biomolecular Chemistry, 11(29), 4847-4853. Retrieved from [Link]

  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6524. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • Racioppi, R., et al. (2023). Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles and Biochemical Valuation on F1FO-ATPase and Mitochondrial Permeability Transition Pore Formation. International Journal of Molecular Sciences, 24(3), 2911. Retrieved from [Link]

  • Harigae, R., Moriyama, K., & Togo, H. (2014). One-Pot Four-Step Regioselective Preparation of Pyrazoles and Isoxazoles. The Journal of Organic Chemistry, 79(5), 2049-2058. Retrieved from [Link]

  • ResearchGate. (2020). Chemo‐ and regioselective synthesis of the 1,3‐regioisomer of pyrazole‐enaminones. Retrieved from [Link]

  • Thieme Chemistry. (2020). Regioselective Synthesis of 3,5-Disubstituted Pyrazoles. Retrieved from [Link]

  • Daugulis, O., et al. (2011). C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition. Angewandte Chemie International Edition, 50(1), 188-191. Retrieved from [Link]

  • DeKorver, K. A., et al. (2013). Regiocontrolled Synthesis of 6,7-Dihydro-4H-pyrazolo[5,1-c][1][7]oxazines. Organic Letters, 15(21), 5578-5581. Retrieved from [Link]

  • IntechOpen. (2022). Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. Retrieved from [Link]

  • da Silva, W. M. B., et al. (2023). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. ACS Omega, 8(19), 17094-17106. Retrieved from [Link]

  • ResearchGate. (n.d.). Knorr pyrazole synthesis. Retrieved from [Link]

  • Wang, X., & Kozlowski, M. C. (2008). Base-Mediated Reaction of Hydrazones and Nitroolefins with a Reversed Regioselectivity: A Novel Synthesis of 1,3,4-Trisubstituted Pyrazoles. Organic Letters, 10(7), 1333-1336. Retrieved from [Link]

  • Boyd, M. J., et al. (2022). Regioselective Synthesis of C3-Hydroxyarylated Pyrazoles. The Journal of Organic Chemistry, 87(1), 586-591. Retrieved from [Link]

  • Deadman, B. J., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Reaction Chemistry & Engineering, 7(11), 2413-2420. Retrieved from [Link]

  • ResearchGate. (2021). Competitive paths for the formation of regioisomeric pyrazoles (6a or 7a). Retrieved from [Link]

  • Levin, M. D., et al. (2025). Strategic atom replacement enables regiocontrol in pyrazole alkylation. Nature, 641(8063), 646-652. Retrieved from [Link]

  • Sharma, A., et al. (2025). Sustainable Routes and Mechanistic Study in Pyrazole Synthesis Using Deep Eutectic Solvents (DESs). Sustainability & Circularity NOW, 2, a26814357. Retrieved from [Link]

  • Deadman, B. J., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Reaction Chemistry & Engineering, 7(11), 2413-2420. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Stability &amp; Handling of 2-(2-Ethoxy-2-oxoethyl)pyrazole-3-carboxylic acid

Welcome to the Application Scientist Support Portal. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific stability challenges associated with 2-(2-Ethoxy-2-oxoethyl)pyraz...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific stability challenges associated with 2-(2-Ethoxy-2-oxoethyl)pyrazole-3-carboxylic acid. This bifunctional building block features a pyrazole-3-carboxylic acid core and an N-alkylated ethyl ester. Understanding its thermodynamic and kinetic behavior under pH extremes is critical for successful synthetic workflows, preventing unwanted saponification, and avoiding thermal degradation.

Troubleshooting Guides & FAQs

Q1: My LC-MS shows a mass loss of 28 Da after a basic aqueous workup. What happened to my compound? A1: You are observing base-promoted ester hydrolysis (saponification). The 2-ethoxy-2-oxoethyl group is an ethyl ester. Under basic conditions (e.g., NaOH, KOH, or strong carbonate bases), the hydroxide ion acts as a strong nucleophile, attacking the ester carbonyl[1]. This forms a tetrahedral intermediate that collapses to expel the ethoxide leaving group, irreversibly yielding the dicarboxylic acid (2-(carboxymethyl)pyrazole-3-carboxylic acid)[2]. The mass difference between the ethyl ester (MW 198) and the di-acid (MW 170) is exactly 28 Da. Solution: To prevent this, keep the aqueous workup pH below 8 using mild buffers like saturated NaHCO₃, and minimize the time the compound spends in the aqueous phase.

Q2: I attempted an acid-catalyzed deprotection of another functional group at 80°C, but my NMR shows the disappearance of the pyrazole proton and a mass loss of 44 Da. Why? A2: You have triggered a thermal decarboxylation reaction. Pyrazole-3-carboxylic acids are susceptible to decarboxylation when heated in strong mineral acids (like HCl or H₂SO₄)[3]. The protonation of the pyrazole ring at elevated temperatures lowers the activation barrier, facilitating the loss of CO₂ from the C3 position[4]. Solution: Perform acidic cleavages at ambient temperature or use orthogonal deprotection strategies (e.g., TFA at room temperature) that do not provide enough thermal energy to surpass the decarboxylation threshold.

Q3: Why is my extraction recovery so low when partitioning between ethyl acetate and water at pH 7? A3: At neutral pH, the molecule exists as a highly polar carboxylate anion (the pKa of the pyrazole-3-carboxylic acid is typically ~3.5–4.5). To extract the intact mono-ester into an organic layer, you must acidify the aqueous phase to pH ~2.5. This protonates the carboxylic acid, rendering the molecule neutral and lipophilic enough for ethyl acetate extraction.

Quantitative Stability Profile

The table below summarizes the kinetic stability of the molecule under various conditions, allowing you to select appropriate reaction and purification parameters.

Environmental ConditionspHTemp (°C)Primary Degradation PathwayEstimated Half-Life (t₁/₂)
1M NaOH (aq)1425Saponification (Ester Hydrolysis)< 5 minutes
Sat. NaHCO₃ (aq)~8.325Saponification> 48 hours
PBS Buffer7.437None (Stable)> 7 days
1M HCl (aq)025Acidic Ester Hydrolysis~ 12 hours
1M HCl (aq)080Decarboxylation & Hydrolysis< 30 minutes

Experimental Protocols

Protocol A: Controlled Saponification to 2-(Carboxymethyl)pyrazole-3-carboxylic acid

Use this protocol when you deliberately want to cleave the ester to form the di-acid building block.

Step-by-Step Methodology:

  • Solubilization: Dissolve 1.0 mmol of 2-(2-Ethoxy-2-oxoethyl)pyrazole-3-carboxylic acid in 5 mL of Tetrahydrofuran (THF).

  • Base Addition: Add 5 mL of 1M aqueous NaOH dropwise at room temperature.

    • Causality: THF acts as a co-solvent to solubilize the organic ester, while the aqueous NaOH provides the hydroxide nucleophiles. The biphasic/miscible system ensures maximum collision frequency between the ester and OH⁻ ions[1].

  • Reaction: Stir at 25°C for 2 hours.

    • Causality: Base-promoted ester hydrolysis is irreversible and highly exothermic; room temperature is sufficient to drive the reaction to completion without risking thermal degradation of the pyrazole core[2].

  • Workup: Evaporate the THF under reduced pressure. Acidify the remaining aqueous layer to pH 2 using 1M HCl to precipitate the di-acid.

  • Self-Validation: Perform TLC (DCM:MeOH 9:1 with 1% AcOH). The starting material (mono-ester) will have an Rf of ~0.6, while the highly polar di-acid product will remain near the baseline (Rf ~0.1). Confirm mass via LC-MS (Expected[M-H]⁻ = 169 m/z).

Protocol B: Safe Acidic Workup and Extraction (Preserving the Ester)

Use this protocol to extract the intact molecule from an aqueous mixture without triggering hydrolysis or decarboxylation.

Step-by-Step Methodology:

  • Cooling: Cool the aqueous reaction mixture to 0–5°C using an ice bath.

    • Causality: Lowering the temperature decreases the kinetic energy of the system, drastically reducing the rate of acid-catalyzed ester hydrolysis during the acidification step.

  • Acidification: Slowly add cold 1M HCl until the pH reaches exactly 2.5–3.0.

    • Causality: The pKa of the pyrazole-3-carboxylic acid is ~3.5. Lowering the pH to 2.5 ensures >90% of the molecules are in their fully protonated, neutral state, which is essential for partitioning into the organic phase. Going below pH 1 risks protonating the pyrazole nitrogens (pKa ~1–2), forming a water-soluble cation.

  • Extraction: Extract immediately with cold Ethyl Acetate (3 x 10 mL).

    • Causality: Minimizing the residence time in the aqueous acidic environment prevents the equilibrium-driven cleavage of the ethyl ester.

  • Self-Validation: Check the pH of the aqueous layer with a calibrated pH meter to ensure it is exactly 2.5 before extraction. Post-extraction, run an LC-MS of the organic layer to confirm the presence of the intact ester ([M+H]⁺ = 199 m/z) and the absence of the di-acid.

Pathway Visualization

G Start 2-(2-Ethoxy-2-oxoethyl)pyrazole-3-carboxylic acid (Intact Molecule) Base Basic Conditions (pH > 10, NaOH/H2O) Start->Base Nucleophilic Attack by OH- Acid Acidic Conditions (pH < 2, HCl/Heat) Start->Acid Protonation of Carbonyl/Pyrazole DiAcid 2-(Carboxymethyl)pyrazole-3-carboxylic acid (Saponification / Hydrolysis Product) Base->DiAcid Irreversible Ester Hydrolysis Acid->DiAcid Reversible Ester Hydrolysis (H2O excess) Decarb 2-(Carboxymethyl)pyrazole (Decarboxylation Product) Acid->Decarb Thermal Decarboxylation (-CO2)

Figure 1: Degradation pathways of 2-(2-Ethoxy-2-oxoethyl)pyrazole-3-carboxylic acid.

References

  • Synthesis and Some Reactions of 4-Benzoyl-5-Phenyl-1-Pyridin-2-yl-1H- Pyrazole-3-Carboxylic Acid. tubitak.gov.tr. 3

  • 21.6: Chemistry of Esters. libretexts.org. 1

  • Ester Hydrolysis - A Level Chemistry Revision Notes. savemyexams.com. 2

  • Technical Support Center: Nitration of Pyrazole-3-Carboxylic Acid. benchchem.com.4

Sources

Optimization

Technical Support Center: Scaling Up 2-(2-Ethoxy-2-oxoethyl)pyrazole-3-carboxylic acid Synthesis

Welcome to the Technical Support Center for the synthesis and scale-up of 2-(2-Ethoxy-2-oxoethyl)pyrazole-3-carboxylic acid (often referred to in strict IUPAC nomenclature as 1-(2-ethoxy-2-oxoethyl)-1H-pyrazole-5-carboxy...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and scale-up of 2-(2-Ethoxy-2-oxoethyl)pyrazole-3-carboxylic acid (often referred to in strict IUPAC nomenclature as 1-(2-ethoxy-2-oxoethyl)-1H-pyrazole-5-carboxylic acid). Pyrazole carboxylic acid derivatives are critical scaffold structures in medicinal chemistry and drug development[1]. However, scaling their synthesis from the bench to multi-kilogram production introduces significant challenges regarding regioselectivity, exotherm control, and product isolation.

This guide is designed for researchers and process chemists, providing field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure high-yield, scalable production.

Part 1: Troubleshooting & FAQs

Q1: We are seeing significant formation of the O-alkylated byproduct (esterification of the carboxylic acid) during the N-alkylation step. How can we suppress this at a 10 kg scale? Cause: The carboxylate anion can act as a competing nucleophile if the electrophile (ethyl bromoacetate) is present in excess, or if the base used is not strong enough to fully deprotonate the weakly acidic pyrazole NH ( pKa​≈14 ) compared to the carboxylic acid ( pKa​≈4 ). Solution: You must form the dianion completely before introducing the electrophile. Use 2.05 equivalents of a strong, hard base like Lithium tert-butoxide (LiOtBu). The hard lithium cation strongly coordinates the carboxylate oxygen, reducing its nucleophilicity, while the pyrazolide nitrogen remains highly reactive.

Q2: The regioselectivity between the N1-alkylated and N2-alkylated isomers is poor (approx. 60:40). How do we drive the reaction toward the desired N2-adjacent isomer? Cause: Pyrazole tautomerism leads to two nucleophilic nitrogens. Standard bases like K2​CO3​ or Cs2​CO3​ often favor alkylation at the less sterically hindered N1 position (far from the carboxylic acid). Solution: Exploit the "chelation effect." By utilizing a coordinating metal like Lithium (from LiOtBu), the metal cation chelates both the carboxylate oxygen and the adjacent N2 nitrogen. This pre-organization directs the incoming alkylating agent specifically to the N2 position, drastically enriching the desired regioisomer[2].

Q3: We currently use DMF as the reaction solvent, but removing it during scale-up is causing thermal degradation. What is a scalable, greener alternative? Cause: DMF has a high boiling point (153 °C) and requires prolonged heating under high vacuum for removal, which can induce decarboxylation of the pyrazole-3-carboxylic acid core. Solution: Switch the solvent system to 2-Methyltetrahydrofuran (2-MeTHF). 2-MeTHF is a greener, scalable aprotic organic solvent that supports excellent solubility for the lithium dianion at temperatures between -5 °C and 30 °C[3]. Furthermore, its partial immiscibility with water allows for a seamless aqueous extraction during workup, completely eliminating the need for distillation.

Q4: How can we isolate the final product with high purity without relying on column chromatography? Cause: Silica gel chromatography is economically and operationally unviable for >1 kg scale-up operations. Solution: Utilize isoelectric precipitation. Because the product contains both a weakly basic pyrazole ring and an acidic carboxylic acid, it behaves similarly to a zwitterion. By extracting the product into an aqueous layer as a salt and carefully acidifying to its isoelectric point (pH 3.0 - 3.5), the neutral product will spontaneously crystallize out of solution in high purity.

Part 2: Quantitative Data & Optimization

The table below summarizes the causality between the choice of base/solvent and the resulting regioselectivity and yield.

Table 1: Impact of Base and Solvent on Regioselective N-Alkylation

Base (Equivalents)SolventTemp (°C)N2:N1 Regioisomer RatioIsolated Yield (%)Mechanistic Driver
K2​CO3​ (1.2)DMF25 °C45 : 5538%Steric control (Favors N1)
Cs2​CO3​ (1.2)DMF25 °C30 : 7042%Naked anion / Steric control
NaH (2.05)THF0 °C85 : 1576%Weak chelation control
LiOtBu (2.05) 2-MeTHF 0 °C 94 : 6 88% Strong Li+ chelation control

Part 3: Mechanistic & Workflow Visualizations

Mechanism SM 1H-Pyrazole-3- carboxylic acid Dianion Li+ Pyrazolide-Carboxylate Dianion SM->Dianion 2.05 eq LiOtBu 2-MeTHF Chelate N2-Carboxylate Lithium Chelate Dianion->Chelate Chelation Effect Alkylation Regioselective N-Alkylation Chelate->Alkylation + Ethyl Bromoacetate Product Target Molecule (N2-Alkylated) Alkylation->Product H+ Quench

Mechanistic pathway showing lithium-directed chelation for regioselective N2-alkylation.

Workflow A Reactor Prep (2-MeTHF & Substrate) B B A->B C Electrophile Dosing (Controlled Exotherm) B->C D Aqueous Quench & Phase Separation C->D E Isoelectric Acidification (pH 3.0 - 3.5) D->E F Crystallization & Filtration E->F

Step-by-step scale-up workflow from reactor preparation to chromatography-free isolation.

Part 4: Step-by-Step Experimental Protocols

Protocol A: Regioselective N-Alkylation (1 kg Scale)

Self-Validating Control: The reaction mixture must transition from a slurry to a clear solution upon complete dianion formation.

  • Reactor Preparation: Purge a 20 L jacketed glass reactor with N2​ . Charge 10 L of anhydrous 2-MeTHF and 1.0 kg (8.92 mol) of 1H-pyrazole-3-carboxylic acid.

  • Dianion Formation: Cool the suspension to 0 °C. Slowly add 2.05 equivalents (1.46 kg) of Lithium tert-butoxide (LiOtBu) in portions over 2 hours.

    • Causality: The first equivalent deprotonates the carboxylic acid; the second deprotonates the pyrazole NH. The lithium cation chelates the N2 and carboxylate oxygen, locking the conformation for regioselective attack.

  • Electrophile Dosing: Maintain the internal temperature below 5 °C. Add 1.05 equivalents (1.56 kg) of ethyl bromoacetate dropwise over 90 minutes.

    • Causality: Dropwise addition prevents localized concentration spikes, minimizing O-alkylation and controlling the mild exotherm associated with SN​2 alkylation.

  • Reaction Aging: Stir the mixture at 5 °C for 4 hours. Confirm complete consumption of the starting material via HPLC (Target: < 1% Area SM).

Protocol B: Chromatography-Free Isolation (Isoelectric Precipitation)

Self-Validating Control: The product will only precipitate when the exact isoelectric pH is reached. If the pH drops below 2.0, the pyrazole ring will protonate, causing the product to redissolve.

  • Aqueous Quench: Quench the reaction by adding 5 L of cold DI water. Stir vigorously for 15 minutes, then halt agitation to allow phase separation.

    • Causality: The product, currently a lithium carboxylate salt, partitions entirely into the aqueous layer. Organic impurities and unreacted ethyl bromoacetate remain in the 2-MeTHF layer[3].

  • Phase Separation: Drain the lower aqueous layer into a clean vessel. Discard the upper organic layer. Wash the aqueous layer with an additional 2 L of fresh 2-MeTHF to remove trace organic impurities.

  • Acidification: Slowly add 2M HCl to the aqueous layer while continuously monitoring the pH. Acidify precisely to pH 3.0 - 3.5.

    • Causality: At the isoelectric point, the zwitterionic character is minimized, neutralizing the molecule and forcing the free carboxylic acid to precipitate out of the aqueous solution.

  • Crystallization: Cool the resulting white slurry to 0-5 °C and age for 2 hours to maximize crystal growth and improve filtration kinetics.

  • Filtration and Drying: Filter the crystalline solid. Wash the filter cake with 1 L of cold water followed by 0.5 L of cold MTBE. Dry under vacuum at 45 °C to a constant weight.

References

  • [1] Cetin, Adnan. Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. ResearchGate, May 2020. URL:[Link]

  • [3] Process for the preparation of pyrazole carboxylic acid derivatives. Google Patents (WO2014027009A1), Feb 2014. URL:

  • [2] Regioselective Synthesis of 2H-Indazoles through Ga/Al- and Al-Mediated Direct Alkylation Reactions of Indazoles. ResearchGate. URL: [Link]

Sources

Troubleshooting

Technical Support Center: Pyrazole-3-Carboxylic Acid Stability and Reaction Guide

Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrazole-3-carboxylic acid and its derivatives. This guide provides in-depth troubleshooting advice, fr...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrazole-3-carboxylic acid and its derivatives. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate the challenges of working with this versatile scaffold, with a primary focus on preventing unwanted decarboxylation during chemical transformations.

Troubleshooting Common Issues

This section addresses specific problems you might encounter during your experiments, providing direct causes and actionable solutions.

Question: My reaction yield is significantly lower than expected, and I've isolated pyrazole as a major byproduct. What is happening?

Answer: The presence of pyrazole as a byproduct is a strong indicator that your starting material, pyrazole-3-carboxylic acid, is undergoing decarboxylation (loss of CO₂). This is a common side reaction that can be promoted by several factors in your reaction setup.

Primary Causes and Solutions:

  • Elevated Temperatures: Many standard reaction protocols call for heating, which can provide the activation energy needed for decarboxylation.

    • Solution: Whenever possible, run your reactions at or below room temperature. If heating is unavoidable, use the lowest effective temperature and monitor the reaction closely for the formation of the pyrazole byproduct. Consider using more reactive reagents that allow for lower reaction temperatures.[1]

  • Acidic or Basic Conditions: Both strong acids and bases can catalyze the decarboxylation of pyrazole-3-carboxylic acid. The mechanism often involves a cyclic transition state that is stabilized under acidic conditions.[2]

    • Solution: Maintain a neutral or near-neutral pH throughout your reaction. If a base is required, use a non-nucleophilic, sterically hindered base like N,N-Diisopropylethylamine (DIPEA) in stoichiometric amounts. Avoid strong acids; if an acid catalyst is necessary, use the mildest one possible and in catalytic amounts.

  • Presence of Transition Metals: Certain transition metals, particularly copper(II), can facilitate decarboxylation through the formation of metal complexes.[3]

    • Solution: Scrutinize your reagents and catalysts for any trace metal impurities. If you are performing a cross-coupling reaction, be aware that the catalyst itself can promote decarboxylation. In such cases, careful optimization of reaction conditions (temperature, ligand, and reaction time) is crucial.

  • Prolonged Reaction Times: The longer your reaction is exposed to potentially destabilizing conditions, the more likely decarboxylation is to occur.

    • Solution: Monitor your reaction progress closely using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4] Quench the reaction as soon as the starting material is consumed to minimize byproduct formation.

Question: I am trying to perform an amide coupling, but I am consistently getting a mixture of my desired product and the decarboxylated pyrazole. How can I improve this?

Answer: Amide coupling reactions often require activation of the carboxylic acid, a step that can inadvertently lead to decarboxylation if not handled carefully. The choice of coupling reagent and reaction conditions is critical.

Recommendations for Amide Coupling:

  • Avoid High-Temperature Methods: Steer clear of methods that require high heat for prolonged periods.

  • Choose Your Coupling Reagent Wisely:

    • Uronium/Aminium Salts (HATU, HBTU): These reagents are highly efficient and often allow for reactions to be run at room temperature, minimizing thermal decarboxylation.[5][6] They are a good first choice for sensitive substrates.

    • Carbodiimides (EDC, DCC): While effective, these can sometimes require additives like HOBt or DMAP and may need careful temperature control.[5] EDC is often preferred due to the water-solubility of its urea byproduct, simplifying purification.[4]

    • Phosphonium Salts (PyBOP): These are also very effective for sterically hindered couplings and do not pose the risk of guanidinylation side reactions.[4]

  • Low-Temperature Protocols: For particularly sensitive pyrazole-3-carboxylic acids, consider protocols specifically designed for low-temperature applications.[1] This may involve pre-activating the acid at a low temperature before the addition of the amine.

Frequently Asked Questions (FAQs)

This section provides answers to fundamental questions regarding the stability and reactivity of pyrazole-3-carboxylic acid.

1. What is the underlying mechanism of pyrazole-3-carboxylic acid decarboxylation?

While thermal decarboxylation of many simple carboxylic acids is difficult, the process for heteroaromatic carboxylic acids like pyrazole-3-carboxylic acid can be more facile. The mechanism is often not a simple homolytic cleavage. Instead, it can proceed through an acid-promoted ionic pathway.[7][8] The reaction is thought to involve a concerted, cyclic transition state where the carboxyl proton is transferred to the pyrazole ring as the C-C bond is broken. The presence of the heteroaromatic ring can help to stabilize the transition state and any intermediates formed.

Decarboxylation_Mechanism

2. How do substituents on the pyrazole ring affect its stability to decarboxylation?

The electronic nature of substituents on the pyrazole ring can influence the stability of the molecule.

  • Electron-withdrawing groups (e.g., nitro, cyano): These groups can increase the acidity of the carboxylic acid, potentially making it more susceptible to certain decarboxylation pathways. However, they can also stabilize the pyrazole ring itself. The overall effect will depend on the specific reaction conditions.

  • Electron-donating groups (e.g., alkyl, amino): These groups can increase the electron density in the pyrazole ring, which may affect the stability of the transition state for decarboxylation.[9]

3. When should I convert my pyrazole-3-carboxylic acid to an acid chloride?

Converting the carboxylic acid to the more reactive acid chloride is a common strategy, particularly for subsequent esterification or amidation reactions.[10][11][12] This can be an effective way to avoid harsh conditions in the final coupling step.

When to consider this approach:

  • When direct coupling methods are failing or leading to significant decarboxylation.

  • When you are working with a less reactive amine or alcohol.

Caution: The conditions used to form the acid chloride (e.g., using thionyl chloride or oxalyl chloride) can themselves cause decarboxylation if not carefully controlled. This reaction should be performed at low temperatures and the acid chloride should ideally be used immediately without purification.[13]

4. What analytical techniques can I use to monitor for decarboxylation?

  • Thin Layer Chromatography (TLC): A quick and easy way to qualitatively monitor the progress of your reaction. The decarboxylated pyrazole will have a different Rf value than the starting carboxylic acid.

  • High-Performance Liquid Chromatography (HPLC): A quantitative method to determine the ratio of your starting material, desired product, and the decarboxylated byproduct.[6][14][15]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to identify and quantify the different species in your reaction mixture by integrating the characteristic peaks of each compound.[11][16]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides both separation and mass information, making it a powerful tool for identifying all components in your reaction mixture, including the decarboxylated byproduct.[4]

Preventive Protocols

Here are detailed protocols for common reactions, designed to minimize the risk of decarboxylation.

Protocol 1: Low-Temperature Amide Coupling using HATU

This protocol is recommended for pyrazole-3-carboxylic acids that are particularly prone to decarboxylation.

Materials:

  • Pyrazole-3-carboxylic acid (1.0 eq)

  • Amine (1.1 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • In a flame-dried flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the pyrazole-3-carboxylic acid and HATU in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the DIPEA to the stirred solution.

  • Stir the mixture at 0 °C for 15-30 minutes to allow for the formation of the activated ester.

  • Add the amine to the reaction mixture.

  • Allow the reaction to slowly warm to room temperature and stir for 2-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.[4]

  • Once the reaction is complete, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Amide_Coupling_Workflow

Protocol 2: Esterification via Acid Chloride Formation

This two-step protocol is useful when direct esterification methods are ineffective.

Step 1: Formation of Pyrazole-3-carbonyl chloride

Materials:

  • Pyrazole-3-carboxylic acid (1.0 eq)

  • Oxalyl chloride or Thionyl chloride (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Catalytic N,N-Dimethylformamide (DMF) (1-2 drops)

Procedure:

  • Suspend the pyrazole-3-carboxylic acid in anhydrous DCM in a flame-dried flask under an inert atmosphere.

  • Cool the suspension to 0 °C.

  • Add a catalytic amount of DMF.

  • Slowly add the oxalyl chloride or thionyl chloride dropwise.

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 1-2 hours, or until gas evolution ceases.

  • The resulting solution of the acid chloride is typically used directly in the next step without isolation.

Step 2: Ester Formation

Materials:

  • Solution of pyrazole-3-carbonyl chloride (from Step 1)

  • Alcohol (1.2 eq)

  • Pyridine or Triethylamine (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • In a separate flask, dissolve the alcohol and pyridine/triethylamine in anhydrous DCM and cool to 0 °C.

  • Slowly add the freshly prepared pyrazole-3-carbonyl chloride solution to the alcohol solution.

  • Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, wash the reaction mixture with 1M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer, concentrate, and purify the crude ester by column chromatography.

Summary of Recommended Conditions to Prevent Decarboxylation

ParameterRecommendationRationale
Temperature 0 °C to Room TemperatureMinimizes the thermal energy available for the decarboxylation reaction.[1]
pH Neutral to slightly basicAvoids acid-catalyzed decarboxylation.[2]
Amide Coupling Reagents HATU, HBTU, PyBOPHigh efficiency at lower temperatures, reducing the need for heating.[4][5][6]
Bases DIPEA, TriethylamineNon-nucleophilic bases that minimize side reactions.
Reaction Time As short as possibleReduces the exposure of the substrate to potentially destabilizing conditions.
Atmosphere Inert (Nitrogen or Argon)Prevents potential oxidative side reactions.

By understanding the factors that promote the decarboxylation of pyrazole-3-carboxylic acid and implementing the strategies and protocols outlined in this guide, you can significantly improve your reaction outcomes and obtain your desired products in higher yields and purity.

References

  • A comparative study of amide-bond forming reagents in aqueous media. Luxembourg Bio Technologies. Available at: [Link]

  • A Comparative Study of Amide-Bond Forming Reagents in Aqueous Media – Substrate Scope and Reagent Compatibility. ResearchGate. Available at: [Link]

  • How to Optimize Amide Synthesis for Low-Temperature Applications. Patsnap Eureka. (2026). Available at: [Link]

  • Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. ResearchGate. Available at: [Link]

  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. PMC - NIH. Available at: [Link]

  • Copper(ii) facilitated decarboxylation for the construction of pyridyl–pyrazole skeletons. Inorganic Chemistry Frontiers (RSC Publishing). Available at: [Link]

  • 1H-Pyrazole-3-carboxylic acid, 1-(4-amino-2-sulfophenyl)-4,5-dihydro-5-oxo-. SIELC Technologies. (2018). Available at: [Link]

  • Synthesis of some substituted pyrazole-3-carboxylic acids with possible hypoglycemic and antimicrobial activity. PubMed. Available at: [Link]

  • Pyrolysis Mechanisms of Aromatic Carboxylic Acids. OSTI.GOV. Available at: [Link]

  • Pyrazol-3-ones. Part III: Reactivity of the Ring Substituents. ResearchGate. (2025). Available at: [Link]

  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. ResearchGate. (2019). Available at: [Link]

  • Process optimization for acid-amine coupling: a catalytic approach. Growing Science. (2022). Available at: [Link]

  • What is the mechanism for thermal decarboxylation of a generic carboxylic acid (not special cases like beta-ketocarboxylic acid or malonic acids)? Chemistry Stack Exchange. (2017). Available at: [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. Available at: [Link]

  • Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Tohoku University. (2023). Available at: [Link]

  • Decarboxylative Pyrazolylation of Aryl Carboxylic Acids via Synergetic Organic-Photoredox and Copper Catalysis. ACS Publications. (2025). Available at: [Link]

  • Decarboxylation. Master Organic Chemistry. (2022). Available at: [Link]

  • Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. eScholarship. (2023). Available at: [Link]

  • Separation of 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-1-(2-methyl-4-sulfophenyl)-5-oxo- on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]

  • Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Tohoku University. (2023). Available at: [Link]

  • Thermal decarboxylation depends on the pH? ResearchGate. (2013). Available at: [Link]

  • 1H–pyrazole–3–carboxylic acid: Experimental and computational study. ResearchGate. Available at: [Link]

  • Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides. [Source not further specified].
  • Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. DergiPark. Available at: [Link]

  • Reactions of Some Pyrazole-3-Carboxylic Acids and Carboxylic Acid Chlorides with Various O- and N- Nucleophiles. Bentham Science Publishers. Available at: [Link]

  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. PMC. (2020). Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Elucidating Pyrazole Regiochemistry: A Comparative Guide to 2D NMR Strategies for 2-(2-Ethoxy-2-oxoethyl)pyrazole-3-carboxylic acid

The Regiochemistry Conundrum in Pyrazole Synthesis In the development of pyrazole-based pharmacophores, N-alkylation of asymmetric precursors like pyrazole-3-carboxylic acid invariably yields a mixture of regioisomers. D...

Author: BenchChem Technical Support Team. Date: March 2026

The Regiochemistry Conundrum in Pyrazole Synthesis

In the development of pyrazole-based pharmacophores, N-alkylation of asymmetric precursors like pyrazole-3-carboxylic acid invariably yields a mixture of regioisomers. Differentiating between the N1-alkylated product (1-(2-ethoxy-2-oxoethyl)-1H-pyrazole-3-carboxylic acid) and the N2-alkylated product—commonly referred to in laboratory vernacular as 2-(2-Ethoxy-2-oxoethyl)pyrazole-3-carboxylic acid —is a notorious analytical bottleneck.

Standard 1D ¹H and ¹³C NMR often fail to provide definitive proof of structure. In the unalkylated precursor, rapid tautomeric proton exchange between N1 and N2 averages the NMR signals, masking the true electronic environment. Once alkylated, the tautomerism is locked, but the resulting 1D chemical shift differences between the N1 and N2 isomers are often too subtle (typically <0.2 ppm) for confident assignment.

To establish a self-validating proof of structure, researchers must deploy orthogonal 2D NMR techniques. This guide objectively compares the performance, diagnostic confidence, and causality of three primary 2D NMR modalities: ¹H-¹³C HMBC , ¹H-¹⁵N HMBC , and 2D NOESY .

Comparative Analysis of 2D NMR Modalities

When attempting to map the exact location of the ethyl acetate moiety (-CH₂COOEt) on the pyrazole core, not all 2D NMR experiments offer the same level of definitive proof. Below is an objective comparison of the available techniques.

Table 1: Comparative Performance of 2D NMR Techniques for Pyrazole Regiochemistry
Analytical TechniquePrimary Correlation MechanismDiagnostic Target for N2-AlkylationSensitivityDiagnostic ConfidenceLimitations
2D NOESY Through-space (< 5 Å)Lack of NOE between N-CH₂ and C5-HHighModerateAbsence of signal is not absolute proof; subject to relaxation artifacts.
¹H-¹³C HMBC Through-bond (²J, ³J)³J coupling from N-CH₂ to C3 (Quaternary C-COOH)HighHighRequires prior unambiguous assignment of C3 vs. C5 carbons.
¹H-¹⁵N HMBC Through-bond to Nitrogen²J coupling from N-CH₂ to N2 (Pyrrole-like N)LowAbsolute (Gold Standard) Requires high sample concentration or longer acquisition times due to low ¹⁵N natural abundance.
The Causality Behind the Choices

Relying solely on NOESY introduces a critical vulnerability: you are often trying to prove a structure based on the absence of a cross-peak (no NOE to C5-H). A robust analytical workflow demands positive confirmation.

This is where ¹H-¹⁵N HMBC excels as the . The ¹⁵N nucleus has a massive chemical shift range. The alkylated "pyrrole-like" nitrogen will resonate highly upfield (approx. -170 to -200 ppm), while the unalkylated "pyridine-like" nitrogen resonates downfield (approx. -70 to -100 ppm). Observing a direct ²J coupling from the N-CH₂ protons to the specific nitrogen atom provides an irrefutable bond map.

Diagnostic NMR Data: What to Look For

To confirm the structure of 2-(2-Ethoxy-2-oxoethyl)pyrazole-3-carboxylic acid (the N2 isomer), the experimental data must align with the specific topological isolation of the N2 position.

Table 2: Expected Diagnostic Signals for Regioisomer Differentiation
NMR ExperimentTarget: N2-Isomer (2-alkyl...)Alternative: N1-Isomer (1-alkyl...)Structural Implication
¹H NMR (N-CH₂) ~ 5.10 - 5.30 ppm (Singlet)~ 4.90 - 5.10 ppm (Singlet)Subtle deshielding due to proximity to C3-COOH.
2D NOESY No NOE to pyrazole C5-HStrong NOE to pyrazole C5-HConfirms spatial distance from the C5 proton.
¹H-¹³C HMBC Cross-peak to C3 (~142 ppm, Cq)Cross-peak to C5 (~132 ppm, CH)Proves N-CH₂ is adjacent to the carboxylic acid carbon.
¹H-¹⁵N HMBC ²J to N2 (~ -180 ppm)²J to N1 (~ -180 ppm)Directly identifies the alkylated nitrogen atom.

Note: Chemical shifts are approximate and solvent-dependent (typically referenced in DMSO-d₆).

Step-by-Step Experimental Methodology

To ensure your structural assignment is a self-validating system, follow this step-by-step protocol. By cross-referencing through-space (NOESY) data with through-bond (HMBC) data, you eliminate single points of failure in your interpretation.

Step 1: Sample Preparation

  • Dissolve 15–20 mg of the purified compound in 0.6 mL of DMSO-d₆. DMSO is preferred over CDCl₃ as it disrupts intermolecular hydrogen bonding of the carboxylic acid, yielding sharper signals.

  • Ensure the sample is free of paramagnetic impurities which can quench NOE signals and broaden lines.

Step 2: 1D Baseline Acquisition

  • Acquire a standard ¹H NMR (16 scans) and ¹³C{¹H} NMR (1024 scans).

  • Critical Action: Unambiguously assign the C5-H proton (typically a doublet or broad singlet around 7.6–8.0 ppm) and the N-CH₂ protons.

Step 3: 2D NOESY Acquisition

  • Set up a 2D NOESY experiment with a mixing time (d8) of 400–500 ms, optimized for small molecules (MW < 500 Da).

  • Interpretation: Inspect the N-CH₂ proton trace. If a strong cross-peak to the C5-H proton is absent, you have preliminary evidence of the N2-isomer.

Step 4: ¹H-¹³C HMBC Acquisition

  • Run an HMBC experiment optimized for long-range couplings (cnst13 = 8 Hz).

  • Interpretation: Trace the N-CH₂ protons in the F2 dimension. Look for a ³J correlation in the F1 dimension. If the cross-peak aligns with the quaternary C3 carbon (identified via its downfield shift and lack of HSQC correlation), the N2-alkylation is structurally supported.

Step 5: ¹H-¹⁵N HMBC Acquisition (The Definitive Proof)

  • Because ¹⁵N has a low natural abundance (0.37%), utilize a cryoprobe if available, and increase the number of scans (e.g., 64–128 scans per increment). Optimize for a long-range J-coupling of 5 Hz.

  • Interpretation: As detailed by , the N-CH₂ protons will show a strong ²J correlation to the pyrrole-like nitrogen. If this nitrogen also shows a ³J correlation to the C4-H proton, the complete connectivity of the N2-isomer is validated.

Structural Elucidation Workflow

The following decision matrix illustrates the logical progression required to definitively confirm the target structure.

NMR_Workflow Start Alkylation of Pyrazole-3-Carboxylic Acid Isomers Regioisomer Mixture (N1 vs N2 Alkylation) Start->Isomers NOESY 2D NOESY (Through-Space) Isomers->NOESY HMBC_C 1H-13C HMBC (Through-Bond) Isomers->HMBC_C HMBC_N 1H-15N HMBC (Nitrogen Correlation) Isomers->HMBC_N Res_NOESY NOE between N-CH2 and C5-H? NOESY->Res_NOESY Res_HMBC_C N-CH2 couples to C3 (COOH) or C5? HMBC_C->Res_HMBC_C Res_HMBC_N N-CH2 couples to N1 or N2? HMBC_N->Res_HMBC_N Confirm_N1 1-(2-Ethoxy-2-oxoethyl) pyrazole-3-carboxylic acid (N1 Isomer) Res_NOESY->Confirm_N1 Yes (Strong NOE) Confirm_N2 Target Confirmed: 2-(2-Ethoxy-2-oxoethyl) pyrazole-3-carboxylic acid (N2 Isomer) Res_NOESY->Confirm_N2 No NOE to C5-H Res_HMBC_C->Confirm_N1 3J to C5 Res_HMBC_C->Confirm_N2 3J to C3 Res_HMBC_N->Confirm_N1 2J to N1 Res_HMBC_N->Confirm_N2 2J to N2

Figure 1: Decision matrix for elucidating pyrazole N-alkylation regiochemistry using 2D NMR.

Conclusion

Confirming the structure of 2-(2-Ethoxy-2-oxoethyl)pyrazole-3-carboxylic acid cannot rely on 1D NMR alone due to the deceptive similarities between pyrazole regioisomers. By employing a multi-modal 2D NMR approach—specifically leveraging the through-space validation of NOESY alongside the absolute through-bond certainty of ¹H-¹⁵N HMBC—researchers can construct a self-validating proof of structure. This rigorous methodology ensures high scientific integrity, preventing costly downstream errors in drug development and synthetic scaling.

References

  • Doganc, F., & Göker, H. (2024). Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques. Magnetic Resonance in Chemistry, 62(11), 765-774.[Link]

  • Krikštolaitytė, S., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 26(13), 3808.[Link]

  • Khalymbadzha, I. A., et al. (2019). 15N labeling and analysis of 13C–15N and 1H–15N couplings in studies of the structures and chemical transformations of nitrogen heterocycles. RSC Advances, 9, 26964-27008.[Link]

Comparative

Comparative Analysis of Pyrazole-3-Carboxylic Acid vs. Pyrazole-5-Carboxylic Acid Scaffolds

As a Senior Application Scientist in medicinal chemistry, one of the most frequent structural misconceptions I encounter involves the distinction between pyrazole-3-carboxylic acid and pyrazole-5-carboxylic acid. To prop...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in medicinal chemistry, one of the most frequent structural misconceptions I encounter involves the distinction between pyrazole-3-carboxylic acid and pyrazole-5-carboxylic acid. To properly evaluate these scaffolds for drug discovery or agrochemical development, we must first separate the theoretical nomenclature from the physical reality of tautomerism, and then objectively compare their fixed, N-substituted regioisomers.

This guide provides an in-depth, causality-driven comparison of these isomers, supported by physicochemical data, structural elucidation methodologies, and self-validating experimental protocols.

The Mechanistic Foundation: Tautomerism vs. Fixed Isomerism

In their unsubstituted forms, 1H-pyrazole-3-carboxylic acid and 1H-pyrazole-5-carboxylic acid are not distinct compounds in solution . They are subject to annular tautomerism—a dynamic equilibrium where the N-H proton rapidly migrates between the N1 and N2 atoms of the heterocyclic ring .

Because this intermolecular proton transfer is continuous, attempting to isolate the "3-isomer" from the "5-isomer" of an unsubstituted pyrazole is physically impossible under standard solution-phase conditions 1[1]. To conduct a comparative performance analysis, we must evaluate their N-substituted derivatives (e.g., 1-methyl analogues), where the tautomeric equilibrium is permanently locked, yielding true, stable regioisomers.

Tautomerism cluster_0 Annular Tautomerism (Dynamic Equilibrium) cluster_1 Fixed Regioisomers (Stable) P3 1H-Pyrazole-3-carboxylic acid P5 1H-Pyrazole-5-carboxylic acid P3->P5 Rapid H+ Migration Alkylation N-Alkylation (e.g., CH3I, Base) P3->Alkylation P5->Alkylation M3 1-Methyl-1H-pyrazole-3-carboxylic acid (Isomer A) Alkylation->M3 M5 1-Methyl-1H-pyrazole-5-carboxylic acid (Isomer B) Alkylation->M5

Fig 1. Tautomeric equilibrium of unsubstituted pyrazoles vs. fixed N-methyl regioisomers.

Physicochemical & Structural Comparison

Locking the geometry via N-methylation reveals profound differences in the physicochemical properties of the two regioisomers. These differences dictate their behavior in amide coupling reactions, their pharmacokinetic profiles, and their binding affinities in biological targets.

The Causality of Acidity (pKa) Differences

The most striking difference between the two isomers is their acidity. 1-Methylpyrazole-3-carboxylic acid exhibits a pKa of ~4.05 2[2], whereas 1-methylpyrazole-5-carboxylic acid derivatives are significantly more acidic, with pKa values dropping to ~1.76 3[3].

Why does this occur? In the 5-isomer, the carboxylic acid group is adjacent to the N1-methyl group. This proximity creates severe steric clash , forcing the carboxylate group slightly out of coplanarity with the aromatic pyrazole ring. This disrupted conjugation, combined with the strong inductive electron-withdrawing effect of the adjacent sp3-hybridized nitrogen, drastically stabilizes the conjugate base, lowering the pKa. Conversely, the 3-isomer is adjacent to an unhindered sp2-hybridized nitrogen (N2), allowing perfect planarity and potential intramolecular hydrogen bonding, which stabilizes the undissociated acid.

Quantitative Data Summary
Property / Feature1-Methyl-1H-pyrazole-3-carboxylic acid1-Methyl-1H-pyrazole-5-carboxylic acid
Predicted pKa ~4.05~1.76 - 1.89
Steric Environment Unhindered (adjacent to bare N2 atom)Highly hindered (adjacent to N1-CH3)
Vector Geometry Linear extension from the pyrazole coreOrthogonal/angled extension
Chromatographic Polarity Higher polarity (elutes later on silica)Lower polarity (elutes earlier on silica)
Primary Application Kinase inhibitor hinge-binding motifsAgrochemicals (e.g., Tolfenpyrad) 4[4]

Experimental Protocols: Synthesis and Differentiation

Because alkylation of an unsubstituted pyrazole-3-carboxylate yields a mixture of both the 3- and 5-regioisomers, researchers must employ robust methodologies to separate and definitively identify them.

Protocol A: Regioselective Synthesis and Chromatographic Separation

The causality of elution: The 5-ester elutes first because the adjacent N-methyl group sterically shields the ester carbonyl, preventing it from effectively hydrogen-bonding with the silanol groups of the silica gel stationary phase.

  • Reaction Setup: Dissolve 10 mmol of ethyl 1H-pyrazole-3-carboxylate in 20 mL of anhydrous DMF. Cool the solution to 0°C under an inert atmosphere.

  • Alkylation: Add 12 mmol of potassium carbonate ( K2​CO3​ ), followed dropwise by 11 mmol of iodomethane ( CH3​I ).

  • Propagation: Allow the reaction to warm to room temperature and stir for 4 hours.

  • Workup: Quench with water, extract with ethyl acetate (3 x 20 mL), wash the combined organic layers with brine, dry over Na2​SO4​ , and concentrate in vacuo.

  • Separation: Purify the crude mixture via silica gel flash chromatography using a Hexanes/Ethyl Acetate gradient.

    • Fraction 1: Ethyl 1-methyl-1H-pyrazole-5-carboxylate (Lower polarity).

    • Fraction 2: Ethyl 1-methyl-1H-pyrazole-3-carboxylate (Higher polarity).

  • Hydrolysis: Treat the isolated esters independently with 2.0 equivalents of LiOH in a 3:1 THF/Water mixture for 2 hours, then acidify with 1M HCl to precipitate the pure carboxylic acid isomers.

Protocol B: Self-Validating Structural Elucidation via NOESY NMR

1D NMR is often insufficient to definitively assign these isomers due to overlapping chemical shifts. A 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment provides a self-validating system by measuring spatial proximity rather than through-bond connectivity.

  • Sample Preparation: Dissolve 5 mg of the purified isomer in 0.5 mL of DMSO- d6​ .

  • Acquisition: Set up a 2D NOESY experiment with a mixing time of 400-600 ms to allow for optimal cross-relaxation.

  • Irradiation Target: Extract the 1D slice corresponding to the N-methyl resonance frequency (~3.9 - 4.1 ppm).

  • Data Interpretation:

    • Isomer A (3-COOH): The N-methyl group is spatially adjacent to the C5 proton. You will observe a strong NOE cross-peak to the C5-H doublet (~7.5 ppm).

    • Isomer B (5-COOH): The N-methyl group is spatially adjacent to the C4 proton. You will observe a strong NOE cross-peak to the C4-H doublet (~6.8 ppm).

NOESY Sample Purified Isomer Sample NMR 2D NOESY NMR (Irradiate N-CH3) Sample->NMR CrossPeak5 Strong NOE to C5-H (No NOE to C4-H) NMR->CrossPeak5 Pathway A CrossPeak4 Strong NOE to C4-H (No C5-H present) NMR->CrossPeak4 Pathway B Result3 Confirmed: 3-carboxylic acid CrossPeak5->Result3 Result5 Confirmed: 5-carboxylic acid CrossPeak4->Result5

Fig 2. Self-validating NOESY NMR workflow for differentiating pyrazole regioisomers.

References

  • Title: 1H-Pyrazole-3-carboxylic Acid | Research Chemical - Benchchem Source: Benchchem URL
  • Source: PubChem (NIH)
  • Title: T5NNJ A1 CVQ - Names and Identifiers (1-METHYLPYRAZOLE-3-CARBOXYLIC ACID)
  • Title: 4-iodo-1-methyl-1h-pyrazole-5-carboxylic acid Source: Echemi URL
  • Title: TOLFENPYRAD | 129558-76-5 Source: ChemicalBook URL

Sources

Validation

A Senior Application Scientist's Guide to Purity Validation of 2-(2-Ethoxy-2-oxoethyl)pyrazole-3-carboxylic Acid

In the landscape of pharmaceutical development and chemical synthesis, the purity of a molecule is not merely a quality metric; it is the bedrock of safety, efficacy, and reproducibility. For a key intermediate like 2-(2...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development and chemical synthesis, the purity of a molecule is not merely a quality metric; it is the bedrock of safety, efficacy, and reproducibility. For a key intermediate like 2-(2-Ethoxy-2-oxoethyl)pyrazole-3-carboxylic acid, a versatile building block in the synthesis of various active pharmaceutical ingredients (APIs), rigorous purity assessment is paramount. This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) as the primary method for purity validation, benchmarked against other critical analytical techniques.

The Imperative of Purity for Synthetic Intermediates

2-(2-Ethoxy-2-oxoethyl)pyrazole-3-carboxylic acid possesses two reactive functional groups—an ester and a carboxylic acid—making it a valuable synthon. However, impurities arising from its synthesis, such as unreacted starting materials, regioisomers, or byproducts, can have significant downstream consequences.[1] These impurities can lead to aberrant side reactions, reduce the yield of the final API, and introduce potentially toxic components that are difficult to remove in later stages. Therefore, a robust, validated analytical method to determine purity is not just a regulatory requirement but a scientific necessity.

The Gold Standard: Reversed-Phase HPLC (RP-HPLC)

For non-volatile, polar organic molecules like our target compound, RP-HPLC is the undisputed gold standard for purity analysis.[1][2] Its high resolving power, sensitivity, and quantitative accuracy make it ideal for separating the main compound from closely related impurities.

The 'Why': Rationale Behind the HPLC Method Design

The development of a successful HPLC method is rooted in the physicochemical properties of the analyte. Our target molecule is a carboxylic acid, meaning its retention on a non-polar stationary phase will be highly dependent on the pH of the mobile phase.

  • Column Selection (The Stationary Phase): A C18 column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm) is the workhorse for RP-HPLC.[3] The long alkyl chains provide a hydrophobic surface that retains the analyte. The key is to achieve a balance of retention, preventing the compound from eluting too early (in the void volume) or too late (leading to broad peaks and long run times).

  • Mobile Phase Selection (The Eluent): The choice of mobile phase is critical for achieving good separation.

    • Aqueous Phase (A): 0.1% Phosphoric Acid (H₃PO₄) or Formic Acid in water.[4][5][6][7] The acid serves to suppress the ionization of the carboxylic acid group on our analyte. In its neutral, protonated form, the molecule is less polar and will be retained more strongly on the C18 column, leading to sharper peaks and better resolution. Phosphoric acid provides a robust, low pH, while formic acid is an excellent choice if the effluent is being directed to a mass spectrometer (LC-MS).[6][7]

    • Organic Phase (B): Acetonitrile is typically chosen over methanol for the analysis of pyrazole derivatives due to its lower viscosity and stronger elution strength, often resulting in better peak shape and shorter analysis times.

    • Elution Mode: A gradient elution (gradually increasing the percentage of the organic phase) is often employed. This ensures that early-eluting, more polar impurities are well-resolved, while later-eluting, less polar impurities are eluted in a reasonable time without excessive peak broadening.

  • Detector Selection: A Diode Array Detector (DAD) or UV-Vis detector is ideal. The pyrazole ring contains a chromophore that absorbs UV light. A wavelength of around 210 nm is often effective for organic acids, providing the sensitivity needed to detect impurities at low levels.[4][8]

Self-Validating Protocol: HPLC Purity Determination

This protocol incorporates system suitability testing (SST) to ensure the chromatographic system is performing correctly before any sample analysis, a cornerstone of trustworthy data generation.[9][10][11]

1. Chromatographic Conditions:

Parameter Setting
Instrument HPLC System with UV/DAD Detector
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 20 min
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detection 210 nm

| Injection Vol. | 10 µL |

2. Solution Preparation:

  • Diluent: 50:50 Water:Acetonitrile

  • Standard Solution (0.5 mg/mL): Accurately weigh ~25 mg of 2-(2-Ethoxy-2-oxoethyl)pyrazole-3-carboxylic acid reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with diluent.

  • Sample Solution (0.5 mg/mL): Prepare the synthesized sample in the same manner as the standard.

3. System Suitability Testing (SST):

  • Inject the diluent (blank) to ensure no system peaks interfere.

  • Make five replicate injections of the Standard Solution.

  • Acceptance Criteria:

    • Repeatability: The Relative Standard Deviation (%RSD) of the peak area for the main peak must be ≤ 2.0%.[9]

    • Tailing Factor (T): Must be ≤ 2.0.

    • Theoretical Plates (N): Must be ≥ 2000.

4. Analysis Procedure:

  • Once SST criteria are met, inject the Standard Solution once.

  • Inject the Sample Solution in duplicate.

  • Inject the Standard Solution again after a series of sample injections (e.g., every 10 injections) to verify continued system stability.

5. Calculation of Purity: The purity is typically calculated using the area normalization method, assuming all impurities have a similar response factor to the main peak.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Comparative Analysis: HPLC vs. Alternative Techniques

While HPLC is the primary workhorse, a multi-faceted approach using orthogonal techniques provides a more complete purity profile.

A. Liquid Chromatography-Mass Spectrometry (LC-MS)
  • Principle: LC-MS couples the separation power of HPLC with the mass detection capabilities of a mass spectrometer.[12] This technique not only separates impurities but also provides their molecular weight.[2][13]

  • Advantages:

    • Impurity Identification: Unambiguously determines the mass of impurities, which is critical for identifying unknown byproducts or degradation products.[13][14]

    • Enhanced Specificity: Mass detection is highly specific and can resolve components that might co-elute under a UV detector.

  • Limitations:

    • Quantitation: UV detection is generally more robust for quantitation than MS unless expensive, isotopically labeled standards are used for each impurity.

    • Method Development: Requires MS-compatible mobile phases (e.g., formic or acetic acid instead of phosphoric acid) and can be more complex to operate.[14]

B. Quantitative NMR (qNMR) Spectroscopy
  • Principle: qNMR determines the purity of a substance by comparing the integral of an analyte's NMR signal to that of a certified internal standard of known purity and concentration.[15][16][17] The signal intensity is directly proportional to the number of nuclei, making it a primary analytical method.[15][18]

  • Advantages:

    • Absolute Quantification: Does not require a reference standard of the analyte itself for purity determination, only a certified internal standard.[16]

    • Structural Information: Provides detailed structural information about the main compound and any impurities present.

  • Limitations:

    • Sensitivity: Generally less sensitive than HPLC, making it difficult to detect impurities below the ~0.1% level.

    • Complexity: Requires careful selection of a non-interfering internal standard and specific NMR acquisition parameters (e.g., long relaxation delays) to ensure accuracy.[15][18]

C. Melting Point Analysis
  • Principle: A pure crystalline solid has a sharp, defined melting point. Impurities disrupt the crystal lattice, typically causing a depression and broadening of the melting point range.[19]

  • Advantages:

    • Simplicity & Speed: A quick, inexpensive, and straightforward preliminary check of purity.[20]

  • Limitations:

    • Insensitive: Cannot detect small amounts of impurities (e.g., <1-2%).[21]

    • Non-Specific: Provides no information about the identity or number of impurities present.[21][22] It is not a quantitative technique.[22]

Data-Driven Performance Comparison

The following table presents a hypothetical but realistic comparison of the different analytical techniques for the purity validation of our target compound.

ParameterRP-HPLC (UV)LC-MSqNMRMelting Point
Primary Use Quantitative PurityImpurity ID & PurityAbsolute Purity & StructurePreliminary Purity Check
Specificity HighVery HighHigh (Structural)Low
LOD / LOQ ~0.01% / ~0.03%<0.01%~0.1%>1-2%
Precision (%RSD) < 2%< 5% (for quantitation)< 1%N/A
Throughput HighMediumLowVery High
Cost / Complexity ModerateHighHighVery Low
Regulatory Acceptance High (ICH Guideline Q2(R1))[23][24][25][26]High (for ID)High (Primary Method)Low (as standalone)

Integrated Purity Validation Workflow

A robust quality control strategy integrates these methods logically. The workflow below illustrates a comprehensive approach to validating the purity of a newly synthesized batch of 2-(2-Ethoxy-2-oxoethyl)pyrazole-3-carboxylic acid.

Purity_Validation_Workflow cluster_0 Initial Synthesis & Preliminary Checks cluster_1 Primary Quantitative Analysis cluster_2 Impurity Identification & Orthogonal Confirmation cluster_3 Final Reporting A Synthesized Batch of 2-(2-Ethoxy-2-oxoethyl)pyrazole-3-carboxylic acid B Melting Point Analysis A->B C TLC Analysis A->C D RP-HPLC with UV/DAD B->D Broad/Depressed MP C->D Multiple Spots F Calculate % Purity (Area Normalization) D->F E System Suitability Test (SST) E->D Pass G LC-MS Analysis F->G Impurity > 0.1% I qNMR Analysis (Optional/Confirmatory) F->I Confirm Primary Standard K Final Purity Report F->K Purity ≥ 99.5% H Identify Impurity Masses G->H H->K J Confirm Structure & Absolute Purity I->J J->K

Caption: Integrated workflow for purity validation of a synthesized chemical intermediate.

Conclusion and Expert Recommendations

For routine quality control and release of 2-(2-Ethoxy-2-oxoethyl)pyrazole-3-carboxylic acid, a validated RP-HPLC method is the most appropriate choice, offering an optimal balance of performance, reliability, and throughput.

  • Recommendation 1: Always perform and document a System Suitability Test (SST) before any sample analysis to guarantee data integrity.[11][27]

  • Recommendation 2: For batches where unknown impurities are detected above the identification threshold (typically >0.1% as per ICH guidelines), LC-MS analysis is essential for structural elucidation.

  • Recommendation 3: qNMR should be employed to certify a primary reference standard or in cases where a suitable chromophore is lacking for HPLC-UV detection.

  • Recommendation 4: Melting point analysis should be used only as a rapid, preliminary check and never as the sole determinant of purity.[22]

By employing this structured, multi-technique approach, researchers and drug development professionals can ensure the highest quality of their synthetic intermediates, paving the way for safer and more effective final products.

References

  • Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR). [Link]

  • assayprism.com. (n.d.). System Suitability Test in HPLC – Key Parameters Explained. [Link]

  • Sato, K., & Takaoka, A. (2021). Quantitative NMR as a Versatile Tool for the Reference Material Preparation. MDPI. [Link]

  • Brainly. (2024, April 16). Discuss the potential limitations of using melting point analysis as the sole method for product. [Link]

  • ResolveMass Laboratories Inc. (2025, December 29). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. [Link]

  • Pharmaceutical Updates. (2021, May 3). System suitability in HPLC Analysis. [Link]

  • American Chemical Society. (2001, September 15). Getting the peaks perfect: System suitability for HPLC. [Link]

  • YouTube. (2018, September 2). Determining percent purity using Quantitative Proton NMR (qHNMR/qNMR). [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • TutorChase. (n.d.). What are the limitations of physical methods in assessing purity?. [Link]

  • JEOL Ltd. (n.d.). What is qNMR (quantitative NMR) ? | Applications Notes. [Link]

  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • Lab Manager. (2025, October 22). System Suitability Testing: Ensuring Reliable Results. [Link]

  • European Medicines Agency. (1995, June). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • SciSpace. (n.d.). HPLC-DAD methodology for the quantification of organic acids, furans and polyphenols by direct injection of wine samples. [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2005, November). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). [Link]

  • International Journal of Research and Analytical Reviews (IJRAR). (2023, November 1). The Significance of System Suitability in High-Performance Liquid Chromatography (HPLC) Analysis: Ensuring Accurate and Reliable Results. [Link]

  • Agilent Technologies. (n.d.). Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing. [Link]

  • Longdom Publishing. (n.d.). Development of HPLC-UV Method for Detection and Quantification of Eight Organic Acids in Animal Feed. [Link]

  • Office of Scientific and Technical Information. (1957, July 1). Melting-point purity determinations: limitations as evidenced by calorimetric studies in the melting region. [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (n.d.). Quality Guidelines. [Link]

  • BUCHI. (n.d.). Melting Point Matters: The Key to Purity, Identification, and Quality Control. [Link]

  • Niessen, W. M. A. (2001). LC-MS and CE-MS Strategies in Impurity Profiling. CHIMIA, 55(10), 822-827. [Link]

  • Semantic Scholar. (2017, October 23). Development of HPLC-UV Method for Detection and Quantification of Eight Organic Acids in Animal Feed. [Link]

  • Biomedical Journal of Scientific & Technical Research. (2024, December 26). Advances in Impurity Profiling of Pharmaceutical Formulations. [Link]

  • Agilent Technologies. (n.d.). High-Throughput LC/MS Purification of Pharmaceutical Impurities. [Link]

  • American Journal of Enology and Viticulture. (1986, July). A Rapid HPLC Method for Separation and Determination of Major Organic Acids in Grape Musts and Wines. [Link]

  • Macedonian Journal of Chemistry and Chemical Engineering. (2016, December 27). HPLC method validation and application for organic acid analysis in wine after solid-phase extraction. [Link]

  • ResearchGate. (2020, November 15). IMPURITY PROFILING OF PHARMACEUTICALS. [Link]

  • Chemistry LibreTexts. (2021, June 20). 5.3: MELTING POINT ANALYSIS- IDENTITY AND PURITY. [Link]

  • SIELC Technologies. (2018, February 16). Separation of 1H-Pyrazole-3-carboxylic acid, 5-hydroxy-1-(4-sulfophenyl)- on Newcrom R1 HPLC column. [Link]

  • SIELC Technologies. (2018, February 16). Separation of 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-1-(2-methyl-4-sulfophenyl)-5-oxo- on Newcrom R1 HPLC column. [Link]

  • International Journal of ChemTech Applications. (2014, August 10). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. [Link]

  • DergiPark. (n.d.). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. [Link]

  • Google Patents. (n.d.).
  • MDPI. (2023, September 13). Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. [Link]

  • KTU ePubl. (2023). Synthesis and characterization of new pyrano[2,3-c]pyrazole derivatives as 3-hydroxyflavone analogues. [Link]

  • MDPI. (2025, June 20). 2-(2-(Benzylamino)-2-Oxoethyl)-1-Methyl-1H-Pyrrole-3-Carboxylic Acid. [Link]

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Comparative

Comprehensive Characterization of 2-(2-Ethoxy-2-oxoethyl)pyrazole-3-carboxylic Acid: A Comparative Guide

Executive Summary Pyrazole-3-carboxylic acids are privileged scaffolds in modern drug discovery and materials science, featuring prominently in the development of cannabinoid (CB1) receptor antagonists[1], Dengue virus p...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pyrazole-3-carboxylic acids are privileged scaffolds in modern drug discovery and materials science, featuring prominently in the development of cannabinoid (CB1) receptor antagonists[1], Dengue virus protease inhibitors[2], and luminescent metal-organic frameworks (MOFs)[3]. However, standard unsubstituted pyrazoles often suffer from poor regioselectivity during late-stage N-alkylation, leading to complex mixtures of N1 and N2 isomers.

2-(2-Ethoxy-2-oxoethyl)pyrazole-3-carboxylic acid (also referred to in literature as ethyl 1-(carboxymethyl)-1H-pyrazole-3-carboxylate derivatives) circumvents this bottleneck by providing a pre-installed, orthogonally protected acetic acid moiety at the nitrogen position. This guide objectively compares this bifunctional building block against traditional monofunctional standards, detailing its superior synthetic utility and providing validated experimental workflows for researchers and drug development professionals.

Structural & Physicochemical Profiling

When designing synthetic routes for complex active pharmaceutical ingredients (APIs) or advanced materials, the choice of starting building block dictates the overall yield, step count, and scalability. Table 1 compares our target compound against two industry standards.

Table 1: Quantitative Comparison of Pyrazole-3-Carboxylic Acid Building Blocks

Property / Metric2-(2-Ethoxy-2-oxoethyl)pyrazole-3-carboxylic acid1-Methylpyrazole-3-carboxylic acid1H-Pyrazole-3-carboxylic acid
Bifunctionality Yes (Orthogonal Ester & Acid)No (Monofunctional Acid)No (Requires N-protection)
Regiochemical Purity Absolute (Pre-alkylated scaffold)AbsoluteProne to N1/N2 mixtures
Molecular Weight 198.18 g/mol 126.11 g/mol 112.09 g/mol
LogP (Estimated) 0.8 - 1.20.4 - 0.60.1 - 0.3
Downstream Utility PROTAC linkers, MOF ligands, BivalencySimple amidationSimple amidation

Mechanistic Reactivity & Orthogonal Synthetic Utility

The primary advantage of 2-(2-Ethoxy-2-oxoethyl)pyrazole-3-carboxylic acid is its orthogonal reactivity . The C3-carboxylic acid can be selectively activated and coupled with an amine, while the N-alkylated ethyl ester remains completely intact.

Causality in Reagent Selection: Standard coupling agents like EDC/HOBt can be sluggish with pyrazole-3-carboxylic acids. The electron-withdrawing nature of the adjacent pyrazole ring reduces the electrophilicity of the intermediate active ester. Utilizing HATU in the presence of DIPEA generates a highly reactive HOAt ester, driving the amidation to rapid completion. Following amidation, the ethyl ester can be saponified using mild LiOH conditions, unmasking a secondary carboxylic acid for further derivatization[4].

SyntheticWorkflow A 2-(2-Ethoxy-2-oxoethyl) pyrazole-3-carboxylic acid B Amidation at C3-COOH (HATU, DIPEA, Amine) A->B C Ester Hydrolysis (LiOH, THF/H2O) B->C D Bifunctional Scaffold (PROTACs / MOF Ligands) C->D

Orthogonal synthetic workflow for bifunctional pyrazole derivatization.

Experimental Protocols & Self-Validating Workflows

The following protocols establish a self-validating system for utilizing this building block in early-stage discovery.

Protocol A: Regioselective C3-Amidation
  • Preparation: Dissolve 2-(2-Ethoxy-2-oxoethyl)pyrazole-3-carboxylic acid (1.0 eq) in anhydrous DMF to a concentration of 0.2 M under a nitrogen atmosphere.

  • Activation: Add HATU (1.2 eq) and DIPEA (3.0 eq).

    • Mechanistic Insight: DIPEA ensures the carboxylic acid is fully deprotonated, facilitating rapid reaction with the uronium salt of HATU to form the active ester.

  • Coupling: Stir for 15 minutes at room temperature. Add the target primary amine (1.1 eq).

  • Self-Validation: Monitor the reaction via LC-MS (ESI+). The reaction is deemed complete when the starting material mass is entirely replaced by the product mass[M+H]+. Alternatively, quench a micro-aliquot in methanol and check via TLC (UV active at 254 nm) for the formation of the methyl ester (indicating unreacted active ester) versus the desired amide.

  • Workup: Dilute the mixture with EtOAc, wash extensively with 5% aqueous LiCl (to remove DMF) and saturated NaHCO3, dry over Na2SO4, and concentrate in vacuo.

Protocol B: Mild Ester Saponification
  • Preparation: Dissolve the resulting amide from Protocol A in a 3:1:1 mixture of THF/MeOH/H2O.

  • Hydrolysis: Add LiOH·H2O (2.0 eq) and stir at room temperature.

    • Mechanistic Insight: The mixed solvent system ensures the solubility of the organic substrate while providing water for the hydroxide nucleophile. LiOH is specifically chosen over NaOH or KOH to prevent the potential epimerization of sensitive adjacent stereocenters in complex amine partners.

  • Self-Validation: Monitor by LC-MS. The ethyl ester peak will disappear, replaced by a more polar peak corresponding to the free carboxylic acid.

  • Isolation: Acidify the aqueous layer to pH 3 using 1M HCl. Extract with EtOAc, dry over Na2SO4, and concentrate to yield the bivalent intermediate.

Comparative Assay Performance in Advanced Applications

Derivatives of 2-(2-Ethoxy-2-oxoethyl)pyrazole-3-carboxylic acid exhibit distinct advantages in both biological and materials applications compared to monofunctional standards:

  • Medicinal Chemistry & Virology: The extended N-acetic acid linker allows for the synthesis of bivalent molecules. In the development of CB1 receptor partial agonists, N-alkylation is a critical step for tuning lipophilicity and receptor affinity[1]. Pre-installed linkers bypass the need for harsh alkylation conditions on advanced intermediates. Furthermore, similar pyrazole-3-carboxylic acid derivatives have shown potent antiviral activity against Dengue virus (DENV-2) with EC50 values down to 4.1 μM[2].

  • Materials Science (MOFs): The fully hydrolyzed derivative, 1-(carboxymethyl)-1H-pyrazole-3-carboxylic acid (H2L2), acts as a potent multidentate ligand. When coordinated with transition metals (e.g., Cu, Co, Ni), it forms 2D network structures that exhibit highly intense electrochemiluminescence (ECL), vastly outperforming simple pyrazole-3-carboxylic acid frameworks[3].

Pathway A Bifunctional Pyrazole Ligand B Metal Coordination (Cu/Co/Ni) A->B Materials C Receptor Binding (CB1/DENV) A->C Biology D MOF Electrochemiluminescence B->D E Target Inhibition C->E

Divergent applications of the bifunctional pyrazole scaffold in materials and biology.

References

  • Ma, Y., et al. "Highly efficient electrochemiluminescence based on pyrazolecarboxylic metal organic framework." Dalton Transactions (RSC Publishing).
  • Lang, J., et al. "Discovery of Pyrazole-3-Carboxylic Acid Derivatives as Dengue Virus Protease Inhibitors with Antiviral Activity." ACS Medicinal Chemistry Letters.
  • "Discovery of 1,3-Disubstituted Pyrazole Peripheral Cannabinoid Receptor Partial Agonists." PMC / NIH.
  • Abdel-Hafez, el-S. M., et al. "Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric oxide." PubMed / Bioorganic & Medicinal Chemistry.

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Validation

A Senior Application Scientist's Guide to Pyrazole Derivatization: A Comparative Study of Coupling Reagents

Introduction The pyrazole scaffold is a cornerstone in medicinal chemistry and drug development, forming the core of numerous pharmaceuticals with a wide range of biological activities, including anti-inflammatory, antim...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The pyrazole scaffold is a cornerstone in medicinal chemistry and drug development, forming the core of numerous pharmaceuticals with a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] The functionalization of the pyrazole ring is a critical step in the synthesis of these complex molecules, allowing for the fine-tuning of their pharmacological profiles. This guide provides an in-depth, comparative analysis of common coupling reagents and methodologies for the derivatization of pyrazoles, grounded in mechanistic principles and supported by experimental data. Our objective is to equip researchers, scientists, and drug development professionals with the knowledge to make informed, strategic decisions for their specific synthetic challenges.

The Pyrazole Core: A Landscape of Reactivity

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, offers multiple sites for derivatization. Understanding the distinct reactivity of each position is fundamental to designing a successful synthetic strategy. The two nitrogen atoms (N-1 and N-2) and three carbon atoms (C-3, C-4, C-5) each present unique opportunities for functionalization. The N-1 nitrogen, being a pyrrole-type proton donor, is the most common site for alkylation and arylation.[4]

Pyrazole_Sites cluster_pyrazole pyrazole N1 N1 (Nucleophilic Site for Arylation/Alkylation) N2 N2 C3 C3 C4 C4 (Site for Halogenation, etc.) C5 C5 img

Caption: Reactive sites on the pyrazole nucleus.

I. Strategies for N-Derivatization: Forging the C-N Bond

The introduction of substituents at the pyrazole nitrogen is arguably the most frequent modification. The choice of method is dictated by the desired substituent (aryl vs. alkyl) and the overall complexity of the substrate.

N-Arylation: Palladium vs. Copper Catalysis

The formation of an N-aryl bond is a pivotal transformation. Two primary catalytic systems dominate this field: the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.[5]

Buchwald-Hartwig Amination (Palladium-Catalyzed)

This reaction has become a workhorse in modern organic synthesis due to its remarkable functional group tolerance and broad substrate scope.[5][6] The catalytic cycle involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by deprotonation of the pyrazole, association to the palladium center, and finally, reductive elimination to furnish the N-arylpyrazole and regenerate the catalyst.

Causality Behind Component Choices:

  • Palladium Precatalyst: Pd₂(dba)₃ or Pd(OAc)₂ are common choices that are reduced in situ to the active Pd(0) species.

  • Ligand: Bulky, electron-rich phosphine ligands (e.g., XPhos, tBuBrettPhos) are critical.[6][7] Their steric bulk promotes the reductive elimination step, while their electron-donating nature facilitates the initial oxidative addition.

  • Base: A non-nucleophilic base like K₂CO₃, Cs₂CO₃, or K₃PO₄ is required to deprotonate the pyrazole N-H without interfering with the catalyst or substrates.

Buchwald_Hartwig Pd(0)Ln Pd(0)Ln Oxidative Addition Oxidative Addition Pd(0)Ln->Oxidative Addition Ar-X Ar-Pd(II)-X Ar-Pd(II)-X Oxidative Addition->Ar-Pd(II)-X Ligand Exchange Ligand Exchange Ar-Pd(II)-X->Ligand Exchange Pyrazole-H, Base Ar-Pd(II)-Pyrazole Ar-Pd(II)-Pyrazole Ligand Exchange->Ar-Pd(II)-Pyrazole Reductive Elimination Reductive Elimination Ar-Pd(II)-Pyrazole->Reductive Elimination Reductive Elimination->Pd(0)Ln Catalyst Regeneration N-Arylpyrazole N-Arylpyrazole Reductive Elimination->N-Arylpyrazole

Caption: Simplified catalytic cycle for Buchwald-Hartwig N-arylation.

Ullmann Condensation (Copper-Catalyzed)

The Ullmann reaction is a classical, cost-effective alternative.[5] While traditional protocols required harsh conditions, modern methods utilize copper(I) salts (e.g., CuI) with ligands, such as diamines, enabling the reaction to proceed under much milder temperatures.[8][9][10] This method is particularly effective for coupling pyrazoles with aryl iodides and bromides.

Comparative Analysis: Buchwald-Hartwig vs. Ullmann
FeatureBuchwald-Hartwig (Palladium)Ullmann (Copper)
Catalyst Cost HighLow
Ligands Essential (often complex phosphines)Often required (e.g., diamines), but simpler
Substrate Scope Very Broad (Aryl-Cl, Br, I, OTf)Good (Primarily Aryl-I, Br)
Functional Group Tolerance Excellent[5][6]Good, but can be less tolerant than Pd[9]
Reaction Conditions Generally milder (80-110 °C)Historically harsh, now milder (100-130 °C)[8]
Key Advantage High reliability and broad applicabilityCost-effectiveness

Senior Scientist's Recommendation: For complex, sensitive substrates or when using aryl chlorides, the Buchwald-Hartwig amination is the more robust and reliable choice. For large-scale synthesis with simpler aryl iodides or bromides, the cost-effectiveness of the Ullmann condensation makes it highly attractive.

N-Alkylation: Classic and Modern Approaches

N-alkylation is typically more straightforward than N-arylation.

  • Classical SN2 Reaction: This involves deprotonating the pyrazole with a base (e.g., NaH, K₂CO₃) followed by the addition of an alkyl halide. While effective, it can require strong bases and high temperatures.[11]

  • Phase Transfer Catalysis (PTC): This method offers a significant improvement, particularly for large-scale applications. A phase-transfer catalyst, such as a quaternary ammonium salt, shuttles the pyrazole anion from the solid or aqueous phase into the organic phase to react with the alkyl halide.[12] This often allows for milder conditions, lower temperatures, and even solvent-free reactions, yielding high yields of N-alkylpyrazoles.[13][14]

  • Acid-Catalyzed Alkylation: A newer method utilizes trichloroacetimidate electrophiles with a Brønsted acid catalyst. This approach avoids strong bases and high temperatures, offering an alternative for sensitive substrates.[11]

II. Strategies for C-Acylation: The Role of Peptide Coupling Reagents

When derivatization involves forming an amide bond—either by acylating an aminopyrazole or by coupling a pyrazole carboxylic acid with an amine—peptide coupling reagents are indispensable. The core principle is the activation of a carboxylic acid to make its carbonyl carbon more electrophilic.[15] We will compare the two most prevalent classes: carbodiimides (EDC) and onium salts (HATU).

Carbodiimide-Mediated Coupling (EDC)

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDCI) is a water-soluble carbodiimide, a feature that greatly simplifies reaction workup.[15][16] The urea byproduct formed during the reaction is also water-soluble and can be easily removed by aqueous extraction.

Mechanism of Action: EDC reacts with a carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to two undesirable pathways: hydrolysis back to the starting material and rearrangement to a stable N-acylurea byproduct. To mitigate these side reactions and prevent racemization (if the acid has a chiral center), an additive like 1-hydroxybenzotriazole (HOBt) is almost always included. HOBt traps the O-acylisourea to form a more stable HOBt-active ester, which then reacts cleanly with the amine.[15][17]

EDC_Mechanism cluster_activation Activation Step cluster_coupling Coupling Step R-COOH Carboxylic Acid O-Acylisourea O-Acylisourea (Reactive Intermediate) R-COOH->O-Acylisourea + EDC EDC EDC HOBt-Ester HOBt-Active Ester (More Stable) O-Acylisourea->HOBt-Ester + HOBt (Suppresses Side Reaction) Side_Reaction N-Acylurea (Byproduct) O-Acylisourea->Side_Reaction Rearrangement Amide Desired Amide HOBt-Ester->Amide + Amine (R'-NH2)

Caption: EDC/HOBt mechanism for carboxylic acid activation.

Onium Salt-Mediated Coupling (HATU)

Onium salts, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), are among the most powerful coupling reagents available.[16] They are particularly effective for coupling sterically hindered amino acids or electron-deficient amines where EDC may fail.[17][18]

Mechanism of Action: The mechanism is similar to EDC/HOBt in that an active ester is formed. HATU is based on the HOBt analogue, HOAt (1-hydroxy-7-azabenzotriazole). In the presence of a non-nucleophilic base (e.g., DIPEA), the carboxylic acid displaces the tetramethylurea group to form a highly reactive O-acyl(tetramethyl)isouronium salt, which rapidly converts to the HOAt-active ester. This ester is even more reactive than the corresponding HOBt-ester, leading to faster and more efficient couplings.[18]

HATU_Mechanism R-COOH Carboxylic Acid HOAt-Ester HOAt-Active Ester (Highly Reactive) R-COOH->HOAt-Ester + HATU, Base HATU HATU Base Base (e.g., DIPEA) Amide Desired Amide HOAt-Ester->Amide + Amine (R'-NH2)

Caption: Simplified mechanism of HATU-mediated coupling.

Comparative Analysis: EDC/HOBt vs. HATU
FeatureEDC / HOBtHATU
Reactivity Good to ExcellentExcellent, especially for difficult couplings[18]
Cost Relatively LowHigh[19]
Byproducts Water-soluble urea, easy to remove[15]Water-soluble urea and HOAt
Side Reactions Risk of N-acylurea formation, racemizationLower risk of racemization than EDC alone[18]
Handling EDC is moisture sensitiveGenerally stable solid
Typical Use Case Standard amide couplings, large scaleSterically hindered substrates, electron-deficient amines, solid-phase synthesis

Senior Scientist's Recommendation: Begin with the EDC/HOBt system for routine amide bond formations due to its cost-effectiveness and straightforward purification. If yields are low, the reaction is sluggish, or you are working with challenging substrates (e.g., N-methylated amines, anilines), switch to HATU for its superior reactivity.

III. Enabling Technology: Microwave-Assisted Synthesis

Across all derivatization strategies, microwave irradiation has emerged as a powerful tool to accelerate reactions.[20][21] By rapidly and efficiently heating the reaction mixture, microwaves can dramatically reduce reaction times from hours to minutes, often leading to cleaner reactions and higher yields.[22][23][24] Both N-arylation and acylation protocols can be adapted for microwave synthesis, making it invaluable for high-throughput screening and rapid library generation in drug discovery.[5]

IV. Detailed Experimental Protocols

The following protocols are provided as validated starting points. Researchers should always perform reactions on a small scale first to optimize conditions for their specific substrates.

Protocol 1: Buchwald-Hartwig N-Arylation of 4-Iodopyrazole

This protocol is adapted from established methodologies for palladium-catalyzed C-N bond formation.[5]

  • Reaction Setup: To an oven-dried reaction vial, add 4-iodo-1H-pyrazole (1.0 eq.), the desired aryl bromide (1.2 eq.), Pd₂(dba)₃ (0.02 eq.), XPhos (0.08 eq.), and anhydrous potassium carbonate (2.0 eq.).

  • Inert Atmosphere: Seal the vial with a septum, and purge with argon or nitrogen for 10 minutes.

  • Solvent Addition: Add anhydrous toluene via syringe.

  • Heating: Place the vial in a preheated oil bath at 110 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. A typical reaction time is 12-24 hours.

  • Workup: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: EDC/HOBt Mediated Amide Coupling

This protocol is a standard procedure for forming amide bonds using EDC.[15][17]

  • Reaction Setup: In a round-bottom flask, dissolve the pyrazole carboxylic acid (1.0 eq.), the desired amine (1.1 eq.), and HOBt (1.2 eq.) in anhydrous DMF or CH₂Cl₂.

  • Cooling: Cool the mixture to 0 °C in an ice bath.

  • Reagent Addition: Add EDC (1.2 eq.) portion-wise to the stirred solution.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature.

  • Monitoring: Monitor the reaction progress by TLC. A typical reaction time is 4-18 hours.

  • Workup: Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% HCl solution, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization.

Protocol 3: Microwave-Assisted N-Alkylation

This protocol demonstrates a rapid, solvent-free approach for pyrazole alkylation.[22]

  • Reaction Setup: To a dry microwave reaction tube, add pyrazole (1.0 eq.) and the alkylating agent (e.g., phenyl glycidyl ether, 1.5 eq.).

  • Microwave Irradiation: Seal the tube and place it in the microwave reactor. Heat the mixture to 120 °C for 1-5 minutes.

  • Monitoring & Purification: Cool the tube to room temperature. The crude product can be directly purified by flash column chromatography on silica gel to yield the desired N-alkylated pyrazole.

V. References

  • G.S.D. El-Ezbawy, S., & Al-shaikh, M. A. (1990). Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent. Synthetic Communications, 20(18), 2849-2853.

  • Queiroz, M. J. R. P., et al. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. MDPI.

  • El-Ezbawy, S. G. S. D., & Al-shaikh, M. A. (2006). Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent. ResearchGate.

  • Al-Amiery, A. A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI.

  • Fukin, G. K., et al. (2021). Mechanistic Study of Pyrazole Synthesis via Oxidation-Induced N-N Coupling of Diazatitanacycles. PMC.

  • Mphahane, N., et al. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. PMC.

  • Krasavin, M. (2026). Modern Approaches to the Synthesis of Pyrazoles (A Review). ResearchGate.

  • Queiroz, M. J. R. P., et al. (n.d.). Recent Advances in Synthesis and Properties of Pyrazoles. OUCI.

  • Grewal, J., et al. (2025). Solvent-Free and Microwave-Assisted Synthesis Enables Formation of Imidazole and Pyrazole Derivatives Through Epoxide Ring Opening. MDPI.

  • BenchChem. (2025). Protocols for the N-arylation of 4-Iodopyrazole: A Detailed Guide for Researchers. BenchChem.

  • DePorre, Y., et al. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Semantic Scholar.

  • BenchChem Technical Support Team. (2025). Troubleshooting the reaction mechanism of pyrazole formation. BenchChem.

  • Singh, O., & Kumar, A. (2025). High speed synthesis of pyrazolones using microwave-assisted neat reaction technology.

  • Portilla, J., et al. (2022). Synthesis and Properties of Pyrazoles. Encyclopedia.pub.

  • Wang, Y., et al. (2024). Catalytic Enantioselective Propargylation of Pyrazolones by Amide-Based Phase-Transfer Catalysts. ACS Publications.

  • Siddiqui, I. R., et al. (2012). Microwave Assisted one Pot Synthesis of Pharmaceutical Pyrazole Derivatives. Allied Academies.

  • Karakaya, A. (2025). Microwave-assisted synthesis of pyrazoles - a mini-review. DergiPark.

  • Charris, J., et al. (n.d.). Palladium-catalyzed amino group arylation of 1,3-disubstituted 1H-pyrazol-5-amine based on Buchwald–Hartwig reaction. ResearchGate.

  • El-Ezbawy, S. R., et al. (1997). PHASE TRANSFER CATALYZED C- vs 0- ALKYLATION ABSENCE OR PRESENCE OF CARBON DISULPHIDE.

  • Babu, M. S. S., et al. (2012). Microwave Assisted Synthesis, Characterization, DFT Studies and Antimicrobial Activities of Novel Pyrazole Derivatives. International Journal of Applied Chemistry.

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis.

  • BenchChem. (2025). An In-depth Technical Guide to Carboxylic Acid Activation with EDC and HATU. BenchChem.

  • Gellis, A., et al. (2011). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC.

  • Chanda, K., et al. (2009). New and simple synthesis of acid azides, ureas and carbamates from carboxylic acids: application of peptide coupling agents EDC and HBTU. ResearchGate.

  • Antilla, J. C., et al. (2004). Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. Organic Chemistry Portal.

  • Kruger, P. E., et al. (n.d.). Cu(ii)-mediated tautomerization for the pyrazole-nitrile coupling reaction. RSC Publishing.

  • Antilla, J. C., et al. (2004). Copper-diamine-catalyzed N-arylation of pyrroles, pyrazoles, indazoles, imidazoles, and triazoles. PubMed.

  • Antilla, J. C., et al. (2004). Copper−Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. ACS Publications.

  • Nasution, Y. P., et al. (n.d.). Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates.

  • Bellina, F., et al. (2025). An Improved Synthesis of 1-Methyl-1H-pyrazole-4-boronic Acid Pinacol Ester and Its Corresponding Lithium Hydroxy Ate Complex: Application in Suzuki Couplings. ResearchGate.

  • Aapptec Peptides. (n.d.). Coupling Reagents.

  • Li, P., & Xu, J.-C. (n.d.). N-Acylation in combinatorial chemistry. Arkivoc.

  • Pate,l V. F., et al. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC.

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